molecular formula C16H24N6O4 B15555819 LysoTracker Yellow HCK 123

LysoTracker Yellow HCK 123

Cat. No.: B15555819
M. Wt: 364.40 g/mol
InChI Key: WIOHDRVBBRICQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCK-123 dye is a benzoxadiazole. It has a role as a fluorochrome.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N6O4

Molecular Weight

364.40 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

InChI

InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23)

InChI Key

WIOHDRVBBRICQL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

LysoTracker Yellow HCK-123 is a fluorescent probe designed for the selective labeling and tracking of acidic organelles in living cells.[1][2][3][4] Chemically, it is a weakly basic amine linked to a yellow fluorescent dye.[2] This composition allows it to readily permeate cell membranes in its neutral, unprotonated state.

The fundamental principle of its action lies in the pH gradient between the neutral cytoplasm and the acidic lumen of organelles such as lysosomes and late endosomes. Upon entry into an acidic compartment, the weakly basic amine moiety of LysoTracker Yellow HCK-123 becomes protonated. This protonation results in a positively charged molecule that is unable to diffuse back across the organellar membrane, leading to its accumulation and a bright, punctate fluorescent signal within these acidic vesicles.[5] Notably, the fluorescence of LysoTracker probes is largely independent of pH, which distinguishes them from pH-sensing probes like the LysoSensor family.[6]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the quantitative parameters of LysoTracker Yellow HCK-123 is essential for its effective application in research and drug development. The key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₆H₂₄N₆O₄[7]
Molecular Weight 364.40 g/mol [7]
Excitation Maximum (λex) 465 nm[3]
Emission Maximum (λem) 535 nm[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
pKa Not Reported[8]
Quantum Yield Not Reported[8]

Note: While the fluorescence of LysoTracker Yellow HCK-123 is largely pH-independent, a specific pKa value for the amine group has not been made publicly available by manufacturers. Similarly, the quantum yield, a measure of the efficiency of fluorescence, is not specified in available documentation.

Experimental Protocols

The following protocols provide a general framework for the use of LysoTracker Yellow HCK-123. Optimization may be required for specific cell types and experimental conditions.

Stock Solution Preparation
  • Warm the Vial: Before opening, allow the vial of LysoTracker Yellow HCK-123 to warm to room temperature.

  • Centrifuge Briefly: To ensure all the lyophilized powder is at the bottom of the vial, centrifuge it briefly.

  • Reconstitute in DMSO: Dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1 mM.

  • Storage: Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Staining of Live Cells
  • Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides).

  • Prepare Staining Solution: Dilute the LysoTracker Yellow HCK-123 stock solution in pre-warmed (37°C) cell culture medium to a final working concentration. A typical starting concentration is in the range of 50-75 nM, though the optimal concentration may vary.[3]

  • Incubation: Remove the existing culture medium from the cells and replace it with the staining solution. Incubate the cells at 37°C in a humidified CO₂ incubator for 30 minutes to 2 hours.[2]

  • Washing (Optional): For some applications, washing the cells with fresh, pre-warmed medium after incubation may reduce background fluorescence.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).

Key Applications in Research and Drug Development

LysoTracker Yellow HCK-123 is a valuable tool in a variety of research areas, particularly in the study of cellular processes involving lysosomes.

Monitoring Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded.

LysoTracker Yellow HCK-123 is widely used to monitor the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes and the subsequent acidification of the resulting autolysosomes.[9][10] An increase in the number and intensity of LysoTracker-stained puncta can indicate an increase in autophagic flux.

Drug Screening and Toxicology

In the context of drug development, LysoTracker Yellow HCK-123 can be employed in high-content screening assays to identify compounds that modulate lysosomal function or autophagy. For instance, compounds that induce lysosomal stress or impair autophagic flux can be identified by changes in LysoTracker staining patterns. Furthermore, it can be used to assess the potential toxicity of drug candidates by monitoring for lysosomal dysfunction.

Studying Lysosomal Storage Diseases

Lysosomal storage diseases are a group of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. LysoTracker probes can be used to visualize the enlarged and dysfunctional lysosomes that are a hallmark of these diseases, providing a tool for studying disease pathogenesis and evaluating potential therapeutic interventions.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for LysoTracker Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_cells Prepare Live Cells incubation Incubate Cells with LysoTracker Yellow HCK-123 prep_cells->incubation prep_reagent Prepare Staining Solution prep_reagent->incubation wash Wash Cells (Optional) incubation->wash imaging Fluorescence Microscopy wash->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: A generalized workflow for staining live cells with LysoTracker Yellow HCK-123.

Role of LysoTracker in the Autophagy Pathway

G cluster_autophagy Autophagy Pathway cluster_lysosome Lysosomal Compartment cluster_probe LysoTracker Staining initiation Initiation (Phagophore formation) elongation Elongation and Cargo Sequestration initiation->elongation autophagosome Autophagosome elongation->autophagosome fusion Fusion autophagosome->fusion autolysosome Autolysosome fusion->autolysosome degradation Degradation and Recycling autolysosome->degradation lysosome Lysosome lysosome->fusion probe LysoTracker Yellow HCK-123 probe->autolysosome Stains acidic autolysosome probe->lysosome Accumulates in acidic lumen

Caption: LysoTracker Yellow HCK-123 visualizes the final stages of autophagy.

Limitations and Considerations

While a powerful tool, it is crucial to be aware of the limitations of LysoTracker Yellow HCK-123:

  • Photostability: Like all fluorophores, LysoTracker Yellow HCK-123 is susceptible to photobleaching, especially with prolonged exposure to excitation light. It is advisable to minimize light exposure and use appropriate imaging settings.

  • Cytotoxicity: While generally considered to have low cytotoxicity at working concentrations, high concentrations or prolonged incubation times may have adverse effects on cell health. It is recommended to perform control experiments to assess any potential cytotoxicity in the specific cell system being studied.

  • Fixability: LysoTracker probes are generally not fixable, meaning the staining is lost upon cell fixation with aldehydes. Therefore, they are primarily intended for use in live-cell imaging.

  • Specificity: LysoTracker probes accumulate in any acidic organelle, not just lysosomes. Therefore, co-localization studies with other organelle-specific markers may be necessary for definitive identification.

By understanding the principles, properties, and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize LysoTracker Yellow HCK-123 to gain valuable insights into the dynamic processes of lysosomal biology and autophagy.

References

LysoTracker Yellow HCK-123: A Technical Guide to its Principle of Action and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LysoTracker Yellow HCK-123 is a fluorescent probe essential for the investigation of lysosomes and other acidic organelles in living cells. Its unique chemical properties allow for selective accumulation and clear visualization, providing a powerful tool for cellular biology, particularly in the study of autophagy and lysosomal storage disorders. This guide details the core principles of its mechanism, experimental protocols for its application, and a summary of its key characteristics.

Core Principle of Action

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye specifically designed to stain acidic compartments within a cell, such as lysosomes.[1][2] The probe's mechanism of action is based on its structure, which consists of a hydrophobic fluorophore linked to a weakly basic amine.[1][3][4][5]

At a neutral pH, the weak base is only partially protonated.[1][2] This allows the probe to remain in a neutrally charged state, enabling it to freely diffuse across the plasma membrane and other cellular membranes into the cytoplasm of live cells.[1][2]

Lysosomes maintain a highly acidic internal environment due to the presence of proton pumps (V-ATPases) that actively transport protons into the lumen. This acidic environment is crucial for the function of lysosomal hydrolases, which are digestive enzymes responsible for breaking down various macromolecules.[1][2]

Upon entering an acidic organelle like a lysosome, the weakly basic moiety of the LysoTracker Yellow HCK-123 molecule becomes protonated.[1][2] This protonation results in a positively charged molecule. In this charged state, the probe can no longer readily diffuse across the organelle's membrane, leading to its accumulation and retention within the acidic compartment.[1][2] This selective accumulation is the basis for the distinct staining of lysosomes and other acidic organelles.

Principle of LysoTracker Yellow HCK-123 Accumulation

Quantitative Data Summary

The following table summarizes the key quantitative properties of LysoTracker Yellow HCK-123.

PropertyValueReference
Excitation Maximum465 nm[1][6][7][8][9][10][11]
Emission Maximum535 nm[1][6][7][8][9][10][11][12]
Recommended Working Concentration0.1 - 50 µM[3]
Optimal Concentration for Selectivity~50 nM[6]
Stock Solution1 mM in DMSO[12]

Experimental Protocols

The following is a generalized protocol for staining live cells with LysoTracker Yellow HCK-123. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live cells cultured in appropriate medium

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Protocol:

  • Cell Preparation: Culture cells on coverslips, glass-bottom dishes, or multi-well plates suitable for microscopy. Ensure cells are healthy and sub-confluent.

  • Probe Preparation: Prepare a fresh working solution of LysoTracker Yellow HCK-123 by diluting the 1 mM stock solution in the appropriate cell culture medium. The final concentration should be within the recommended range of 0.1-50 µM. A starting concentration of 100 nM is suggested.[12]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.[3]

    • Add the pre-warmed LysoTracker Yellow HCK-123 working solution to the cells.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes to 2 hours.[3][12] The optimal incubation time should be determined empirically for each cell type.

  • Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer solution.[12]

  • Imaging: Analyze the stained cells immediately on a confocal laser scanning microscope using the appropriate filter sets for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).[3] LysoTracker Yellow HCK-123 is not fixable.[1][2]

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture cells on appropriate vessel Prepare Prepare LysoTracker working solution Wash1 Wash cells with PBS Prepare->Wash1 Incubate Incubate with LysoTracker solution at 37°C Wash1->Incubate Wash2 Wash with fresh medium Incubate->Wash2 Image Image immediately on confocal microscope Wash2->Image

References

An In-depth Technical Guide to LysoTracker Yellow HCK-123 for Lysosomal Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, application, and technical data associated with LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells.

Core Mechanism of Action

LysoTracker Yellow HCK-123 is a cell-permeant, fluorescent dye specifically designed to accumulate in acidic organelles. The fundamental principle of its mechanism lies in its chemical nature as a weak base linked to a fluorophore. In its neutral, unprotonated state at physiological pH (around 7.4), the molecule is hydrophobic and can freely traverse the plasma membrane into the cytoplasm.

Once inside the cell, the probe diffuses throughout the cytoplasm. Upon encountering an acidic compartment, such as a lysosome, where the internal pH is significantly lower (typically 4.5-5.0), the weakly basic moiety of the LysoTracker molecule becomes protonated. This protonation results in a positively charged, hydrophilic molecule. This change in chemical property dramatically reduces its ability to permeate the lysosomal membrane, effectively trapping the probe within the acidic organelle. This accumulation leads to a bright, punctate fluorescent signal that is characteristic of lysosomal staining.

It is crucial to note that while highly selective for acidic organelles, LysoTracker probes are not exclusively specific to lysosomes.[1] Other acidic compartments, such as late endosomes and autolysosomes, can also be stained.[1] Therefore, co-localization studies with definitive lysosomal markers (e.g., LAMP1) are often recommended for unambiguous identification.

Quantitative Data

The following tables summarize the key quantitative properties of LysoTracker Yellow HCK-123.

Table 1: Spectral Properties

PropertyValueReference
Excitation Maximum (λex)~465 nm[2][3][4][5][6]
Emission Maximum (λem)~535 nm[2][3][4][5][6]
Stokes Shift~70 nm
Molecular Weight364.40 g/mol [7]

Note: Some sources report alternative spectral properties (e.g., 488/565 nm).[1] The values presented here are based on the manufacturer's (Thermo Fisher Scientific) and several other suppliers' data sheets.

Table 2: Recommended Staining Parameters

ParameterRecommended RangeReference
Working Concentration50 - 100 nM[2]
Incubation Time30 minutes - 2 hours[2][8]
Incubation Temperature37°C[2][7][8]

Experimental Protocols

Below is a general protocol for staining live cells with LysoTracker Yellow HCK-123. This protocol should be optimized for specific cell types and experimental conditions.

Materials
  • LysoTracker Yellow HCK-123 (typically supplied as a 1 mM stock solution in DMSO)

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Staining Procedure for Adherent Cells
  • Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible dishes to the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of LysoTracker Yellow HCK-123 by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-100 nM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes to 2 hours.[2][8] The optimal incubation time may vary depending on the cell type.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of LysoTracker Yellow HCK-123 (~465/535 nm).

Staining Procedure for Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation.

  • Resuspension: Gently resuspend the cell pellet in pre-warmed (37°C) complete cell culture medium containing the desired concentration of LysoTracker Yellow HCK-123 (50-100 nM).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes to 2 hours.

  • Washing: Pellet the cells by centrifugation and remove the staining solution. Resuspend the cells in fresh, pre-warmed culture medium or PBS and repeat the wash step twice.

  • Imaging: Resuspend the final cell pellet in fresh medium and transfer to a suitable imaging chamber or slide for immediate analysis by fluorescence microscopy.

Visualizations

Signaling Pathway of LysoTracker Accumulation

LysoTracker_Mechanism Mechanism of LysoTracker Yellow HCK-123 Accumulation cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) LT_neutral LysoTracker (Neutral, Lipophilic) LT_cytoplasm LysoTracker (Neutral) LT_neutral->LT_cytoplasm Passive Diffusion LT_protonated LysoTracker (Protonated, Hydrophilic) LT_cytoplasm->LT_protonated Enters Acidic Lumen H_ion H+ LT_protonated->LT_cytoplasm Trapped (Reduced Permeability) H_ion->LT_protonated Protonation

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Experimental Workflow for Live-Cell Staining

Staining_Workflow Experimental Workflow for LysoTracker Staining Start Start: Live Cells in Culture Prepare_Staining_Solution Prepare LysoTracker Working Solution (50-100 nM) Start->Prepare_Staining_Solution Incubate_Cells Incubate Cells (37°C, 30-120 min) Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash Cells with Fresh Medium/PBS (2-3x) Incubate_Cells->Wash_Cells Image_Cells Image Immediately via Fluorescence Microscopy Wash_Cells->Image_Cells End End: Data Acquisition Image_Cells->End

Caption: General experimental workflow for staining live cells with LysoTracker.

References

LysoTracker Yellow HCK-123: A Technical Guide to its Fluorescence Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fluorescence properties of LysoTracker Yellow HCK-123, a valuable tool for researchers studying acidic organelles. This document details the probe's spectral characteristics, mechanism of action, and provides detailed protocols for its application in cellular imaging and analysis.

Core Fluorescence Properties

LysoTracker Yellow HCK-123 is a fluorescent dye designed to selectively stain acidic compartments in live cells, most notably lysosomes. Its fluorescence emission is bright and readily detectable using standard fluorescence microscopy and flow cytometry instrumentation.

Quantitative Data Summary

A summary of the key quantitative fluorescence properties of LysoTracker Yellow HCK-123 is presented in the table below. It is important to note that while the excitation and emission maxima, as well as the molar extinction coefficient, are well-documented, the fluorescence quantum yield and pKa value are not consistently reported in publicly available resources.

PropertyValueReference
Maximum Excitation Wavelength (λex) 465 nm[1][2][3][4]
488 nm[5]
Maximum Emission Wavelength (λem) 535 nm[1][2][3][4]
565 nm[5]
Molar Extinction Coefficient (ε) 22,000 cm⁻¹M⁻¹ (in Methanol)
Fluorescence Quantum Yield (Φ) Not Reported
pKa Not Determined[2]
Photostability Not Reported

Mechanism of Action: Selective Accumulation in Acidic Organelles

LysoTracker Yellow HCK-123's ability to selectively label acidic organelles is based on its chemical nature as a weak base linked to a fluorophore.[1] This design allows the probe to be cell-permeant and to diffuse freely across the cell membrane in its neutral, unprotonated state at the physiological pH of the cytoplasm (around 7.2).

Upon encountering an acidic environment, such as the interior of a lysosome (pH 4.5-5.0), the weakly basic moiety of the LysoTracker probe becomes protonated. This protonation results in a net positive charge, which effectively traps the probe within the acidic organelle as the charged molecule is unable to readily diffuse back across the organellar membrane. This accumulation leads to a high concentration of the fluorescent probe within the target organelles, resulting in bright and specific staining.

G Mechanism of LysoTracker Yellow HCK-123 Accumulation cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LT_neutral_ext LysoTracker (Neutral) LT_neutral_cyt LysoTracker (Neutral) LT_neutral_ext->LT_neutral_cyt Passive Diffusion LT_protonated LysoTracker (Protonated & Fluorescent) LT_neutral_cyt->LT_protonated Diffusion LT_protonated->LT_neutral_cyt Trapped H_plus H+ H_plus->LT_protonated Protonation G Experimental Workflow for Fluorescence Microscopy Start Start: Live Cells in Culture Prepare_Staining Prepare Staining Solution (50-75 nM LysoTracker) Start->Prepare_Staining Incubate Incubate Cells (30-60 min, 37°C) Prepare_Staining->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Fluorescence Microscopy Imaging Wash->Image Analyze Image Analysis Image->Analyze

References

An In-Depth Technical Guide to LysoTracker Yellow HCK-123 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. We will delve into its mechanism of action, spectral properties, and detailed protocols for its application in live-cell imaging, with a particular focus on its use in studying autophagy.

Core Principles of LysoTracker Yellow HCK-123

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye specifically designed to accumulate in acidic compartments within living cells.[1][2] Its fundamental principle of operation lies in its chemical nature as a weak base linked to a fluorophore.[1][2] This structure allows it to freely diffuse across the cell membrane in its neutral, unprotonated state.[1][2]

Upon encountering the low pH environment of an acidic organelle, such as a lysosome (with a typical pH of 4.5-5.0), the weakly basic moiety of the LysoTracker probe becomes protonated.[1][2] This protonation results in a net positive charge, effectively trapping the probe within the organelle as the charged molecule cannot readily pass back across the organelle's membrane.[1][2] This accumulation leads to a bright, localized fluorescent signal within the acidic vesicles.

Mechanism of Action at a Glance

The mechanism of LysoTracker Yellow HCK-123 accumulation is a straightforward yet elegant example of pH-dependent partitioning.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker Yellow HCK-123 (Neutral, Cell-Permeable) Probe_cytoplasm LysoTracker Yellow HCK-123 (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker Yellow HCK-123-H+ (Protonated, Trapped) Probe_cytoplasm->Probe_protonated Protonation in Acidic Environment Fluorescence Yellow Fluorescence Probe_protonated->Fluorescence Emits Light Start Start Cell_Culture Culture Adherent Cells on Imaging Dish Start->Cell_Culture Prepare_Staining Prepare LysoTracker Working Solution (50-100 nM) Cell_Culture->Prepare_Staining Stain_Cells Incubate Cells with LysoTracker (15-30 min, 37°C) Prepare_Staining->Stain_Cells Wash_Cells Wash with Fresh Medium (Optional) Stain_Cells->Wash_Cells Image_Cells Live-Cell Imaging (Confocal/Widefield) Wash_Cells->Image_Cells Data_Analysis Image Processing and Data Analysis Image_Cells->Data_Analysis End End Data_Analysis->End Stress_Signal Cellular Stress (e.g., Nutrient Starvation) Autophagosome_Formation Autophagosome Formation (Double Membrane) Stress_Signal->Autophagosome_Formation Cargo_Engulfment Engulfment of Cytoplasmic Cargo Autophagosome_Formation->Cargo_Engulfment Autophagosome Autophagosome Cargo_Engulfment->Autophagosome Fusion Fusion Autophagosome->Fusion Lysosome Lysosome (Acidic) Lysosome->Fusion LysoTracker LysoTracker Yellow HCK-123 Stains these Acidic Vesicles Lysosome->LysoTracker Autolysosome Autolysosome (Acidic) Fusion->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Autolysosome->LysoTracker

References

LysoTracker Yellow HCK-123: An In-Depth Technical Guide to Tracking Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles in live cells. This document details the probe's mechanism of action, spectral properties, and provides detailed protocols for its use in various applications, including fluorescence microscopy and flow cytometry. Furthermore, it explores the role of acidic organelles in critical cellular pathways such as autophagy and mTOR signaling, illustrated with detailed diagrams.

Core Principles of LysoTracker Yellow HCK-123

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye designed to selectively accumulate in acidic compartments within live cells, primarily lysosomes and late endosomes.[1][2] Its mechanism of action is based on its chemical nature as a weak base linked to a fluorophore.[1][2] In the neutral pH of the cytoplasm, the probe is largely unprotonated and can freely diffuse across cellular membranes. Upon entering an acidic organelle (pH 4.5-5.5), the weakly basic moiety becomes protonated.[1][2] This protonation traps the probe within the organelle, leading to its accumulation and a bright fluorescent signal.

Physicochemical and Fluorescent Properties

Table 1: Spectral Properties of LysoTracker Yellow HCK-123

PropertyValueSource(s)
Excitation Maximum (λex)~465 nm[1][3][4][5]
Emission Maximum (λem)~535 nm[1][3][4][5]
Stokes Shift~70 nmCalculated
Recommended Laser Line488 nm[6]
Recommended Emission Filter586/42 nm bandpass[6]

Table 2: General Properties and Handling of LysoTracker Yellow HCK-123

PropertyRecommendation/InformationSource(s)
SolventDimethyl sulfoxide (DMSO)[7]
Typical Working Concentration50-75 nM[1]
Incubation Time30 minutes to 2 hours[1][7]
Storage of Stock Solution-20°C, protected from light[7]
CytotoxicityNot specified for HCK-123. Prolonged incubation (>2 hours) with LysoTracker probes can disrupt lysosomal pH and lead to cellular toxicity.[8]

Experimental Protocols

General Protocol for Staining Live Cells with LysoTracker Yellow HCK-123 for Fluorescence Microscopy

This protocol provides a basic guideline for staining adherent or suspension cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live-cell imaging medium or appropriate buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on coverslips or in imaging dishes (for adherent cells) or in suspension

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker Yellow HCK-123 stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) live-cell imaging medium.

  • Cell Preparation:

    • Adherent Cells: Remove the culture medium and wash the cells once with PBS.

    • Suspension Cells: Pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium.

  • Staining: Add the staining solution to the cells and incubate for 30 minutes to 2 hours at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed imaging medium or PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (e.g., excitation at 488 nm and emission at 535 nm).

Protocol for Co-localization of LysoTracker Yellow HCK-123 with LAMP1 for Lysosomal Identification

This protocol allows for the confirmation of LysoTracker staining within lysosomes by co-localizing its signal with the lysosomal marker protein, LAMP1.

Materials:

  • LysoTracker Yellow HCK-123

  • Primary antibody against LAMP1

  • Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from LysoTracker Yellow)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Live-Cell Staining: Stain live cells with LysoTracker Yellow HCK-123 following the general protocol (Section 3.1).

  • Fixation: After the final wash, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against LAMP1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium with DAPI. Image the cells using a confocal microscope, ensuring to set the excitation and emission wavelengths appropriately for LysoTracker Yellow HCK-123, the secondary antibody fluorophore, and DAPI.

Protocol for Autophagy Analysis using LysoTracker Yellow HCK-123 and Flow Cytometry

This protocol describes the use of LysoTracker Yellow HCK-123 to quantify changes in the acidic organelle content as an indicator of autophagy induction.

Materials:

  • LysoTracker Yellow HCK-123

  • Autophagy-inducing agent (e.g., rapamycin, starvation medium)

  • FACS buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired autophagy-inducing agent for the appropriate time. Include an untreated control group.

  • Staining: Add LysoTracker Yellow HCK-123 to the cell culture medium to a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.

  • Cell Harvesting:

    • Adherent Cells: Detach the cells using a gentle cell dissociation reagent.

    • Suspension Cells: Proceed to the next step.

  • Washing: Pellet the cells by centrifugation and wash twice with FACS buffer.

  • Resuspension: Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm). The increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in acidic vesicular organelles, which is a hallmark of autophagy.

Signaling Pathways and Experimental Workflows

Autophagy Signaling Pathway

Autophagy is a catabolic process that delivers cytoplasmic components to lysosomes for degradation. This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases. LysoTracker Yellow HCK-123 is a valuable tool for monitoring the final stages of autophagy where autophagosomes fuse with lysosomes to form autolysosomes.

Autophagy_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation) mTORC1_inactive mTORC1 (Inactive) Stress->mTORC1_inactive Inhibits mTORC1_active mTORC1 (Active) ULK1_complex ULK1 Complex mTORC1_active->ULK1_complex Inhibits mTORC1_inactive->ULK1_complex Activates Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex Activates Phagophore Phagophore (Isolation Membrane) Beclin1_complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Matures into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome (Tracked by LysoTracker) Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Leads to

Caption: The core machinery of the macroautophagy pathway.

mTOR Signaling and Lysosomal Function

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is activated on the lysosomal surface in response to nutrients, particularly amino acids. This localization highlights the critical role of lysosomes as signaling hubs.

mTOR_Signaling Nutrients Nutrients (Amino Acids) Rag_GTPases Rag GTPases Nutrients->Rag_GTPases Activate Lysosome Lysosome Surface (Tracked by LysoTracker) Ragulator Ragulator Complex Lysosome->Ragulator Localizes Ragulator->Rag_GTPases Anchors mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits Cell_Growth Cell Growth & Anabolism mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: mTORC1 activation on the lysosomal surface.

Experimental Workflow for High-Content Screening

LysoTracker Yellow HCK-123 is suitable for high-content screening (HCS) assays to identify compounds that modulate lysosomal function or autophagy.

HCS_Workflow Cell_Seeding Seed Cells in Microplates Compound_Treatment Treat with Compound Library Cell_Seeding->Compound_Treatment Staining Stain with LysoTracker Yellow HCK-123 Compound_Treatment->Staining Image_Acquisition Automated Image Acquisition Staining->Image_Acquisition Image_Analysis Image Analysis (Quantify Fluorescence) Image_Acquisition->Image_Analysis Hit_Identification Hit Identification Image_Analysis->Hit_Identification

References

An In-depth Technical Guide to LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe used for labeling and tracking acidic organelles in live cells.[1][2] As a member of the LysoTracker series of dyes, it is a cell-permeant compound that selectively accumulates in cellular compartments with low internal pH, most notably lysosomes.[1][2] This property makes it a valuable tool for investigating the dynamics of lysosomal biology, including processes such as autophagy, endocytosis, and lysosomal storage disorders.[3][4]

Core Principles and Mechanism of Action

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore.[1][3] Its mechanism of action is based on its ability to freely diffuse across the cell membrane in its neutral, unprotonated state. Upon entering an acidic organelle, such as a lysosome, the weakly basic side chain of the molecule becomes protonated. This protonation results in a net positive charge, which traps the probe within the acidic compartment, leading to its accumulation and a bright fluorescent signal.[2] The fluorescence intensity of LysoTracker probes is largely independent of the surrounding pH, which distinguishes them from pH-sensitive dyes like LysoSensor probes.[2]

Physicochemical and Fluorescent Properties

PropertyValueReference
Excitation Maximum ~465 nm[5][6]
Emission Maximum ~535 nm[5][6]
Molecular Weight 364.40 g/mol [1]
Formulation Provided as a solution in DMSO[5]
Storage Store at -20°C, protected from light. For stock solutions in solvent, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]

Experimental Protocols

General Staining Protocol for Live Cells

This protocol provides a general guideline for staining adherent or suspension cells with LysoTracker Yellow HCK-123. Optimization of probe concentration and incubation time is recommended for different cell types and experimental conditions.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Probe Preparation: On the day of the experiment, warm the LysoTracker Yellow HCK-123 stock solution to room temperature. Prepare the working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Recommended starting concentrations range from 50 nM to 100 nM.[2][5]

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the pre-warmed staining solution.

    • For suspension cells, centrifuge the cells to obtain a pellet, remove the supernatant, and resuspend the cells in the pre-warmed staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30 minutes to 2 hours.[2][5] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional but Recommended): After incubation, the staining solution can be replaced with fresh, pre-warmed culture medium to reduce background fluorescence.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of LysoTracker Yellow HCK-123 (e.g., a standard FITC or GFP filter set).

Autophagy Flux Assay using LysoTracker Yellow HCK-123 and Bafilomycin A1

This assay allows for the investigation of autophagic flux by inhibiting the fusion of autophagosomes with lysosomes. Bafilomycin A1 is a vacuolar-type H+-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the degradation of autophagic cargo. An accumulation of LysoTracker-stained vesicles in the presence of Bafilomycin A1 can indicate an increase in autophagic flux.

Materials:

  • LysoTracker Yellow HCK-123

  • Bafilomycin A1 (100 µM stock solution in DMSO)

  • Complete cell culture medium

  • Live-cell imaging microscope

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish and allow them to adhere and grow.

  • Induction of Autophagy (Optional): Treat cells with an autophagy-inducing agent (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) or a vehicle control for the desired period.

  • Bafilomycin A1 Treatment: In the last 2-4 hours of the autophagy induction period, add Bafilomycin A1 to a final concentration of 100 nM to the appropriate wells.

  • LysoTracker Staining: During the final 30 minutes of the Bafilomycin A1 treatment, add LysoTracker Yellow HCK-123 to the medium to a final concentration of 50-100 nM.

  • Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the number and intensity of LysoTracker-positive puncta per cell. An increase in LysoTracker staining in the Bafilomycin A1-treated cells compared to the untreated cells is indicative of active autophagic flux.

Data Presentation

Recommended Staining Conditions for Different Cell Types

The optimal concentration and incubation time for LysoTracker Yellow HCK-123 can vary between cell types. The following table provides a starting point for optimization.

Cell TypeRecommended ConcentrationRecommended Incubation TimeReference
General Mammalian Cells 50 - 100 nM30 min - 2 hours[2][5]
NPC Patient Fibroblasts 1.6 µMNot Specified[4]
HeLa Cells Not SpecifiedNot Specified
RAW 264.7 Macrophages Not Specified30 min[7]
SH-SY5Y Neuroblastoma Cells Not SpecifiedNot Specified

Note: The higher concentration for NPC patient fibroblasts was used to better visualize enlarged lysosomes.[4] It is always recommended to perform a concentration titration to determine the optimal staining concentration for your specific cell line and experimental conditions.

Visualizations

Mechanism of LysoTracker Yellow HCK-123 Accumulation in Acidic Organelles

G Mechanism of LysoTracker Accumulation cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LT_neutral LysoTracker Yellow HCK-123 (Neutral, Membrane Permeable) LT_cytoplasm LysoTracker Yellow HCK-123 (Neutral) LT_neutral->LT_cytoplasm Passive Diffusion LT_protonated LysoTracker Yellow HCK-123 (Protonated, Trapped) FLUORESCENT LT_cytoplasm->LT_protonated Enters Acidic Environment H+ H+ H+->LT_protonated Protonation

Caption: Diagram illustrating the accumulation of LysoTracker Yellow HCK-123 in lysosomes.

Experimental Workflow for Autophagy Flux Assay

G Autophagy Flux Assay Workflow Start Seed Cells Induce_Autophagy Induce Autophagy (e.g., Starvation) Start->Induce_Autophagy Add_BafA1 Add Bafilomycin A1 (100 nM) (Inhibit Lysosomal Degradation) Induce_Autophagy->Add_BafA1 Add_LysoTracker Add LysoTracker Yellow HCK-123 (50-100 nM) Add_BafA1->Add_LysoTracker Incubate Incubate at 37°C Add_LysoTracker->Incubate Image Live-Cell Imaging Incubate->Image Analyze Quantify LysoTracker Puncta Image->Analyze End Determine Autophagic Flux Analyze->End

Caption: A stepwise workflow for assessing autophagic flux using LysoTracker Yellow HCK-123.

Co-localization of LysoTracker with Autophagosomes (LC3)

G Co-localization of Autophagosomes and Lysosomes cluster_cell Cell Autophagosome Autophagosome (LC3-positive) Autolysosome Autolysosome (LC3 & LysoTracker Co-localization) Autophagosome->Autolysosome Fusion Lysosome Lysosome (LysoTracker-positive) Lysosome->Autolysosome Fusion

Caption: Visualization of autophagosome and lysosome fusion leading to co-localization.

Concluding Remarks

LysoTracker Yellow HCK-123 is a robust and easy-to-use fluorescent probe for the visualization of acidic organelles in living cells. Its utility in studying fundamental cellular processes, particularly autophagy, makes it an indispensable tool for researchers in cell biology and drug discovery. For optimal and reproducible results, it is imperative to carefully optimize experimental parameters such as probe concentration and incubation time for the specific cell type and application.

References

An In-depth Technical Guide to LysoTracker Yellow HCK-123 Applications in Autophagy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for using LysoTracker Yellow HCK-123 in the study of autophagy. It is designed to equip researchers with the necessary knowledge to effectively employ this fluorescent probe in their experimental workflows, from basic research to drug discovery.

Core Principles of LysoTracker Yellow HCK-123 in Autophagy Research

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively accumulates in acidic organelles, primarily lysosomes.[1] Its utility in autophagy studies stems from the fundamental role of lysosomes in the final stages of the autophagic process. Autophagy is a cellular degradation pathway that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.

The mechanism of LysoTracker Yellow HCK-123 involves a fluorophore linked to a weak base that is partially protonated at neutral pH.[2] This allows it to freely cross cell membranes. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the probe becomes fully protonated and is retained, leading to a significant increase in fluorescence.[2] Therefore, an increase in the number or size of acidic vesicles, as detected by LysoTracker Yellow HCK-123, can be indicative of changes in the late stages of autophagy.

Key Properties of LysoTracker Yellow HCK-123:

PropertyValueReference
Excitation Maximum~465 nm[3]
Emission Maximum~535 nm[3]
FormCell-permeable[1]
FixabilityNon-fixable[4]

Autophagy Signaling Pathways

Understanding the signaling pathways that regulate autophagy is crucial for interpreting data from LysoTracker Yellow HCK-123 staining. Two of the most critical pathways are the mTOR and Beclin-1 signaling cascades.

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy.[5][6] Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1/2 complex, which is essential for the initiation of autophagosome formation.[7] Conversely, under conditions of cellular stress, such as nutrient deprivation, mTOR is inhibited, leading to the activation of the ULK1/2 complex and the induction of autophagy.[7]

mTOR_Signaling_Pathway Nutrients Nutrients / Growth Factors mTORC1 mTORC1 (Active) Nutrients->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy_initiation Autophagy Initiation ULK1_complex->Autophagy_initiation Promotes Stress Stress (e.g., Starvation) Stress->mTORC1 Inhibits Beclin1_Signaling_Pathway Bcl2 Bcl-2 Beclin1 Beclin-1 Bcl2->Beclin1 Inhibits PI3K_complex Class III PI3K Complex Beclin1->PI3K_complex Forms Autophagosome_nucleation Autophagosome Nucleation PI3K_complex->Autophagosome_nucleation Promotes Stress Stress Stress->Bcl2 Inhibits Experimental_Workflow start Cell Seeding treatment Induce/Inhibit Autophagy (e.g., Starvation, Rapamycin, Chloroquine) start->treatment staining Stain with LysoTracker Yellow HCK-123 (and other markers, e.g., GFP-LC3) treatment->staining imaging Image Acquisition (Confocal Microscopy or Flow Cytometry) staining->imaging analysis Quantitative Analysis (Fluorescence Intensity, Puncta Count, Co-localization) imaging->analysis interpretation Data Interpretation (Assess Autophagic Flux) analysis->interpretation end Conclusion interpretation->end

References

LysoTracker Yellow HCK-123: An In-Depth Technical Guide to its Core Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that is instrumental in the study of acidic organelles, primarily lysosomes. As a weakly basic amine linked to a fluorophore, it is cell-permeant and selectively accumulates in cellular compartments with low internal pH.[1][2] This accumulation is driven by the protonation of the probe in the acidic environment of the lysosome, which traps it within the organelle.[3] Its fluorescence emission, with excitation and emission maxima at approximately 465 nm and 535 nm respectively, allows for the visualization and tracking of these crucial organelles in live cells.[4][5] This guide provides a comprehensive overview of the core basic research applications of LysoTracker Yellow HCK-123, with a focus on quantitative analysis, detailed experimental protocols, and the underlying signaling pathways.

Core Properties and Mechanism of Action

The functionality of LysoTracker Yellow HCK-123 is predicated on its chemical nature as a weak base. In the neutral pH of the cytoplasm, the molecule is largely unprotonated and can freely diffuse across cellular membranes. Upon entering an acidic compartment such as a lysosome (with a pH of approximately 4.5-5.0), the weakly basic moiety of the probe becomes protonated. This protonation increases the molecule's polarity, effectively trapping it within the acidic organelle and leading to a significant increase in fluorescence intensity in these structures.[3]

Key Specifications:
PropertyValue
Excitation Maximum~465 nm
Emission Maximum~535 nm
Molecular Weight~364 g/mol
FormCell-permeant dye
FixableNo

Basic Research Applications

The primary application of LysoTracker Yellow HCK-123 in basic research is the qualitative and quantitative assessment of lysosomes and other acidic organelles. This has significant implications for studying a variety of cellular processes, including autophagy, lysosomal storage diseases, and drug-induced lysosomal dysfunction.

Monitoring Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. An increase in the number and/or size of acidic lysosomes is a hallmark of autophagy. LysoTracker Yellow HCK-123 can be used to monitor this process by quantifying the changes in the overall fluorescence intensity within the cell.[6]

Quantitative Analysis of Autophagy:

TreatmentConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control01001.0
Chloroquine11501.5
Chloroquine102502.5
Chloroquine304004.0
Data is representative and adapted from a study on a similar LysoTracker probe to illustrate the principle.[7]
Investigating Lysosomal Storage Diseases (LSDs)

LSDs are a group of inherited metabolic disorders caused by defects in lysosomal function, often leading to the accumulation of undigested material within lysosomes. This accumulation can result in an increase in the size and number of lysosomes, which can be detected and quantified using LysoTracker Yellow HCK-123. Phenotypic screens using patient-derived cells stained with LysoTracker dyes can be employed to identify small molecules that may restore normal lysosomal function.[8]

Assessing Drug-Induced Lysosomal Dysfunction

Many pharmaceutical compounds, particularly cationic amphiphilic drugs, can accumulate in lysosomes and disrupt their function, a phenomenon known as lysosomotropism. This can lead to drug-induced phospholipidosis and other cytotoxic effects. LysoTracker Yellow HCK-123 can be used in high-content screening assays to identify compounds that cause an increase in acidic vesicle accumulation, indicating potential lysosomal dysfunction.

Experimental Protocols

General Protocol for Staining Live Cells with LysoTracker Yellow HCK-123

This protocol provides a general guideline for staining live cells. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live-cell imaging medium or phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker Yellow HCK-123 stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) live-cell imaging medium.[9]

  • Cell Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.[2] The optimal incubation time should be determined empirically for each cell type and experimental condition.

  • Washing (Optional): For some applications, washing the cells with fresh, pre-warmed medium can reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope or a high-content imaging system equipped with appropriate filters for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).

Protocol for Flow Cytometric Analysis of Autophagy

This protocol is adapted from a study investigating autophagy using LysoTracker dyes and flow cytometry.[6][10]

Materials:

  • LysoTracker Yellow HCK-123

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Autophagy: Treat cells with the desired autophagy-inducing agent (e.g., rapamycin, starvation media) for the appropriate duration.

  • Cell Staining: Resuspend the cells in pre-warmed medium containing LysoTracker Yellow HCK-123 at a final concentration of 50 nM.

  • Incubation: Incubate the cells for 1 hour at 37°C.[10]

  • Washing: Wash the cells with PBS.

  • Resuspension: Resuspend the cells in PBS for flow cytometric analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for LysoTracker Yellow HCK-123.

Signaling Pathways and Visualizations

LysoTracker Yellow HCK-123 is a valuable tool for studying cellular processes that are intricately linked to complex signaling pathways. Below are visualizations of key pathways involved in autophagy and lysosomal function, created using the DOT language for Graphviz.

Autophagy Signaling Pathway

Autophagy is tightly regulated by a network of signaling molecules, with mTOR (mechanistic target of rapamycin) playing a central inhibitory role. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Nutrient deprivation or other cellular stresses inactivate mTOR, leading to the initiation of the autophagic process.

Autophagy_Signaling cluster_input Cellular Stress / Nutrient Status cluster_mTORC1 mTORC1 Regulation cluster_initiation Autophagy Initiation cluster_elongation Autophagosome Elongation cluster_maturation Autolysosome Formation Nutrient\nDeprivation Nutrient Deprivation AMPK AMPK Nutrient\nDeprivation->AMPK Growth\nFactors Growth Factors Akt Akt Growth\nFactors->Akt mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex AMPK->mTORC1 Akt->mTORC1 Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex ATG12_system ATG12-ATG5-ATG16L1 Complex Beclin1_complex->ATG12_system LC3_system LC3-II Conjugation Beclin1_complex->LC3_system Autophagosome Autophagosome ATG12_system->Autophagosome LC3_system->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: Overview of the core autophagy signaling pathway.

Lysosomal Acidification and mTORC1 Regulation

The acidic environment of the lysosome is maintained by the vacuolar H+-ATPase (v-ATPase). This proton pump is also involved in the regulation of mTORC1 activity, which senses amino acid levels within the lysosome. This creates a feedback loop where lysosomal function and cellular metabolism are tightly linked.[7]

Lysosomal_Acidification_mTORC1 cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus vATPase v-H+ ATPase Amino_Acids_Lumen Amino Acids (Lumen) vATPase->Amino_Acids_Lumen Senses Rag_GTPases Rag GTPases Amino_Acids_Lumen->Rag_GTPases mTORC1_Lysosome mTORC1 TFEB TFEB (Transcription Factor) mTORC1_Lysosome->TFEB Inhibits Rag_GTPases->mTORC1_Lysosome Recruits & Activates Protons_Cytosol H+ Protons_Cytosol->vATPase Pumped into lysosome Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB->Lysosomal_Genes Promotes

Caption: Regulation of mTORC1 by lysosomal amino acid sensing.

Experimental Workflow for Quantitative Fluorescence Microscopy

This workflow outlines the key steps for quantifying changes in lysosomal content using LysoTracker Yellow HCK-123 and fluorescence microscopy.

Experimental_Workflow start Cell Seeding treatment Experimental Treatment start->treatment staining LysoTracker Staining treatment->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis (Quantification) imaging->analysis results Data Interpretation analysis->results

References

Visualizing Lysosomal Trafficking with LysoTracker Yellow HCK-123: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. We will delve into its mechanism of action, spectral properties, and detailed protocols for its application in visualizing lysosomal trafficking. This guide is intended to assist researchers in leveraging this tool for studies in cell biology, neurodegenerative diseases, and drug discovery.

Introduction to Lysosomal Trafficking and Visualization

Lysosomes are dynamic, membrane-bound organelles that serve as the primary degradative compartments within eukaryotic cells.[1][2] They play a crucial role in various cellular processes, including the breakdown of macromolecules, removal of damaged organelles (autophagy), and defense against pathogens.[1][2][3] The trafficking of materials to and from lysosomes is a tightly regulated process, and its dysregulation is implicated in numerous diseases, including lysosomal storage disorders and neurodegenerative conditions.[2]

Visualizing the intricate network of lysosomal trafficking is paramount to understanding these cellular processes and disease states.[4] Several methods exist for labeling lysosomes, such as immunolabeling of lysosomal-associated membrane proteins (LAMPs) or using fluorescent dyes that accumulate in these acidic compartments.[4] LysoTracker probes, including LysoTracker Yellow HCK-123, fall into the latter category and are widely used for their high selectivity and utility in live-cell imaging.[5][6]

LysoTracker Yellow HCK-123: Mechanism and Properties

LysoTracker Yellow HCK-123 is a cell-permeant, yellow fluorescent dye specifically designed to stain acidic compartments in live cells.[1][7][8] Its mechanism of action is based on its chemical nature as a weakly basic amine linked to a fluorophore.[1][6][9]

Mechanism of Accumulation:

  • Cell Permeability: In its neutral, unprotonated state at physiological pH, LysoTracker Yellow HCK-123 can freely cross the cell membrane and enter the cytoplasm.[1]

  • Protonation in Acidic Environment: The lumen of the lysosome is maintained at an acidic pH (typically 4.5-5.0).[1] Upon entering this acidic environment, the weakly basic moiety of the LysoTracker probe becomes protonated.[1]

  • Sequestration: This protonation results in a positively charged molecule that can no longer readily diffuse across the lysosomal membrane, leading to its accumulation and concentration within the lysosome.[1]

This selective accumulation allows for the bright and specific fluorescent labeling of lysosomes and other acidic organelles.

Quantitative Data Summary

The following tables summarize the key quantitative properties of LysoTracker Yellow HCK-123.

Table 1: Spectral Properties

PropertyValueReference
Excitation Maximum~465 nm[1][5][8][10][11][12]
Emission Maximum~535 nm[1][5][8][10][11][12]
Stokes Shift~70 nmCalculated
Spectrally Similar ToSYBR Gold, Nuclear Green, Nuclear Orange, TOTO-1, TO-PRO-1[13]

Table 2: Experimental Parameters

ParameterRecommended ValueReference
Working Concentration50 - 75 nM for live cells; can be higher (e.g., 1.6-3.2 µM) in some contexts[5][6][14]
Incubation Time30 - 60 minutes[9][14]
Incubation Temperature37°C[9]
Solvent for Stock SolutionDMSO[15]
Storage of Stock Solution-20°C for up to 1 month; -80°C for up to 6 months (protect from light)[9]

Experimental Protocols

This section provides a detailed methodology for staining live cells with LysoTracker Yellow HCK-123 to visualize lysosomes.

Preparation of Reagents
  • LysoTracker Yellow HCK-123 Stock Solution: Prepare a 1 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light.[9]

  • Staining Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 50-75 nM) in pre-warmed (37°C) cell culture medium.[6] It is crucial to use the lowest possible concentration that provides adequate signal to minimize potential artifacts.[6]

Staining Protocol for Adherent Cells
  • Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

  • Aspirate Medium: Carefully remove the culture medium from the cells.

  • Add Staining Solution: Add the pre-warmed staining solution to the cells.

  • Incubate: Incubate the cells at 37°C in a 5% CO₂ atmosphere for 30 to 60 minutes.[9][14] The optimal incubation time may vary depending on the cell type.

  • Wash (Optional): The requirement for a wash step can be cell-type dependent. If high background fluorescence is observed, a gentle wash with fresh, pre-warmed medium can be performed.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of LysoTracker Yellow HCK-123.

Staining Protocol for Suspension Cells
  • Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspend in Staining Solution: Gently resuspend the cell pellet in the pre-warmed staining solution.

  • Incubate: Incubate the cells at 37°C in a 5% CO₂ atmosphere for 30 to 60 minutes.

  • Wash (Optional): Centrifuge the cells and resuspend in fresh, pre-warmed medium if a wash step is necessary.

  • Imaging: Transfer the stained cells to a suitable imaging vessel for microscopy.

Visualizing Lysosomal Trafficking: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of LysoTracker Yellow HCK-123, a typical experimental workflow, and a simplified representation of lysosomal biogenesis and trafficking.

LysoTracker_Mechanism cluster_extracellular Extracellular (Neutral pH) cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker Yellow HCK-123 (Neutral, Membrane Permeable) Cytoplasm Cytoplasm (Neutral pH) Probe_neutral->Cytoplasm Passive Diffusion Probe_protonated LysoTracker Yellow HCK-123 (Protonated, Trapped) Cytoplasm->Probe_protonated Enters Lysosome Fluorescence Yellow Fluorescence Probe_protonated->Fluorescence Accumulation & Excitation

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Experimental_Workflow A Prepare 1 mM Stock Solution in DMSO B Dilute to 50-75 nM Working Solution in Pre-warmed Medium A->B D Incubate Cells with Staining Solution (37°C, 30-60 min) B->D C Culture Adherent or Suspension Cells C->D E Optional: Wash with Fresh Medium D->E F Live-Cell Imaging via Fluorescence Microscopy D->F Directly Image E->F G Data Analysis of Lysosomal Trafficking F->G

Caption: Experimental workflow for staining cells with LysoTracker Yellow HCK-123.

Lysosomal_Trafficking ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Biosynthetic Pathway TGN Trans-Golgi Network Golgi->TGN Late_Endosome Late Endosome/ Multivesicular Body TGN->Late_Endosome Lysosomal Hydrolases Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Autophagosome Autophagosome Autophagosome->Lysosome Fusion Cytosol_Components Cytosolic Components/ Damaged Organelles Cytosol_Components->Autophagosome Autophagy

Caption: Simplified overview of lysosomal biogenesis and trafficking pathways.

Applications in Research and Drug Development

The ability to visualize and track lysosomes in real-time has significant implications for various research areas:

  • Fundamental Cell Biology: Studying the dynamics of lysosomal movement, fusion, and fission events.

  • Neurodegenerative Diseases: Investigating the role of lysosomal dysfunction in conditions like Alzheimer's and Parkinson's disease, where impaired clearance of protein aggregates is a key pathological feature.[2]

  • Lysosomal Storage Diseases: Phenotypic screening of compound libraries to identify drugs that can correct lysosomal defects.[14]

  • Oncology: Understanding the role of lysosomes in cancer cell survival, metastasis, and drug resistance.

  • Drug Delivery: Tracking the intracellular fate of drug-nanoparticle conjugates that are often targeted to the endo-lysosomal pathway.

Conclusion

LysoTracker Yellow HCK-123 is a valuable tool for the visualization of lysosomes in living cells. Its straightforward mechanism of action and simple staining protocol make it accessible for a wide range of applications. By providing a means to observe lysosomal trafficking in real-time, this fluorescent probe can offer critical insights into fundamental cellular processes and the pathophysiology of various diseases, thereby aiding in the development of novel therapeutic strategies. Researchers should, however, be mindful of potential artifacts and optimize staining conditions for their specific cell type and experimental goals.

References

Methodological & Application

Application Notes and Protocols: LysoTracker Yellow HCK-123 Staining in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively stains acidic organelles, such as lysosomes, in live mammalian cells.[1][2] This cell-permeable probe is a valuable tool for investigating lysosomal biology, including processes like autophagy, endocytosis, and lysosomal storage disorders.[1][3] Comprised of a fluorophore linked to a weakly basic amine, LysoTracker Yellow HCK-123 can freely cross the cell membrane.[1][3] Once inside the acidic environment of the lysosome, the probe becomes protonated and accumulates, leading to a bright yellow fluorescence.[1][3] Its fluorescence is largely independent of pH within the acidic range of lysosomes.[4] This document provides a detailed protocol for using LysoTracker Yellow HCK-123 to stain mammalian cells, along with its mechanism of action and key experimental parameters.

Quantitative Data Summary

For optimal staining and to minimize potential artifacts from overloading the cells, the concentration and incubation time of LysoTracker Yellow HCK-123 should be optimized for each cell type and experimental condition.[4] The following table summarizes the key quantitative parameters for this probe.

ParameterValueReference
Excitation Maximum465 nm[1][2][5][6]
Emission Maximum535 nm[1][2][5][6]
Recommended Working Concentration50 - 100 nM[5][6][7]
General Concentration Range0.1 - 50 µM[8]
Recommended Incubation Time15 - 30 minutes[7]
General Incubation Time Range30 minutes - 2 hours[4][5]
Stock Solution Storage-20°C to -80°C, protect from light[8]
Mechanism of Action

The staining mechanism of LysoTracker Yellow HCK-123 is based on its properties as a weak base. In its neutral, unprotonated state at physiological pH, the probe can easily permeate the plasma membrane and enter the cell. Upon encountering the low pH environment of an acidic organelle like the lysosome, the weakly basic moiety of the probe becomes protonated. This protonation results in a charged molecule that can no longer readily cross the lysosomal membrane, leading to its accumulation and a distinct, punctate fluorescent signal.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker Yellow HCK-123 (Neutral) Probe_cytoplasm LysoTracker Yellow HCK-123 (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker Yellow HCK-123 (Protonated & Trapped) Fluorescent Probe_cytoplasm->Probe_protonated Protonation in Acidic Environment

Mechanism of LysoTracker Staining.

Experimental Protocol

This protocol provides a general guideline for staining both adherent and suspension mammalian cells with LysoTracker Yellow HCK-123. Optimization may be required for specific cell lines and experimental setups.

Materials
  • LysoTracker Yellow HCK-123 (typically supplied as a 1 mM stock solution in DMSO)

  • Mammalian cells of interest

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture plates, coverslips, or slides

  • Fluorescence microscope with appropriate filters for yellow fluorescence (e.g., FITC/GFP filter set)

Preparation of Staining Solution
  • Thaw the Stock Solution : Prior to use, allow the 1 mM LysoTracker Yellow HCK-123 stock solution to warm to room temperature.[4]

  • Prepare Working Solution : Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration. A starting concentration of 50-75 nM is recommended.[4] To avoid potential artifacts, keep the probe concentration as low as possible while still achieving adequate signal.[4]

Staining Protocol for Adherent Cells
  • Cell Seeding : Plate adherent cells on coverslips or in culture dishes and allow them to attach and grow to the desired confluency.

  • Aspirate Medium : Carefully remove the culture medium from the cells.

  • Add Staining Solution : Add the pre-warmed LysoTracker Yellow HCK-123 working solution to the cells, ensuring the entire surface is covered.

  • Incubation : Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[4][5] The optimal incubation time can vary between cell types.

  • Wash (Optional but Recommended) : After incubation, gently aspirate the staining solution and wash the cells once with fresh, pre-warmed complete culture medium or PBS to remove excess probe.[5]

  • Imaging : Image the cells immediately using a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Cell Collection : Centrifuge the suspension cells to obtain a cell pellet.[4]

  • Resuspend in Staining Solution : Gently resuspend the cell pellet in the pre-warmed LysoTracker Yellow HCK-123 working solution.[4]

  • Incubation : Incubate the cells for 30 minutes to 2 hours at 37°C.[4][5]

  • Wash : Centrifuge the cells to pellet them and remove the staining solution.[4] Resuspend the cells in fresh, pre-warmed medium.[4]

  • Imaging : The cells can be imaged directly in suspension or attached to coverslips treated with an appropriate coating.

Experimental Workflow

The following diagram outlines the key steps in the LysoTracker Yellow HCK-123 staining protocol for mammalian cells.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Start Start Prepare_Cells Prepare Mammalian Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Stain Prepare LysoTracker Working Solution (50-75 nM) Start->Prepare_Stain Add_Stain Add Staining Solution to Cells Prepare_Cells->Add_Stain Prepare_Stain->Add_Stain Incubate Incubate at 37°C (30 min - 2 hr) Add_Stain->Incubate Wash Wash Cells with Fresh Medium Incubate->Wash Image Image with Fluorescence Microscope (Ex/Em: 465/535 nm) Wash->Image End End Image->End

LysoTracker Staining Workflow.

Important Considerations
  • Live Cells Only : LysoTracker Yellow HCK-123 is intended for use in live cells as its accumulation depends on the maintenance of the lysosomal pH gradient.[1] Fixation can disrupt this gradient and lead to a loss of signal.[7]

  • Photostability : While suitable for many applications, be mindful of potential photobleaching during prolonged imaging sessions.

  • Cytotoxicity : At higher concentrations or with extended incubation times, LysoTracker probes can potentially be cytotoxic.[7] It is crucial to use the lowest effective concentration and incubation time.

  • Multicolor Imaging : The spectral properties of LysoTracker Yellow HCK-123 make it suitable for multiplexing with other fluorescent probes, such as those for the nucleus (e.g., Hoechst) or mitochondria (e.g., MitoTracker Red).[6] Ensure that the emission spectra of the chosen probes have minimal overlap.

References

Optimal Staining of Acidic Organelles: LysoTracker Yellow HCK-123 for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that is highly selective for acidic organelles, such as lysosomes.[1][2] This cell-permeable dye consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH, allowing it to freely cross cell membranes.[1][2] Upon entering the acidic environment of lysosomes, the probe becomes protonated and accumulates, leading to a bright yellow fluorescence.[1][2] This characteristic makes LysoTracker Yellow HCK-123 an invaluable tool for studying the localization, trafficking, and dynamics of lysosomes in living cells using confocal microscopy. Its utility is particularly noted in the study of cellular processes such as autophagy, where lysosomes play a critical role.[1]

Quantitative Data Summary

The optimal concentration of LysoTracker Yellow HCK-123 is crucial for achieving high signal-to-noise ratios while maintaining cell health. The recommended concentrations from various sources are summarized below. It is advised to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.

ParameterRecommended ValueSource
Stock Solution Concentration 1 mM in DMSOMedchemExpress.com, Cell Biology and Bioimaging Core[3][4]
Working Concentration Range 0.1 - 50 µMMedchemExpress.com[3]
Optimal Working Concentration 50 - 75 nMThermo Fisher Scientific[5]
Suggested Working Dilution 1:10,000 from 1 mM stock (yields 100 nM)Cell Biology and Bioimaging Core[4]
Optimal Selectivity Concentration ~50 nMAAT Bioquest[6]
Excitation Maximum 465 nmThermo Fisher Scientific, AAT Bioquest[6][7][8][9][10]
Emission Maximum 535 nmThermo Fisher Scientific, AAT Bioquest[6][7][8][9][10]
Incubation Time 30 minutes to 2 hoursMedchemExpress.com, Cell Biology and Bioimaging Core[3][4]
Incubation Temperature 37°CMedchemExpress.com, Cell Biology and Bioimaging Core[3][4]

Experimental Protocols

This section provides a detailed protocol for staining live cells with LysoTracker Yellow HCK-123 for subsequent analysis by confocal microscopy.

Materials
  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets

Staining Protocol
  • Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslip) to the desired confluency.

  • Prepare Staining Solution:

    • Thaw the 1 mM LysoTracker Yellow HCK-123 stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (a starting concentration of 50-100 nM is recommended).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes to 2 hours. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells once with pre-warmed PBS.[3]

    • Replace the PBS with fresh pre-warmed complete cell culture medium.

  • Imaging:

    • Image the cells immediately on a confocal microscope.

    • Set the excitation wavelength to ~465 nm and the emission detection to ~535 nm.

Visualizations

Experimental Workflow

LysoTracker_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish/coverslip prep_stain Prepare LysoTracker working solution (50-100 nM) cell_culture->prep_stain add_stain Incubate cells with staining solution (37°C) prep_stain->add_stain wash Wash cells with PBS add_stain->wash add_media Add fresh medium wash->add_media confocal Image with confocal microscope (Ex: 465 nm, Em: 535 nm) add_media->confocal

Caption: Workflow for staining live cells with LysoTracker Yellow HCK-123.

Mechanism of Action

LysoTracker_Mechanism cluster_probe extracellular Extracellular Space (Neutral pH) cytoplasm Cytoplasm (Neutral pH) extracellular->cytoplasm Freely Diffuses lysosome Lysosome (Acidic pH) cytoplasm->lysosome Enters Organelle probe_protonated LysoTracker (Protonated & Fluorescent) lysosome->probe_protonated Becomes Protonated & Trapped probe_neutral LysoTracker (Neutral)

Caption: Mechanism of LysoTracker accumulation in acidic lysosomes.

References

Application Notes and Protocols for LysoTracker Yellow HCK-123 in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe used for labeling and tracking acidic organelles in live cells.[1][2] As a weak base linked to a fluorophore, it freely permeates cell membranes and accumulates in acidic compartments, primarily lysosomes.[1][2][3] In the low pH environment of the lysosome, the probe becomes protonated and is retained, allowing for the visualization and quantification of lysosomal content and activity by flow cytometry.[1] These application notes provide detailed protocols for the use of LysoTracker Yellow HCK-123 in flow cytometry, with a focus on assessing lysosomal changes in the context of autophagy and lysosomal storage diseases.

Mechanism of Action

LysoTracker Yellow HCK-123 is a cell-permeable dye that is a weak base.[1][4] At neutral pH, the dye is largely unprotonated and can freely cross cellular membranes. Upon entering an acidic organelle, such as a lysosome (with a pH of approximately 4.5-5.0), the dye becomes protonated. This protonation renders the molecule charged and less membrane-permeant, leading to its accumulation within the acidic compartment.[1] The fluorescence of the accumulated probe can then be measured to assess the abundance and acidity of lysosomes.

Data Presentation

Spectral Properties
ParameterWavelength (nm)
Excitation (Maximum)~465
Emission (Maximum)~535

These values may vary slightly depending on the cellular environment.[5][6]

Recommended Staining Parameters (for Flow Cytometry)
ParameterRecommendationNotes
Working Concentration 50 - 100 nMOptimal concentration should be determined empirically for each cell type and experimental condition. A broader range of 0.1-50 µM has been suggested for microscopy, but lower concentrations are generally recommended for flow cytometry to minimize artifacts.[4]
Incubation Time 30 - 60 minutesIncubation times may need optimization. Longer incubation times (up to 2 hours) have been reported, but prolonged exposure can potentially alter lysosomal pH.[3][7]
Incubation Temperature 37°CStandard cell culture conditions should be maintained during incubation.

Experimental Protocols

Protocol 1: General Staining of Suspension or Adherent Cells for Flow Cytometry

This protocol provides a general procedure for staining cells with LysoTracker Yellow HCK-123 prior to flow cytometric analysis.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Flow cytometry tubes

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Suspension Cells: Culture cells to the desired density.

    • Adherent Cells: Culture cells to sub-confluency (70-80%). Harvest cells by gentle scraping or using a non-enzymatic cell dissociation solution. Avoid using trypsin, as it can damage cell surface proteins and affect cell health.

  • Cell Counting and Resuspension: Count the cells and resuspend the pellet in pre-warmed (37°C) complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add LysoTracker Yellow HCK-123 stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 50-100 nM).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Add 2 mL of ice-cold PBS to each tube.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step with another 2 mL of ice-cold PBS.

  • Resuspension for Analysis: Resuspend the cell pellet in an appropriate volume of ice-cold PBS or flow cytometry buffer (e.g., PBS with 1-2% FBS) for immediate analysis. Keep the cells on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation. Collect the emission signal in the appropriate channel for yellow fluorescence (e.g., a bandpass filter around 530/30 nm or 525/50 nm).

Protocol 2: Induction and Measurement of Autophagy

This protocol describes the use of LysoTracker Yellow HCK-123 to quantify changes in lysosomal content as an indicator of autophagy. Autophagy is a cellular process involving the degradation of cellular components via lysosomes.[8] An increase in LysoTracker staining can indicate an accumulation of autolysosomes.

Materials:

  • Cells of interest

  • Autophagy inducer (e.g., Rapamycin, Starvation medium - HBSS)

  • Autophagy inhibitor (e.g., Chloroquine, Bafilomycin A1) - for flux experiments

  • LysoTracker Yellow HCK-123

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to allow for treatment without reaching overconfluency.

  • Induction of Autophagy:

    • Positive Control (Induction): Treat cells with an autophagy inducer. For example, incubate with 100 nM Rapamycin for 6-24 hours or replace the culture medium with starvation medium (e.g., HBSS) for 2-4 hours.

    • Autophagic Flux (Inhibition): To measure autophagic flux, treat cells with an autophagy inducer in the presence or absence of a lysosomal inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for the last 2-4 hours of the induction period. An accumulation of LysoTracker signal in the presence of the inhibitor suggests a functional autophagic flux.

    • Negative Control: Incubate cells in complete culture medium without any treatment.

  • Staining: Following the treatment period, stain the cells with LysoTracker Yellow HCK-123 as described in Protocol 1 .

  • Analysis: Acquire and analyze the samples by flow cytometry. Compare the mean fluorescence intensity (MFI) of LysoTracker Yellow HCK-123 in the treated samples to the untreated control. An increase in MFI is indicative of an increase in acidic vesicular organelles, which is a hallmark of autophagy.

Visualizations

Signaling and Workflow Diagrams

G Mechanism of LysoTracker Yellow HCK-123 Accumulation cluster_cell Cell CellMembrane Cell Membrane Cytosol Cytosol (Neutral pH) CellMembrane->Cytosol Lysosome Lysosome (Acidic pH) Cytosol->Lysosome Diffusion LysoTracker_trap LysoTracker Yellow HCK-123 (Protonated, Trapped) Lysosome->LysoTracker_trap Protonation LysoTracker_out LysoTracker Yellow HCK-123 (Unprotonated, Lipophilic) LysoTracker_out->CellMembrane Passive Diffusion LysoTracker_in LysoTracker Yellow HCK-123 (Unprotonated) LysoTracker_in->Lysosome

Caption: Mechanism of LysoTracker accumulation in acidic lysosomes.

G Flow Cytometry Experimental Workflow CellCulture Cell Culture (Adherent or Suspension) Treatment Experimental Treatment (e.g., Drug Incubation) CellCulture->Treatment Staining Stain with LysoTracker Yellow HCK-123 Treatment->Staining Wash Wash Cells Staining->Wash Acquisition Flow Cytometry Acquisition Wash->Acquisition Analysis Data Analysis (MFI Quantification) Acquisition->Analysis

Caption: General workflow for LysoTracker analysis by flow cytometry.

G Simplified Autophagy Pathway Stress Cellular Stress (e.g., Nutrient Starvation) Autophagosome Autophagosome Formation Stress->Autophagosome Autolysosome Autolysosome Formation (Fusion) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation

Caption: Simplified overview of the macroautophagy pathway.

References

Application Notes: Co-staining of Lysosomes and Mitochondria with LysoTracker Yellow HCK-123 and MitoTracker Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous or sequential fluorescent labeling of lysosomes and mitochondria in live cells using LysoTracker Yellow HCK-123 and a compatible mitochondrial probe, MitoTracker Red CMXRos. This combination of probes allows for the visualization and analysis of the spatial relationship and dynamic interactions between these two critical organelles.

Principle

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively accumulates in acidic organelles, primarily lysosomes.[1][2][3][4] It is a weakly basic amine linked to a fluorophore that freely permeates cell membranes in its neutral state.[1][3] Upon entering an acidic compartment, the dye becomes protonated and is retained, leading to a bright yellow fluorescence.[1][3]

MitoTracker Red CMXRos is a cell-permeant rhodamine-based dye that stains mitochondria in live cells.[5][6] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential.[6] The dye contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation.[6]

The distinct spectral properties of LysoTracker Yellow HCK-123 and MitoTracker Red CMXRos allow for their simultaneous detection with minimal fluorescence bleed-through, making them an ideal pair for multicolor imaging experiments.

Materials

Probes and Reagents
ReagentVendorCatalog NumberStorage
LysoTracker Yellow HCK-123InvitrogenL12491≤–20°C, desiccated, protected from light
MitoTracker™ Red CMXRosInvitrogenM7512≤–20°C, desiccated, protected from light
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855Room temperature
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)Thermo Fisher ScientificA18967012-8°C
Phosphate-buffered saline (PBS), pH 7.4Gibco10010023Room temperature
Cell culture medium (appropriate for the cell line)--2-8°C
Fetal Bovine Serum (FBS)---20°C
Equipment
  • Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm) and MitoTracker Red CMXRos (Excitation/Emission: ~579/599 nm).

  • Live-cell imaging chamber with temperature and CO₂ control.

  • Standard cell culture incubator (37°C, 5% CO₂).

  • Laminar flow hood.

  • Pipettes and sterile pipette tips.

  • Sterile cell culture dishes or plates (with glass bottom for high-resolution imaging).

Experimental Protocols

Two alternative protocols are provided: a sequential staining protocol, which is generally recommended to minimize potential interactions between the dyes during uptake, and a simultaneous staining protocol for applications where a shorter overall incubation time is desired.

Probe Preparation
  • LysoTracker Yellow HCK-123 Stock Solution (1 mM): Warm the vial to room temperature. Add 50 µL of anhydrous DMSO to one vial of LysoTracker Yellow HCK-123 (special packaging 20 x 50 µL) to make a 1 mM stock solution. Mix well by vortexing. Store the stock solution at -20°C, protected from light.

  • MitoTracker Red CMXRos Stock Solution (1 mM): Warm the vial to room temperature. To a 50 µg vial of MitoTracker Red CMXRos, add 94.1 µL of high-quality DMSO to create a 1 mM stock solution.[7] Mix thoroughly. Store the stock solution at -20°C, protected from light.[7]

Sequential Staining Protocol

This protocol involves staining the mitochondria first, followed by the lysosomes.

G cluster_prep Cell Preparation cluster_mito Mitochondrial Staining cluster_lyso Lysosomal Staining cluster_imaging Imaging A Seed cells on glass-bottom dishes B Allow cells to adhere (24-48h) A->B C Prepare MitoTracker Red working solution (25-500 nM) B->C D Incubate cells with MitoTracker Red (15-30 min, 37°C) C->D E Wash cells 2x with pre-warmed medium D->E F Prepare LysoTracker Yellow working solution (50-75 nM) E->F G Incubate cells with LysoTracker Yellow (30-60 min, 37°C) F->G H Wash cells 1x with pre-warmed imaging medium G->H I Image cells in live-cell imaging medium H->I J Acquire images using appropriate filter sets I->J G cluster_prep Cell Preparation cluster_staining Simultaneous Staining cluster_imaging Imaging A Seed cells on glass-bottom dishes B Allow cells to adhere (24-48h) A->B C Prepare co-staining solution with MitoTracker Red (25-500 nM) and LysoTracker Yellow (50-75 nM) B->C D Incubate cells with co-staining solution (30 min, 37°C) C->D E Wash cells 2x with pre-warmed imaging medium D->E F Image cells in live-cell imaging medium E->F G Acquire images using appropriate filter sets F->G G cluster_cell Live Cell cluster_lysosome Lysosome (Acidic pH) cluster_mitochondrion Mitochondrion (Negative Membrane Potential) L_in Protonated LysoTracker Yellow (Trapped & Fluorescent) M_in MitoTracker Red (Accumulated & Bound) Extracellular Extracellular Space Cytoplasm Cytoplasm Cytoplasm->L_in Protonation Cytoplasm->M_in Accumulation & Covalent Binding LT_out LysoTracker Yellow (Neutral, Membrane Permeable) LT_out->Cytoplasm Diffusion MT_out MitoTracker Red (Membrane Permeable) MT_out->Cytoplasm Diffusion

References

Time-Lapse Imaging of Lysosomes with LysoTracker Yellow HCK-123: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively stains acidic organelles, primarily lysosomes, in live cells.[1] Its utility stems from its nature as a weak base linked to a fluorophore; it can permeate cell membranes in a neutral state and subsequently accumulates in acidic compartments where it becomes protonated and is retained.[1] This characteristic makes it a valuable tool for real-time visualization of lysosomal dynamics, including their morphology, trafficking, and distribution within the cellular environment.

Time-lapse imaging using LysoTracker Yellow HCK-123 enables the study of dynamic cellular processes involving lysosomes, such as autophagy, endocytosis, and lysosomal responses to therapeutic agents. In the realm of drug development, this probe is instrumental in high-content screening (HCS) assays designed to identify compounds that modulate lysosomal function, a critical aspect in various pathologies including cancer and neurodegenerative diseases.[2] This document provides detailed application notes and protocols for the effective use of LysoTracker Yellow HCK-123 in time-lapse imaging studies.

Data Presentation

Table 1: Spectral Properties and Recommended Staining Parameters for LysoTracker Yellow HCK-123
ParameterValueReference
Excitation Maximum~465 nm[3][4][5]
Emission Maximum~535 nm[3][4][5]
Recommended Working Concentration50 - 100 nM[6]
Incubation Time30 - 60 minutes[7]
Solvent for Stock SolutionDimethyl sulfoxide (DMSO)
Table 2: Key Considerations for Time-Lapse Imaging with LysoTracker Probes
ParameterRecommendationRationale
Probe Concentration Use the lowest effective concentration (typically 50-75 nM).[2]To minimize potential artifacts from overloading the lysosomes and reduce cytotoxicity.[2]
Illumination Intensity Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.To reduce phototoxicity and photobleaching, which can alter cell physiology and compromise data quality.[8]
Exposure Time Keep exposure times as short as possible.To minimize the total light dose delivered to the cells, thereby reducing phototoxicity.
Imaging Frequency Acquire images at the longest interval that still captures the biological process of interest.To limit the cumulative light exposure and prevent light-induced stress on the cells.
Imaging Medium Use a phenol red-free imaging medium.Phenol red can contribute to background fluorescence.
Environmental Control Maintain cells at 37°C and 5% CO₂ in a stage-top incubator or environmental chamber.To ensure cell health and physiological relevance throughout the time-lapse experiment.

Experimental Protocols

Protocol 1: Live-Cell Staining with LysoTracker Yellow HCK-123 for Time-Lapse Imaging

This protocol outlines the steps for staining live cells with LysoTracker Yellow HCK-123 prior to time-lapse microscopy.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Preparation of Staining Solution:

    • Warm the live-cell imaging medium and PBS to 37°C.

    • Prepare a fresh working solution of LysoTracker Yellow HCK-123 by diluting the 1 mM stock solution in pre-warmed imaging medium to a final concentration of 50-100 nM. For example, to prepare 1 mL of a 75 nM working solution, add 0.075 µL of the 1 mM stock to 1 mL of medium.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the LysoTracker Yellow HCK-123 working solution to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed immediately to time-lapse imaging on a fluorescence microscope equipped with appropriate filters for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm) and an environmental chamber.

Protocol 2: High-Content Screening for Lysosomotropic Compounds

This protocol provides a framework for a high-content screening assay to identify compounds that induce lysosomal accumulation.

Materials:

  • LysoTracker Yellow HCK-123

  • Compound library

  • Control compounds (e.g., chloroquine as a positive control for lysosomotropism)

  • 96-well or 384-well black, clear-bottom imaging plates

  • Automated liquid handling instrumentation (recommended)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into the imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging.

  • Compound Treatment:

    • Prepare serial dilutions of the compound library and control compounds.

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 24 hours). Include vehicle-only wells as a negative control.

  • Staining:

    • Following compound incubation, add LysoTracker Yellow HCK-123 (at a final concentration of 50-100 nM) and a nuclear counterstain (e.g., Hoechst 33342) directly to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing (Optional): Depending on the assay and imaging system, a wash step to remove excess dye may be included. However, for high-throughput screening, no-wash protocols are often preferred.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Capture images in at least two channels: one for LysoTracker Yellow HCK-123 and one for the nuclear stain.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, quantify the fluorescence intensity and the number and size of LysoTracker-positive puncta.

    • Compounds that cause a significant increase in LysoTracker fluorescence intensity or the number of puncta compared to the vehicle control are identified as potential lysosomotropic agents.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_seeding Seed cells in imaging dish cell_culture Culture to 50-70% confluency cell_seeding->cell_culture wash_pbs Wash cells with PBS cell_culture->wash_pbs prepare_stain Prepare LysoTracker working solution (50-100 nM) add_stain Incubate with LysoTracker for 30-60 min prepare_stain->add_stain wash_pbs->add_stain wash_medium Wash cells with imaging medium add_stain->wash_medium setup_microscope Set up microscope with environmental control wash_medium->setup_microscope acquire_images Acquire time-lapse series setup_microscope->acquire_images image_processing Image processing and segmentation acquire_images->image_processing quantification Quantify lysosomal dynamics image_processing->quantification lysosomal_signaling cluster_stimuli Cellular Stimuli cluster_lysosome Lysosomal Response cluster_cellular_outcome Cellular Outcome nutrient_stress Nutrient Stress autophagy Autophagy Induction nutrient_stress->autophagy drug_treatment Drug Treatment lmp Lysosomal Membrane Permeabilization drug_treatment->lmp pathogen_infection Pathogen Infection ph_change pH Alteration pathogen_infection->ph_change lysosome Lysosome lysosome->autophagy lysosome->lmp lysosome->ph_change cell_survival Cell Survival autophagy->cell_survival cell_death Cell Death (Apoptosis) lmp->cell_death inflammation Inflammation ph_change->inflammation data_analysis_workflow cluster_input Input Data cluster_processing Image Processing cluster_segmentation Segmentation cluster_quantification Quantification timelapse_stack Time-lapse image stack background_subtraction Background Subtraction timelapse_stack->background_subtraction denoising Denoising background_subtraction->denoising thresholding Thresholding denoising->thresholding particle_analysis Particle Analysis thresholding->particle_analysis intensity Fluorescence Intensity particle_analysis->intensity morphology Size and Shape particle_analysis->morphology motility Tracking and Motility particle_analysis->motility

References

Application Notes and Protocols: A Step-by-Step Guide for LysoTracker Yellow HCK-123 Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells.

Introduction

LysoTracker Yellow HCK-123 is a cell-permeable, yellow fluorescent dye that selectively accumulates in acidic cellular compartments.[1][2] Its mechanism relies on a weakly basic amine moiety linked to a fluorophore.[1][2] In its neutral state, the probe can freely cross cell membranes.[2] Upon entering an acidic organelle, the basic moiety is protonated, leading to the accumulation of the charged probe, which cannot easily diffuse back across the organelle membrane.[2] This specific accumulation allows for the distinct visualization of lysosomes and other acidic vesicles. Effective at nanomolar concentrations, LysoTracker probes are highly selective for acidic organelles and offer a simple, one-step staining procedure for live cells.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the use of LysoTracker Yellow HCK-123.

ParameterValueReference
Excitation Maximum465 nm[3][4][5]
Emission Maximum535 nm[3][4][5]
Recommended Working Concentration50–75 nM[6]
Alternate Concentration Range0.1–50 µM[1]
Recommended Incubation Time30 minutes to 2 hours[4][6]
Stock Solution Storage-20°C for 1 month or -80°C for 6 months (protect from light)[1]

Experimental Protocols

This section details the methodologies for preparing the LysoTracker Yellow HCK-123 solution and staining both adherent and suspension cells.

1. Reagent Preparation

  • Stock Solution Preparation: LysoTracker Yellow HCK-123 is typically supplied as a 1 mM stock solution in DMSO.

  • Working Solution Preparation: Dilute the 1 mM stock solution to the final desired working concentration (e.g., 50-75 nM) in your normal cell culture growth medium or buffer of choice.[6] It is crucial to prepare this solution fresh for each experiment.

2. Staining Protocol for Adherent Cells

  • Cell Culture: Grow adherent cells on coverslips or in appropriate cell culture dishes.

  • Remove Medium: Aspirate the cell culture medium.

  • Add Staining Solution: Add the pre-warmed (37°C) working solution of LysoTracker Yellow HCK-123 to the cells.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C under normal cell culture conditions (e.g., 5% CO2).[1] The optimal incubation time can vary depending on the cell type.

  • Wash (Optional): The staining solution can be replaced with fresh, pre-warmed medium or buffer before imaging to reduce background fluorescence.

  • Imaging: Analyze the stained cells using a fluorescence microscope with the appropriate filter set for yellow fluorescence (Excitation/Emission: ~465/535 nm).

3. Staining Protocol for Suspension Cells

  • Cell Harvest: Centrifuge the suspension cells to obtain a cell pellet.

  • Resuspend: Gently resuspend the cell pellet in the pre-warmed (37°C) working solution of LysoTracker Yellow HCK-123.[6]

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C under conditions appropriate for the specific cell type.[6]

  • Wash: Centrifuge the cells to form a pellet and aspirate the supernatant.[6]

  • Resuspend: Gently resuspend the cells in fresh, pre-warmed medium.[6]

  • Imaging: Observe the cells using a fluorescence microscope. Suspension cells can be attached to coverslips treated with a cell adhesive like BD Cell-Tak® for easier imaging.[6]

Mandatory Visualizations

Mechanism of LysoTracker Yellow HCK-123 Accumulation

LysoTracker_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker (Neutral) Probe_cytoplasm LysoTracker (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker (Protonated & Trapped) Probe_cytoplasm->Probe_protonated Diffusion & Protonation H_ion H+

Caption: Mechanism of LysoTracker accumulation in acidic lysosomes.

Experimental Workflow for LysoTracker Yellow HCK-123 Staining

LysoTracker_Workflow Start Start Prepare_Working_Solution Prepare LysoTracker Working Solution Start->Prepare_Working_Solution Cell_Culture Culture Adherent or Suspension Cells Prepare_Working_Solution->Cell_Culture Add_Stain Add Staining Solution to Cells Cell_Culture->Add_Stain Incubate Incubate at 37°C Add_Stain->Incubate Wash_Cells Wash Cells (Optional for Adherent, Required for Suspension) Incubate->Wash_Cells Image_Cells Image with Fluorescence Microscope Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Experimental workflow for staining cells with LysoTracker.

References

Application Notes and Protocols for LysoTracker Yellow HCK-123 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively stains acidic organelles, primarily lysosomes, in live cells. This cell-permeant probe is a valuable tool for investigating a range of cellular processes in primary neuron cultures, including autophagy, lysosomal trafficking, and the pathogenesis of neurodegenerative diseases. Its mechanism relies on the protonation of a weakly basic amine in the acidic environment of the lysosome, leading to its accumulation and bright yellow fluorescence. Understanding lysosomal dynamics in neurons is critical, as defects in lysosomal function are increasingly implicated in conditions such as Alzheimer's disease, Parkinson's disease, and lysosomal storage disorders.

Product Information

ParameterValue
Fluorophore LysoTracker Yellow HCK-123
Excitation (max) ~465 nm
Emission (max) ~535 nm
Target Acidic organelles (lysosomes)
Cell Permeability Yes
Fixability No

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for LysoTracker probes in neuronal and other cell types, highlighting the necessity for empirical optimization.

Cell TypeLysoTracker ProbeConcentration RangeIncubation TimeKey Findings/Notes
Primary Neurons (general)LysoTracker Probes50-75 nM30 min - 2 hrGeneral recommendation from manufacturer.[1]
iPSC-derived NeuronsLysoTracker Red DND-99100 nM30 minUsed for assessing axonal trafficking.
General Cell LinesLysoTracker Yellow HCK-1230.1-50 µM30 minBroad range suggested; optimization is critical.[2]
Jurkat CellsLysoTracker Green50-100 nM15-30 minA 6-9 fold increase in fluorescence was observed after chloroquine treatment.[3]
Drosophila NeuronsLysoTracker RedNot specifiedNot specifiedQuantitative analysis of the number and area of fluorescent puncta was performed.

Experimental Protocols

I. Reagent Preparation
  • Stock Solution Preparation: LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO. Thaw the vial to room temperature before use. To minimize freeze-thaw cycles, it is advisable to create single-use aliquots.

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (start with a range of 50-100 nM) in pre-warmed (37°C) neurobasal medium or your preferred imaging buffer. It is crucial to optimize the final concentration for your specific primary neuron culture and experimental conditions.

II. Staining Protocol for Primary Neuron Culture
  • Cell Culture: Culture primary neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the neurons are healthy and have reached the desired stage of development for your experiment.

  • Preparation for Staining: Just before staining, carefully remove the culture medium from the neurons.

  • Staining: Add the pre-warmed LysoTracker Yellow HCK-123 working solution to the neurons, ensuring the cells are completely covered.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the neuron type and age, so it is recommended to test a time course (e.g., 15, 30, and 60 minutes).

  • Washing (Optional): After incubation, you can either image the cells directly in the staining solution or gently wash them with pre-warmed imaging buffer to remove excess dye and reduce background fluorescence.

  • Live-Cell Imaging: Image the stained neurons immediately using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (e.g., a standard FITC filter set). Maintain the cells at 37°C and with an appropriate CO₂ supply during imaging to ensure cell health.

III. Image Acquisition and Analysis
  • Microscopy: Use a confocal or widefield fluorescence microscope. For detailed morphological analysis and trafficking studies, confocal microscopy is recommended.

  • Image Analysis: Quantitative analysis can be performed using image analysis software such as ImageJ or Fiji. Parameters to quantify can include:

    • The number and size of LysoTracker-positive puncta per neuron.

    • The total fluorescence intensity of LysoTracker staining within a defined region of interest (e.g., the soma or a specific neurite).

    • Co-localization with other fluorescent markers (e.g., for autophagosomes or specific endosomal compartments).

    • Kymograph analysis to study the dynamics of lysosomal transport along axons and dendrites.

Visualizations

Experimental_Workflow Experimental Workflow for Staining Primary Neurons with LysoTracker Yellow HCK-123 cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_reagents Prepare LysoTracker Working Solution (50-100 nM) add_stain Add Working Solution to Neurons prep_reagents->add_stain culture_neurons Culture Primary Neurons on Imaging Dish culture_neurons->add_stain incubate Incubate for 30 min at 37°C add_stain->incubate wash_cells Optional Wash with Pre-warmed Buffer incubate->wash_cells live_image Live-Cell Imaging (Confocal Microscopy) wash_cells->live_image quantify Quantitative Image Analysis (e.g., Puncta Count, Intensity) live_image->quantify

Caption: Workflow for LysoTracker Yellow HCK-123 staining in primary neurons.

Lysosomal_Trafficking_and_Neurodegeneration Lysosomal Trafficking in Neurons and its Implication in Neurodegenerative Diseases cluster_neuron Neuron cluster_lysosome Lysosomal Pathway cluster_disease Neurodegenerative Disease soma Soma (Lysosome Biogenesis) axon Axon soma->axon Anterograde Transport (Kinesin) axon->soma Retrograde Transport (Dynein) synapse Synapse autophagosome Autophagosome (Protein Aggregates, Damaged Organelles) autolysosome Autolysosome autophagosome->autolysosome Fusion endosome Endosome (Internalized Cargo) lysosome Lysosome (Degradation & Recycling) endosome->lysosome Maturation autolysosome->lysosome lysosome->soma Signaling (e.g., mTORC1) impaired_transport Impaired Axonal Transport impaired_transport->axon protein_aggregation Protein Aggregation impaired_transport->protein_aggregation lysosomal_dysfunction Lysosomal Dysfunction lysosomal_dysfunction->lysosome lysosomal_dysfunction->protein_aggregation protein_aggregation->impaired_transport protein_aggregation->lysosomal_dysfunction

Caption: Lysosomal trafficking in neurons and its link to neurodegeneration.

References

Quantifying Lysosomal pH with LysoTracker Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker probes are fluorescent acidotropic dyes widely utilized for labeling and tracking acidic organelles, primarily lysosomes, in live cells. These probes consist of a fluorophore linked to a weak base that is freely permeable to cell membranes at neutral pH. Upon entering an acidic compartment, the weak base becomes protonated, leading to the probe's accumulation and a subsequent increase in fluorescence intensity. While LysoTracker probes are excellent for visualizing lysosomal morphology, dynamics, and colocalization studies, their use for precise quantitative pH measurements is limited as their fluorescence is not ratiometrically dependent on pH.[1][2][3] However, by carefully controlling experimental conditions and employing a calibration curve, it is possible to obtain semi-quantitative estimates of lysosomal pH and detect significant changes in lysosomal acidity.

This document provides detailed protocols for using LysoTracker probes to qualitatively and semi-quantitatively assess lysosomal pH, alongside data interpretation guidelines and insights into the signaling pathways intertwined with lysosomal pH regulation.

Principle of LysoTracker Probes

The accumulation of LysoTracker probes within acidic organelles is driven by a protonation-based trapping mechanism.[1] The weakly basic moiety of the probe has a pKa value that aligns with the acidic environment of late endosomes (pH ~5.0-6.0) and lysosomes (pH ~4.5-5.0).[1] In the neutral pH of the cytoplasm, the probe remains largely unprotonated and can freely cross organellar membranes. Inside an acidic organelle, the probe becomes protonated and is consequently trapped, leading to a concentrated fluorescent signal. While the fluorescence intensity of LysoTracker is not directly proportional to pH, a significant decrease in lysosomal acidity can lead to a reduction in probe accumulation and, therefore, a weaker signal.[4][5]

Available LysoTracker Probes

A variety of LysoTracker probes are commercially available, each with distinct spectral properties, allowing for flexibility in multicolor imaging experiments.

Probe NameExcitation (nm)Emission (nm)Color
LysoTracker Green DND-26~499~510Green
LysoTracker Red DND-99~577~590Red
LysoTracker Blue DND-22~373~465Blue
LysoTracker Deep Red~647~668Deep Red

Application Notes

  • Qualitative Analysis: LysoTracker probes are ideal for visualizing lysosome morphology, number, and distribution within live cells. They can be used to observe changes in the lysosomal compartment in response to various stimuli or drug treatments.

  • Semi-Quantitative Analysis: By measuring the mean fluorescence intensity of LysoTracker-labeled structures, one can infer relative changes in lysosomal acidity. A decrease in fluorescence intensity may suggest lysosomal alkalinization, while an increase could indicate hyper-acidification. However, it is crucial to note that changes in lysosomal size or number can also affect the overall fluorescence intensity.[3]

  • Limitations: It is critical to understand that LysoTracker probes are not suitable for precise pH measurements.[1] For accurate quantification of lysosomal pH, ratiometric probes such as LysoSensor™ Yellow/Blue or genetically encoded pH sensors are recommended.[2][3] Prolonged incubation with LysoTracker probes can sometimes lead to an increase in lysosomal pH.[1]

  • Co-localization Studies: To confirm that the stained organelles are indeed lysosomes, co-staining with a lysosome-specific marker, such as an antibody against LAMP1 (Lysosomal-Associated Membrane Protein 1), is recommended.[1]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lysosomes with LysoTracker Red DND-99

This protocol provides a general procedure for staining lysosomes in adherent cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • LysoTracker Red DND-99 (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • 37°C incubator with 5% CO2

Procedure:

  • Prepare LysoTracker Working Solution:

    • Warm the 1 mM LysoTracker stock solution to room temperature.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 50-75 nM. The optimal concentration should be determined empirically for each cell type to minimize potential artifacts.[6]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed LysoTracker working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the LysoTracker working solution.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for Red fluorescence (e.g., Excitation/Emission: ~577/590 nm).

Protocol 2: Semi-Quantitative Estimation of Lysosomal pH using LysoTracker Red DND-99 and a Calibration Curve

This protocol describes a method to create a pseudo-calibration curve to estimate lysosomal pH based on LysoTracker fluorescence intensity. This method utilizes ionophores to equilibrate the lysosomal pH with buffers of known pH.

Materials:

  • Cells stained with LysoTracker Red DND-99 (as described in Protocol 1)

  • pH Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 120 mM KCl, 30 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 20 mM MES (for pH ≤ 6.5) or 20 mM HEPES (for pH > 6.5).

  • Nigericin (10 µM) and Monensin (5 µM) stock solutions. These ionophores will equilibrate the intracellular proton concentration with the extracellular buffer.

Procedure:

  • Stain Cells: Stain cells with LysoTracker Red DND-99 as described in Protocol 1.

  • Prepare Calibration Buffers: On the day of the experiment, add nigericin (final concentration 10 µM) and monensin (final concentration 5 µM) to each pH calibration buffer.

  • Calibration:

    • Wash the stained cells twice with a buffer of neutral pH (e.g., pH 7.0 calibration buffer without ionophores).

    • For each pH point, replace the medium with the corresponding pH calibration buffer containing ionophores.

    • Incubate for 5-10 minutes at 37°C to allow for pH equilibration.

    • Image multiple fields of view for each pH point.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), identify and segment the LysoTracker-positive puncta (lysosomes).

    • Measure the mean fluorescence intensity of the segmented lysosomes for each pH value.

  • Generate Calibration Curve:

    • Plot the mean fluorescence intensity as a function of the buffer pH.

    • Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate a calibration curve.

  • Measure Experimental Samples:

    • For your experimental conditions, acquire images of LysoTracker-stained cells.

    • Measure the mean fluorescence intensity of the lysosomes in your experimental samples using the same imaging and analysis parameters as for the calibration curve.

    • Interpolate the lysosomal pH of your experimental samples from the calibration curve.

Data Presentation

Table 1: Reference Lysosomal pH in Various Cell Lines

The following table summarizes typical lysosomal pH values reported in the literature, measured using various quantitative methods. These values can serve as a reference for your experiments.

Cell LineMethodAverage Lysosomal pH (± SD/SEM)Reference
HEK293TGenetically Encoded Ratiometric Probe (RpH-LAMP1)4.35 ± 0.07[7]
HeLaGenetically Encoded Ratiometric Probe (RpH-LAMP1)4.2 ± 0.05[7]
Cos7Genetically Encoded Ratiometric Probe (RpH-LAMP1)4.28 ± 0.05[7]
Chick Primary NeuronsGenetically Encoded Ratiometric Probe (RpH-LAMP1)4.3 ± 0.7[7]
HAP1 (Wild-Type)Ratiometric Dye (Oregon Green™ 488 Dextran)~4.5
HeLaRatiometric Dye (FITC-Dextran)~5.12 ± 0.03[8]

Visualization of Key Concepts

Lysosomal pH Regulation and Signaling

The maintenance of an acidic lysosomal lumen is crucial for the activity of lysosomal hydrolases and for various cellular signaling pathways. The vacuolar-type H+-ATPase (V-ATPase) is the primary proton pump responsible for acidifying the lysosome.[9][10] Lysosomal pH is a key regulator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central controller of cell growth and metabolism.

Lysosomal_pH_Signaling cluster_cytosol Cytosol cluster_lysosome Lysosome mTORC1 mTORC1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes RHEB RHEB RHEB->mTORC1 Nutrients Amino Acids Nutrients->mTORC1 Activates Growth_Factors Growth Factors Growth_Factors->RHEB Activates Lysosome Acidic Lysosome (pH 4.5-5.0) Lysosome->mTORC1 Provides platform for activation V_ATPase V-ATPase V_ATPase->H_plus_lumen Pumps H+ into lumen

Caption: mTORC1 signaling is regulated by lysosomal pH and nutrient availability.

Experimental Workflow for Semi-Quantitative Lysosomal pH Measurement

The following diagram illustrates the key steps for estimating lysosomal pH using LysoTracker probes and a calibration curve.

Experimental_Workflow cluster_calibration Calibration Curve Generation cluster_experiment Experimental Measurement Start Start: Culture Adherent Cells Stain Stain cells with LysoTracker Red DND-99 Start->Stain Wash1 Wash cells Stain->Wash1 Calibrate_pH4 Equilibrate with pH 4.0 buffer Wash1->Calibrate_pH4 For Calibration Treat_Cells Apply experimental treatment Wash1->Treat_Cells For Experiment Prepare_Calib Prepare pH calibration buffers with Nigericin & Monensin Prepare_Calib->Calibrate_pH4 Calibrate_pH7 Equilibrate with pH 7.0 buffer Calibrate_pH4->Calibrate_pH7 ...and other pH values Image_Calib Acquire fluorescence images Calibrate_pH7->Image_Calib Analyze_Calib Analyze mean fluorescence intensity of lysosomes Image_Calib->Analyze_Calib Plot_Curve Plot Intensity vs. pH and fit curve Analyze_Calib->Plot_Curve Interpolate Interpolate experimental pH from calibration curve Plot_Curve->Interpolate Image_Exp Acquire fluorescence images Treat_Cells->Image_Exp Analyze_Exp Analyze mean fluorescence intensity of lysosomes Image_Exp->Analyze_Exp Analyze_Exp->Interpolate

Caption: Workflow for semi-quantitative lysosomal pH measurement with LysoTracker.

References

Application Notes and Protocols for Multicolor Imaging with LysoTracker Yellow HCK-123 and GFP-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicolor live-cell imaging is a powerful technique for elucidating the dynamic interactions between cellular organelles and proteins. This document provides detailed application notes and protocols for the simultaneous imaging of acidic organelles, specifically lysosomes, and Green Fluorescent Protein (GFP)-tagged proteins of interest. By combining the acidotropic probe LysoTracker Yellow HCK-123 with a GFP-tagged protein, researchers can investigate the spatial and temporal co-localization of their protein with the lysosomal compartment. This is particularly relevant for studies involving protein trafficking, degradation pathways such as autophagy, and the cellular response to pharmacological agents.

LysoTracker Yellow HCK-123 is a fluorescent dye that selectively accumulates in acidic organelles as a result of protonation.[1] It is a valuable tool for labeling and tracking lysosomes in live cells.[1] GFP and its variants are widely used as genetically encoded fluorescent tags to visualize proteins of interest within their native cellular environment.[2] The combination of these two fluorophores allows for the dynamic monitoring of a protein's journey to the lysosome.

These notes provide the necessary information to design, execute, and troubleshoot multicolor imaging experiments, including spectral characteristics of the fluorophores, detailed experimental protocols, and guidance on data analysis and potential pitfalls.

Data Presentation

Table 1: Spectral Properties of LysoTracker Yellow HCK-123 and Enhanced Green Fluorescent Protein (EGFP)

For successful multicolor imaging, understanding the spectral characteristics of the chosen fluorophores is critical to minimize spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.[3]

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Recommended Emission Filter
LysoTracker Yellow HCK-123~465[4]~535[4]458 or 476525/50 BP
EGFP~488[5]~507[5]488510/20 BP

Note: EGFP (Enhanced Green Fluorescent Protein) is a common variant of GFP with improved spectral characteristics.[5] Wild-type GFP has a major excitation peak at 395 nm and a minor one at 475 nm, with an emission peak at 509 nm.[5]

Table 2: Recommended Staining and Imaging Parameters

Optimal staining and imaging conditions are crucial for obtaining high-quality data with minimal cytotoxicity.

ParameterLysoTracker Yellow HCK-123GFP-Tagged Protein
Working Concentration 50-75 nM[1]N/A (expression-dependent)
Incubation Time 30 minutes - 2 hours[1]N/A (allow 24-48h for expression post-transfection)
Incubation Temperature 37°C37°C
Imaging Medium Pre-warmed, phenol red-free complete mediumPre-warmed, phenol red-free complete medium

Experimental Protocols

Protocol 1: Live-Cell Staining with LysoTracker Yellow HCK-123

This protocol describes the steps for labeling acidic organelles in live cells expressing a GFP-tagged protein.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides, expressing the GFP-tagged protein of interest.

  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO).

  • Complete cell culture medium (phenol red-free recommended for imaging).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel. If transiently expressing a GFP-fusion protein, perform transfection 24-48 hours prior to imaging to allow for sufficient protein expression.

  • Prepare LysoTracker Staining Solution:

    • Warm the 1 mM LysoTracker stock solution to room temperature.

    • Dilute the stock solution in pre-warmed (37°C) complete, phenol red-free medium to a final working concentration of 50-75 nM.[1] For example, add 50-75 µL of the 1 mM stock to 1 L of medium.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed LysoTracker staining solution to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[1] The optimal incubation time may vary depending on the cell type.

  • Wash:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed, phenol red-free complete medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free complete medium to the cells.

    • Proceed immediately to imaging on a fluorescence microscope equipped for live-cell imaging.

Protocol 2: Multicolor Live-Cell Imaging and Co-localization Analysis

This protocol outlines the procedure for acquiring and analyzing images of cells co-labeled with LysoTracker Yellow HCK-123 and a GFP-tagged protein.

Materials:

  • Cells prepared according to Protocol 1.

  • Confocal or widefield fluorescence microscope equipped with:

    • Environmental chamber (to maintain 37°C and 5% CO₂).

    • Appropriate laser lines (e.g., 458 nm or 476 nm for LysoTracker Yellow and 488 nm for GFP).

    • Appropriate emission filters (e.g., 525/50 BP for LysoTracker Yellow and 510/20 BP for GFP).

    • Image analysis software (e.g., ImageJ/Fiji with co-localization plugins).

Procedure:

  • Microscope Setup:

    • Turn on the microscope and allow the light source and environmental chamber to stabilize.

    • Set the environmental chamber to 37°C and 5% CO₂.

    • Select the appropriate objectives and filter sets for LysoTracker Yellow HCK-123 and GFP.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate the cells expressing the GFP-tagged protein.

    • Sequential Imaging: To minimize spectral bleed-through, acquire images sequentially. First, excite for and capture the LysoTracker Yellow HCK-123 signal. Then, switch the excitation and emission settings to capture the GFP signal.[6]

    • Optimize Imaging Parameters: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, while still obtaining a good signal-to-noise ratio.

    • Acquire images in both channels for the same field of view. For dynamic studies, acquire time-lapse series.

  • Co-localization Analysis (using ImageJ/Fiji):

    • Open the acquired images for both channels in ImageJ/Fiji.

    • Background Subtraction: If necessary, perform background subtraction on both images.

    • Thresholding: Set an appropriate threshold for each channel to distinguish signal from background noise. The Costes method can be used for automatic threshold determination.[7]

    • Co-localization Analysis Plugins: Use a co-localization analysis plugin (e.g., Coloc 2) to quantify the degree of overlap between the two channels.[8]

    • Quantitative Metrics: Key metrics for co-localization include:

      • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity values of the two channels. A value of +1 indicates perfect correlation, 0 no correlation, and -1 perfect anti-correlation.[7]

      • Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one channel that overlaps with the signal of the other channel.[7]

Mandatory Visualizations

experimental_workflow cell_culture Culture cells expressing GFP-tagged protein transfection Transfect cells with GFP-fusion plasmid (24-48h) prepare_lysotracker Prepare LysoTracker Yellow HCK-123 solution transfection->prepare_lysotracker incubate_cells Incubate cells with LysoTracker (30-120 min) prepare_lysotracker->incubate_cells wash_cells Wash cells to remove excess dye incubate_cells->wash_cells acquire_images Acquire images sequentially (GFP & LysoTracker channels) wash_cells->acquire_images coloc_analysis Quantitative co-localization analysis (e.g., ImageJ) acquire_images->coloc_analysis lysotracker_mechanism cluster_cell Live Cell cluster_lysosome Lysosome Cell Membrane Cell Membrane Cytoplasm (Neutral pH) Cytoplasm (Neutral pH) Lysosomal Lumen (Acidic pH) Lysosomal Lumen (Acidic pH) Cytoplasm (Neutral pH)->Lysosomal Lumen (Acidic pH) Enters lysosome LysoTracker (Protonated) LH+ Lysosomal Lumen (Acidic pH)->LysoTracker (Protonated) Becomes protonated and trapped LysoTracker (Neutral) L LysoTracker (Neutral)->Cytoplasm (Neutral pH) Freely diffuses across membrane colocalization_concept cluster_channels Individual Channels gfp_channel GFP Channel (Protein of Interest) merge Merge Channels gfp_channel->merge lysotracker_channel LysoTracker Channel (Lysosomes) lysotracker_channel->merge analysis Co-localization Analysis (PCC, MOC) merge->analysis result Quantification of Protein-Lysosome Overlap analysis->result

References

Application Note: LysoTracker Yellow HCK-123 for High-Content Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes.[1][2] This cell-permeable dye is a valuable tool for investigating lysosomal function and dynamics in live cells.[3][4][5] In the context of drug discovery and cell biology, high-content screening (HCS) enables the automated acquisition and analysis of cellular images to quantify phenotypic changes in response to various treatments.[6][7][8] This application note provides a detailed protocol for utilizing LysoTracker Yellow HCK-123 in HCS assays to assess lysosomal acidification and morphology, key parameters in cellular health, autophagy, and lysosomal storage diseases.[9][10]

Principle of the Assay

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore.[1][2] In its neutral state, it can freely cross cell membranes. Upon entering acidic compartments such as lysosomes, the dye becomes protonated and trapped, leading to a significant increase in fluorescence intensity within these organelles.[3][4][11] This accumulation allows for the visualization and quantification of lysosomes using fluorescence microscopy and high-content imaging platforms. The intensity of the LysoTracker signal can be correlated with the degree of lysosomal acidification.[12]

Materials and Reagents

  • LysoTracker Yellow HCK-123 (e.g., from Thermo Fisher Scientific or MedchemExpress)[1][5]

  • Cell culture medium (appropriate for the cell line used)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well or 384-well microplates suitable for imaging

  • Test compounds (e.g., Chloroquine as a positive control for lysosomal de-acidification)

  • Hoechst 33342 or other nuclear stain

  • High-content imaging system

  • Image analysis software

Data Presentation

High-content screening with LysoTracker Yellow HCK-123 can generate a wealth of quantitative data. Below are examples of how to structure this data for clear interpretation.

Table 1: Assay Parameters for LysoTracker Yellow HCK-123 Staining

ParameterRecommended Value
Excitation Wavelength ~465 nm
Emission Wavelength ~535 nm
Working Concentration 50 - 100 nM
Incubation Time 30 - 60 minutes
Incubation Temperature 37°C

Table 2: Quantitative HCS Data for Chloroquine-Treated Cells

TreatmentAverage LysoTracker Intensity (per cell)Number of Lysosomes (per cell)Cell Count
Vehicle Control (DMSO) 15,234 ± 1,28758 ± 710,543
Chloroquine (10 µM) 18,976 ± 2,14575 ± 119,876
Chloroquine (50 µM) 25,432 ± 3,456112 ± 158,123

Note: Data are representative and will vary depending on the cell type, treatment, and imaging system.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • LysoTracker Yellow HCK-123 Stock Solution (1 mM): The dye is often supplied as a solution in DMSO. If provided as a solid, dissolve it in high-quality, anhydrous DMSO to create a 1 mM stock solution.[2] Store at -20°C, protected from light and moisture.[1][13]

  • LysoTracker Yellow HCK-123 Working Solution (50-100 nM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration.[14] It is crucial to prepare this solution fresh for each experiment.

  • Positive Control (Chloroquine): Prepare a stock solution of Chloroquine in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

Protocol 2: High-Content Screening Assay Workflow
  • Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat cells with test compounds and controls (e.g., vehicle and Chloroquine) for the desired period.

  • LysoTracker Staining:

    • Carefully remove the compound-containing medium from the wells.

    • Add the pre-warmed LysoTracker Yellow HCK-123 working solution to each well.[1]

    • Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.[1]

  • Nuclear Staining (Optional): During the last 10-15 minutes of the LysoTracker incubation, add Hoechst 33342 to the wells at a final concentration of 1 µg/mL for nuclear counterstaining.[1] This is essential for cell segmentation in the image analysis step.

  • Washing: Gently wash the cells once or twice with pre-warmed PBS to remove unbound dye.[1]

  • Imaging: Add fresh, phenol red-free medium or PBS to the wells.[1] Immediately acquire images using a high-content imaging system with appropriate filter sets for LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm) and the nuclear stain. Acquire images from multiple fields per well to ensure robust data.[1]

  • Image Analysis: Utilize image analysis software to:

    • Segment cells: Identify individual cells based on the nuclear stain.

    • Identify lysosomes: Within each cell, identify and quantify the LysoTracker-positive objects (lysosomes).

    • Quantify parameters: Measure various parameters such as the total and average fluorescence intensity of LysoTracker per cell, the number, size, and shape of lysosomes per cell, and the total cell count.

Mandatory Visualizations

HCS_Workflow cluster_prep Preparation cluster_staining Staining cluster_acq Data Acquisition & Analysis cluster_output Output Cell_Seeding 1. Cell Seeding Compound_Treatment 2. Compound Treatment Cell_Seeding->Compound_Treatment LysoTracker_Staining 3. LysoTracker Staining Compound_Treatment->LysoTracker_Staining Nuclear_Staining 4. Nuclear Staining LysoTracker_Staining->Nuclear_Staining Washing 5. Washing Nuclear_Staining->Washing Image_Acquisition 6. Image Acquisition Washing->Image_Acquisition Image_Analysis 7. Image Analysis Image_Acquisition->Image_Analysis Quantitative_Data Quantitative Data Image_Analysis->Quantitative_Data

Caption: High-Content Screening Workflow with LysoTracker Yellow HCK-123.

LysoTracker_Mechanism cluster_cell Cell cluster_lysosome Lysosome Extracellular Extracellular Space (Neutral pH) Cytoplasm Cytoplasm (Neutral pH) Extracellular->Cytoplasm Membrane Permeable Lysosome_Lumen Lumen (Acidic pH) Cytoplasm->Lysosome_Lumen Diffusion LysoTracker_Neutral LysoTracker (Neutral) LysoTracker_Protonated LysoTracker (Protonated & Fluorescent) Lysosome_Lumen->LysoTracker_Protonated Protonation & Trapping LysoTracker_Neutral->Cytoplasm LysoTracker_Neutral->Lysosome_Lumen

References

Troubleshooting & Optimization

improving signal-to-noise ratio with LysoTracker Yellow HCK 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using LysoTracker Yellow HCK-123 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LysoTracker Yellow HCK-123?

LysoTracker Yellow HCK-123 is a fluorescent probe that is cell-permeable.[1] It is a weak base linked to a fluorophore that freely crosses the cell membrane.[1] Once inside the cell, it accumulates in acidic organelles, such as lysosomes, where it becomes protonated and is trapped, leading to a fluorescent signal.[1]

Q2: What are the optimal excitation and emission wavelengths for LysoTracker Yellow HCK-123?

The optimal excitation and emission maxima for LysoTracker Yellow HCK-123 are approximately 465 nm and 535 nm, respectively.[1][2][3]

Q3: What is the recommended working concentration for LysoTracker Yellow HCK-123?

The recommended working concentration can vary depending on the cell type and experimental conditions.[4] A general starting range is 50-75 nM.[4] However, concentrations between 0.1 and 50 µM have been reported.[5] It is crucial to titrate the dye concentration to find the optimal balance between a strong signal and low background for your specific cell line.[6]

Q4: What is the typical incubation time for this probe?

A typical incubation period is 30 minutes.[5] However, this can be optimized and may range from 30 minutes to 2 hours.[4]

Q5: Can LysoTracker Yellow HCK-123 be used in fixed cells?

LysoTracker probes are primarily designed for use in live cells. The accumulation of the dye is dependent on the acidic pH of the lysosomes, which is not well-maintained after cell fixation.[7]

Quantitative Data Summary

A summary of the key quantitative data for LysoTracker Yellow HCK-123 is provided below for easy reference.

PropertyValueReference
Excitation Maximum ~465 nm[1][2][3]
Emission Maximum ~535 nm[1][2][3]
Recommended Concentration 50-75 nM (starting point)[4]
Typical Incubation Time 30 minutes[5]
Quantum Yield Not Determined[3][8]
Photostability Not Determined[3][8]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure the specific signal from lysosomes, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

CauseRecommended Solution
Dye concentration is too high. Titrate the LysoTracker Yellow HCK-123 concentration to determine the lowest effective concentration that provides a clear signal.[6]
Excess dye in the medium. After incubation, wash the cells with fresh, pre-warmed culture medium or a buffered saline solution like PBS to remove any unbound probe.[6]
Autofluorescence from cells or medium. Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. Consider using phenol red-free medium during imaging, as phenol red can contribute to background fluorescence.[7]
Non-specific binding of the dye. Ensure that the incubation time is not excessively long. Stick to the optimized incubation period for your cell type.
Issue 2: Weak or No Signal

A faint or absent signal can make it difficult to identify and analyze lysosomes.

Potential Causes and Solutions:

CauseRecommended Solution
Dye concentration is too low. Increase the concentration of LysoTracker Yellow HCK-123. A titration is recommended to find the optimal concentration.[4]
Incubation time is too short. Increase the incubation time to allow for sufficient accumulation of the probe in the lysosomes.[4]
Lysosomes are not sufficiently acidic. Ensure that the cells are healthy and maintained in optimal culture conditions. Cellular stress can affect lysosomal pH.
Incorrect filter sets on the microscope. Verify that the excitation and emission filters on the microscope are appropriate for the spectral profile of LysoTracker Yellow HCK-123 (Ex/Em: ~465/535 nm).[1][2][3]
Issue 3: Phototoxicity and Photobleaching

Excessive light exposure can damage the cells and cause the fluorescent signal to fade rapidly.

Potential Causes and Solutions:

CauseRecommended Solution
High excitation light intensity. Reduce the laser power or illumination intensity to the minimum level required to obtain a satisfactory signal.[9]
Long exposure times. Use the shortest possible exposure time that still provides a clear image.[9]
Frequent imaging. Reduce the frequency of image acquisition in time-lapse experiments to minimize the total light exposure to the cells.[10]
Fluorophore instability. While specific photostability data is unavailable, using an anti-fade reagent in your imaging medium can help preserve the signal.[10][11]

Experimental Protocols

Detailed Protocol for Staining with LysoTracker Yellow HCK-123
  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Allow the cells to adhere and reach the desired confluency.

  • Staining Solution Preparation:

    • Prepare a stock solution of LysoTracker Yellow HCK-123 in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final working concentration (start with 50-75 nM and optimize as needed).[4]

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[5]

  • Washing (Optional but Recommended for High Background):

    • Remove the staining solution.

    • Gently wash the cells once or twice with pre-warmed, fresh culture medium or PBS.[6]

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with filters appropriate for LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).[1][2][3]

    • For live-cell imaging, maintain the cells at 37°C and with an appropriate CO2 supply.

Visualized Workflows and Logic

Experimental Workflow for LysoTracker Staining

G A Plate cells on imaging dish B Prepare LysoTracker working solution A->B C Remove old media and add staining solution B->C D Incubate at 37°C for 30 min C->D E Wash cells with fresh media (optional) D->E F Image with fluorescence microscope E->F

Caption: A standard workflow for staining live cells with LysoTracker Yellow HCK-123.

Troubleshooting Logic for Low Signal-to-Noise Ratio

G Start Low Signal-to-Noise Ratio WeakSignal Is the signal weak? Start->WeakSignal HighBackground Is the background high? Start->HighBackground WeakSignal->HighBackground No IncreaseConc Increase dye concentration WeakSignal->IncreaseConc Yes DecreaseConc Decrease dye concentration HighBackground->DecreaseConc Yes OptimizeImaging Optimize imaging parameters (lower laser, shorter exposure) HighBackground->OptimizeImaging No IncreaseIncTime Increase incubation time IncreaseConc->IncreaseIncTime CheckFilters Check microscope filters IncreaseIncTime->CheckFilters WashCells Wash cells after incubation DecreaseConc->WashCells UsePhenolFree Use phenol red-free media WashCells->UsePhenolFree

Caption: A decision tree for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: LysoTracker Yellow HCK-123 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering weak staining with LysoTracker Yellow HCK-123.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My LysoTracker Yellow HCK-123 staining is very weak or non-existent. What are the potential causes?

Weak or absent staining can result from several factors, ranging from suboptimal protocol parameters to issues with cell health or the acidic organelles themselves. Here are the primary areas to investigate:

  • Suboptimal Dye Concentration: The concentration of LysoTracker Yellow HCK-123 is critical for effective staining. While recommended concentrations vary, a typical starting point is 50-75 nM.[1] However, the optimal concentration can be cell-type dependent and may require titration.

  • Inadequate Incubation Time: Fluorescence signals from LysoTracker probes can be detected within minutes, but achieving a steady-state labeling generally requires 15-30 minutes at 37°C.[2] Some protocols suggest incubation for up to 2 hours.[1][2] If your incubation time is too short, the dye may not have had sufficient time to accumulate in the lysosomes.

  • Compromised Cell Health: LysoTracker dyes are designed for use in live cells. Dead or unhealthy cells will not retain the dye effectively due to compromised membrane integrity and loss of the pH gradient in acidic organelles. Ensure your cells are healthy and viable before and during the staining procedure.

  • Alterations in Lysosomal pH: LysoTracker probes accumulate in acidic compartments. If the lysosomes in your cells are not sufficiently acidic, the dye will not accumulate, resulting in a weak signal.[3][4] This can be a result of experimental treatments or underlying cellular conditions.

  • Incorrect Filter Sets/Imaging Parameters: Ensure you are using the correct excitation and emission filters for LysoTracker Yellow HCK-123 (Approx. Ex/Em: 465/535 nm).[5][6][7] Additionally, check your microscope's settings, including exposure time and gain, to ensure they are appropriate for detecting the signal.

  • P-glycoprotein (P-gp) Efflux: Some cell lines express the P-glycoprotein transporter, which can actively pump LysoTracker dyes out of the cell, leading to significantly reduced fluorescence.[8]

Q2: I'm observing a diffuse cytoplasmic signal instead of distinct puncta. What does this indicate?

A diffuse signal typically suggests that the dye is not being selectively retained in acidic organelles. This could be due to:

  • Cell Death: In dying cells, the integrity of lysosomal membranes is compromised, leading to the leakage of the dye into the cytoplasm.

  • Excessively High Dye Concentration: Using a concentration of LysoTracker that is too high can lead to non-specific staining and a diffuse background signal.

  • Lysosomal Membrane Permeabilization: Certain experimental treatments can damage lysosomal membranes, causing the dye to leak out.

Q3: Can prolonged incubation with LysoTracker Yellow HCK-123 affect the lysosomes?

Yes, prolonged incubation with some lysosomotropic probes can have an "alkalizing effect" on lysosomes, leading to an increase in their internal pH.[9] This can potentially reduce the accumulation of the dye and affect the accuracy of experiments measuring lysosomal pH. It is recommended to keep incubation times as short as is sufficient for adequate signal.

Q4: Is the fluorescence of LysoTracker Yellow HCK-123 dependent on pH?

Once accumulated in acidic organelles, the fluorescence of LysoTracker probes is largely independent of pH.[1] However, the accumulation process itself is dependent on the low pH of the compartment. Therefore, a loss of the acidic environment will result in a reduced signal due to a lack of dye accumulation.[3]

Q5: Can I fix my cells after staining with LysoTracker Yellow HCK-123?

LysoTracker Yellow HCK-123 is generally not recommended for fixation, as this can compromise the lysosomal membrane and lead to signal loss or redistribution. For live-cell imaging, it is best to acquire images immediately after staining. If fixation is necessary, some protocols suggest a brief fixation with 4% paraformaldehyde, but signal reduction should be expected.[2]

Quantitative Data Summary

The following table summarizes the spectral properties of various LysoTracker probes for easy comparison.

LysoTracker ProbeExcitation (nm)Emission (nm)
LysoTracker Blue DND-22373422
LysoTracker Yellow HCK-123 465 535
LysoTracker Green DND-26504511
LysoTracker Red DND-99577590
LysoTracker Deep Red647668

Data sourced from Thermo Fisher Scientific.[10]

Experimental Protocols

Detailed Protocol for LysoTracker Yellow HCK-123 Staining of Live Adherent Cells

This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live-cell imaging medium or appropriate buffer

  • Healthy, adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Staining Solution:

    • Warm the live-cell imaging medium or buffer to 37°C.

    • Dilute the 1 mM LysoTracker Yellow HCK-123 stock solution to a final working concentration of 50-100 nM in the pre-warmed medium. It is crucial to optimize this concentration for your specific cell type.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with the pre-warmed imaging medium.

    • Add the staining solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation:

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. The optimal incubation time may vary.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with the pre-warmed imaging medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).

Mandatory Visualizations

Troubleshooting Workflow for Weak Staining

Troubleshooting_Weak_Staining Start Start: Weak LysoTracker Yellow HCK-123 Staining Check_Protocol Review Staining Protocol Start->Check_Protocol Concentration Optimize Dye Concentration (e.g., 50-100 nM) Check_Protocol->Concentration Concentration correct? Incubation Optimize Incubation Time (e.g., 15-30 min) Check_Protocol->Incubation Incubation time sufficient? Check_Cells Assess Cell Health (Viability Assay) Concentration->Check_Cells Optimized Incubation->Check_Cells Optimized Unhealthy_Cells Issue: Unhealthy or Dead Cells Action: Use healthy, viable cells Check_Cells->Unhealthy_Cells No Check_Lysosomes Investigate Lysosomal Acidity Check_Cells->Check_Lysosomes Yes Alkalinized_Lysosomes Issue: Lysosomes not acidic Action: Use positive control (e.g., Chloroquine washout) Check_Lysosomes->Alkalinized_Lysosomes No Check_Imaging Verify Imaging Setup Check_Lysosomes->Check_Imaging Yes Success Staining Successful Alkalinized_Lysosomes->Success Resolved Incorrect_Filters Issue: Incorrect Filters/Settings Action: Use correct Ex/Em (465/535 nm) & optimize settings Check_Imaging->Incorrect_Filters No Advanced_Troubleshooting Advanced Troubleshooting Check_Imaging->Advanced_Troubleshooting Yes Incorrect_Filters->Success Corrected Pgp_Efflux Consider P-gp Efflux (Use P-gp inhibitor) Advanced_Troubleshooting->Pgp_Efflux Pgp_Efflux->Success Resolved

Caption: Troubleshooting workflow for weak LysoTracker Yellow HCK-123 staining.

References

Technical Support Center: Preventing Photobleaching of LysoTracker Yellow HCK-123 in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photobleaching of LysoTracker Yellow HCK-123 during long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is LysoTracker Yellow HCK-123 and how does it work?

LysoTracker Yellow HCK-123 is a fluorescent dye used to label and track acidic organelles, primarily lysosomes, in live cells.[1] It is a weakly basic amine linked to a fluorophore.[1] At neutral pH, the molecule is freely permeable to cell membranes. Once it enters an acidic compartment like a lysosome, the basic amine group becomes protonated. This protonation traps the probe within the organelle, leading to a localized accumulation and a bright fluorescent signal.[2]

Q2: What is photobleaching and why is it a problem for long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This results in a gradual loss of the fluorescent signal over time. In long-term imaging experiments, where the sample is illuminated repeatedly, photobleaching can significantly reduce the signal-to-noise ratio, making it difficult to detect and quantify the labeled structures accurately.

Q3: What are the main factors that contribute to the photobleaching of LysoTracker Yellow HCK-123?

Several factors can accelerate the photobleaching of LysoTracker Yellow HCK-123:

  • High Excitation Light Intensity: Using a laser or lamp that is too powerful is a primary cause of photobleaching.

  • Long Exposure Times: The longer the fluorophore is exposed to light during each image acquisition, the more likely it is to photobleach.

  • High Concentration of the Dye: While a sufficient concentration is needed for a good signal, excessively high concentrations can sometimes increase the rate of photobleaching.

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which can, in turn, destroy the fluorophore.

Q4: Are there reagents available to combat photobleaching during live-cell imaging?

Yes, several commercial antifade reagents are designed for live-cell imaging. These reagents typically work by scavenging reactive oxygen species. Two common examples are:

  • ProLong™ Live Antifade Reagent: This reagent is based on Oxyrase™ technology and contains enzymes that metabolize components that contribute to photobleaching.[3][4] It has been validated for use with a range of dyes, including LysoTracker™ probes.[3]

  • VectaCell™ Trolox™ Antifade Reagent: This reagent is a stable, water-soluble form of Vitamin E (Trolox).[5][6] It acts as an antioxidant to reduce photobleaching and has been shown to have low cytotoxicity.[5][6]

Q5: Can I use antifade mounting media designed for fixed cells in my live-cell experiments?

No, it is not recommended to use antifade mounting media for fixed cells in live-cell imaging. These reagents are not formulated to be compatible with living cells and can cause cytotoxicity.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using LysoTracker Yellow HCK-123 for long-term imaging.

Problem Possible Cause Suggested Solution
Rapid signal loss during time-lapse imaging High excitation light intensityReduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure time per frameDecrease the exposure time for each image acquisition. Compensate for the lower signal by increasing the camera gain or using a more sensitive detector.
Frequent image acquisitionIncrease the time interval between successive image captures to the longest duration that still allows you to capture the biological process of interest.
Low initial signal-to-noise ratio (SNR) Suboptimal dye concentrationTitrate the LysoTracker Yellow HCK-123 concentration. A typical starting range is 50-75 nM, but the optimal concentration can be cell-type dependent.[7]
Inefficient stainingEnsure cells are incubated with the dye for a sufficient amount of time (typically 30 minutes to 2 hours) at 37°C to allow for accumulation in lysosomes.[1][7]
Incorrect filter setVerify that the excitation and emission filters on your microscope are appropriate for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[8][9]
Visible signs of cell stress or death during imaging PhototoxicityReduce the overall light exposure by lowering the excitation intensity, decreasing exposure time, and reducing the frequency of image acquisition.
Dye-induced toxicityUse the lowest effective concentration of LysoTracker Yellow HCK-123. High concentrations can be cytotoxic.
Unsuitability of imaging mediumUse a phenol red-free imaging medium to reduce background fluorescence and potential phototoxicity. Consider using specialized live-cell imaging solutions.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data to demonstrate how to compare the effectiveness of different strategies for reducing photobleaching. Actual results may vary depending on the specific experimental conditions, cell type, and imaging system.

Table 1: Illustrative Photobleaching Rates of LysoTracker Yellow HCK-123 under Continuous Illumination

ConditionIllumination PowerTime to 50% Signal Intensity (seconds)
Control (Imaging Medium)High (e.g., 75% laser power)15
Control (Imaging Medium)Medium (e.g., 50% laser power)45
Control (Imaging Medium)Low (e.g., 25% laser power)120

Table 2: Illustrative Comparison of Antifade Reagents on LysoTracker Yellow HCK-123 Photostability

ConditionTime to 50% Signal Intensity (seconds)Fold Improvement over Control
Control (Imaging Medium)601.0
ProLong™ Live Antifade Reagent2404.0
VectaCell™ Trolox™ Antifade Reagent1803.0

Experimental Protocols

Protocol 1: Staining Live Cells with LysoTracker Yellow HCK-123

This protocol provides a general guideline for staining live cells. Optimization may be required for different cell types.

  • Cell Preparation: Plate cells on a glass-bottom imaging dish or chamber slide and culture overnight to allow for adherence and recovery.

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker Yellow HCK-123 stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 50-75 nM.[7]

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.[7]

  • Washing (Optional but Recommended): Gently wash the cells once with pre-warmed imaging medium (phenol red-free medium is recommended) to remove excess dye.

  • Imaging: Proceed with live-cell imaging.

Protocol 2: Using ProLong™ Live Antifade Reagent
  • Prepare Antifade Imaging Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your desired imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium).[10]

  • Stain Cells: Stain the cells with LysoTracker Yellow HCK-123 following Protocol 1.

  • Wash: After staining, wash the cells once with 1x PBS.[10]

  • Incubate with Antifade Reagent: Add the prepared antifade imaging solution to the cells.

  • Incubation: Incubate the cells in the dark for 15 minutes to 2 hours. For optimal performance, a 2-hour incubation is recommended.[10]

  • Image: You can now proceed with your long-term imaging experiment for up to 24 hours.[4]

Protocol 3: Using VectaCell™ Trolox™ Antifade Reagent
  • Prepare Antifade Imaging Solution: Dilute the VectaCell™ Trolox™ stock solution into your culture medium or imaging buffer to a final concentration between 0.1 mM and 1 mM.[6] The optimal concentration may need to be determined empirically for your specific cell type.

  • Stain Cells: Stain the cells with LysoTracker Yellow HCK-123 following Protocol 1.

  • Replace Medium: After staining and washing, replace the medium with the prepared antifade imaging solution.

  • Equilibration: Allow the cells to equilibrate in the antifade medium for at least 15 minutes before starting your imaging session.

  • Image: Proceed with your long-term imaging experiment.

Visualizations

LysoTracker_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LT_neutral LysoTracker (Neutral) LT_cyto LysoTracker (Neutral) LT_neutral->LT_cyto Freely Permeable LT_protonated LysoTracker (Protonated) LT_cyto->LT_protonated Diffusion & Protonation LT_protonated->LT_protonated

Caption: Mechanism of LysoTracker accumulation in lysosomes.

Experimental_Workflow Start Start Cell_Culture Plate cells on imaging dish Start->Cell_Culture Staining Stain with LysoTracker Yellow HCK-123 Cell_Culture->Staining Antifade Add Antifade Reagent (Optional) Staining->Antifade Imaging_Setup Mount on Microscope & Set Parameters Staining->Imaging_Setup Without Antifade Antifade->Imaging_Setup Acquisition Long-Term Image Acquisition Imaging_Setup->Acquisition Analysis Image Analysis Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for long-term imaging.

Troubleshooting_Logic Problem Rapid Photobleaching Check_Intensity High Excitation Intensity? Problem->Check_Intensity Reduce_Intensity Reduce Laser/Lamp Power Check_Intensity->Reduce_Intensity Yes Check_Exposure Long Exposure Time? Check_Intensity->Check_Exposure No Reduce_Exposure Decrease Exposure Time Check_Exposure->Reduce_Exposure Yes Check_Frequency Frequent Acquisition? Check_Exposure->Check_Frequency No Increase_Interval Increase Time Interval Check_Frequency->Increase_Interval Yes Consider_Antifade Use Antifade Reagent Check_Frequency->Consider_Antifade No

Caption: Troubleshooting logic for photobleaching issues.

References

minimizing background fluorescence with LysoTracker Yellow HCK 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using LysoTracker Yellow HCK-123 for live-cell imaging of acidic organelles.

Troubleshooting Guide

High background fluorescence can obscure the specific signal from lysosomes and other acidic organelles, compromising experimental results. This guide addresses common causes of high background and provides systematic solutions.

Issue: High and Diffuse Background Fluorescence

If you are observing a high, non-specific fluorescent signal throughout the cell, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Dye Concentration is Too High The optimal concentration of LysoTracker Yellow HCK-123 can vary between cell types. A high concentration can lead to non-specific binding and cytoplasmic background. Start with a concentration in the lower recommended range and perform a titration to find the optimal concentration for your specific cells and experimental conditions.
Prolonged Incubation Time Excessive incubation can lead to the dye accumulating in compartments other than lysosomes and can also be toxic to cells, leading to diffuse staining.[1] Optimize the incubation time; typically, 15-60 minutes is sufficient. A time-course experiment can help determine the best signal-to-noise ratio.
Suboptimal Cell Health Unhealthy or dying cells can exhibit altered lysosomal pH and membrane integrity, leading to diffuse background staining. Ensure cells are healthy and not overly confluent before and during the experiment. Include a viability dye in your controls to assess cell health.
Presence of Phenol Red in Medium Phenol red is a pH indicator found in many cell culture media and is itself fluorescent, which can contribute to background noise. For fluorescence microscopy, it is highly recommended to use a phenol red-free medium for the staining and imaging steps.[2]
Autofluorescence Some cell types naturally exhibit autofluorescence, which can interfere with the LysoTracker signal. Image an unstained sample of your cells using the same filter set to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing if your imaging system supports it, or consider a LysoTracker dye with a different excitation/emission spectrum.
Off-Target Accumulation LysoTracker dyes accumulate in any acidic compartment, not just lysosomes.[1] This can include late endosomes and autolysosomes.[1] To confirm lysosomal localization, consider co-staining with a specific lysosomal marker, such as a LAMP1 antibody (in fixed cells) or a fluorescently tagged LAMP1 protein (in live cells).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LysoTracker Yellow HCK-123 and how does it lead to background fluorescence?

A1: LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore.[3] It is cell-permeable and, in its neutral state, can cross cell membranes.[4] Upon entering acidic organelles such as lysosomes, the basic amine group becomes protonated.[4] This charged, protonated form is less membrane-permeable and becomes trapped within the acidic compartment, leading to a high localized fluorescence.[1]

High background can occur if the dye concentration is too high, leading to saturation of the lysosomes and accumulation in the cytoplasm. Additionally, if the lysosomal pH is compromised due to poor cell health or experimental conditions, the trapping mechanism is less efficient, resulting in diffuse staining.

cluster_outside Extracellular Space (Neutral pH) cluster_cell Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LT_neutral LysoTracker (Neutral) LT_cytoplasm LysoTracker (Neutral) LT_neutral->LT_cytoplasm Diffusion LT_protonated LysoTracker (Protonated & Trapped) LT_cytoplasm->LT_protonated Enters Acidic Organelle LT_protonated->LT_cytoplasm Reduced Diffusion (Trapped) Start Start with Healthy Live Cells Prepare Prepare Staining Solution (LysoTracker in Phenol Red-Free Medium) Start->Prepare 1 Wash1 Wash Cells with PBS Prepare->Wash1 2 Incubate Incubate with Staining Solution (15-60 min, 37°C) Wash1->Incubate 3 Wash2 Wash Cells Twice (Phenol Red-Free Medium/PBS) Incubate->Wash2 4 Image Image Immediately (Ex/Em: ~465/535 nm) Wash2->Image 5 Problem High Background Fluorescence Check_Concentration Is Dye Concentration Optimized? Problem->Check_Concentration Optimize_Concentration Perform Concentration Titration (e.g., 50-500 nM) Check_Concentration->Optimize_Concentration No Check_Incubation Is Incubation Time Optimized? Check_Concentration->Check_Incubation Yes Optimize_Concentration->Check_Incubation Optimize_Incubation Perform Time-Course (e.g., 15, 30, 60 min) Check_Incubation->Optimize_Incubation No Check_Medium Using Phenol Red-Free Medium? Check_Incubation->Check_Medium Yes Optimize_Incubation->Check_Medium Switch_Medium Switch to Phenol Red-Free Medium Check_Medium->Switch_Medium No Check_Health Are Cells Healthy? Check_Medium->Check_Health Yes Switch_Medium->Check_Health Improve_Culture Improve Cell Culture Conditions (Check for Confluency, Contamination) Check_Health->Improve_Culture No Check_Autofluorescence Is Autofluorescence High? Check_Health->Check_Autofluorescence Yes Improve_Culture->Check_Autofluorescence Image_Unstained Image Unstained Control Check_Autofluorescence->Image_Unstained Unsure Resolved Problem Resolved Check_Autofluorescence->Resolved No Image_Unstained->Resolved

References

dealing with cytotoxic effects of LysoTracker Yellow HCK 123

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LysoTracker Yellow HCK-123. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxic effects and other experimental challenges encountered when using this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LysoTracker Yellow HCK-123 and how does it relate to potential cytotoxicity?

LysoTracker Yellow HCK-123 is a fluorescent probe comprised of a fluorophore linked to a weak base.[1] This structure allows it to freely permeate cell membranes in its neutral state.[2] Upon entering acidic organelles such as lysosomes (with a pH of 4-5), the weak base becomes protonated.[3] This protonation traps the probe within the lysosome, leading to its accumulation and bright fluorescence.[2] However, prolonged accumulation of this basic compound can lead to a gradual increase in the lysosomal pH, an effect known as "alkalization".[1][4] This disruption of the natural pH gradient can impair lysosomal enzyme function and overall lysosomal health, potentially triggering cytotoxic pathways.[5]

Q2: At what concentration does LysoTracker Yellow HCK-123 become toxic to cells?

The optimal working concentration for LysoTracker probes is a balance between achieving a strong fluorescent signal and minimizing cytotoxicity. While the manufacturer provides a broad concentration range of 0.1-50 µM, it is highly recommended to use the lowest possible concentration that provides adequate staining for your specific cell type and experimental setup.[6] For many applications, concentrations in the nanomolar (nM) range (e.g., 50-75 nM) are sufficient and preferable to minimize potential artifacts and toxicity.[1] It is crucial to perform a concentration optimization experiment for your specific cell line to determine the ideal concentration.

Q3: How long can I incubate my cells with LysoTracker Yellow HCK-123 before observing cytotoxic effects?

Incubation time is a critical factor in LysoTracker-induced cytotoxicity. While some protocols suggest incubation times ranging from 30 minutes to 2 hours, prolonged exposure can increase the risk of adverse effects.[1] Shorter incubation times of 15-30 minutes are often sufficient for lysosomal labeling.[7] Some studies have reported a significant decrease in cell vitality after just 5 minutes of staining in certain cell types. It is advisable to start with a short incubation time and increase it only if the signal is insufficient, while closely monitoring cell morphology and viability.

Q4: What are the visible signs of cytotoxicity in cells stained with LysoTracker Yellow HCK-123?

Common morphological changes indicative of cytotoxicity include cell rounding, blebbing of the plasma membrane, detachment from the culture surface (for adherent cells), and a noticeable decrease in cell number. A loss of the distinct punctate lysosomal staining pattern, leading to a more diffuse cytosolic signal, can indicate lysosomal membrane permeabilization (LMP), a key event in lysosome-associated cell death.[8]

Q5: Can LysoTracker Yellow HCK-123 induce apoptosis?

Yes, evidence suggests that the disruption of lysosomal integrity by agents like LysoTracker can lead to apoptosis. The permeabilization of the lysosomal membrane can result in the release of lysosomal enzymes, such as cathepsins, into the cytosol.[8] These enzymes can, in turn, activate downstream cell death pathways, including the caspase cascade, which is a hallmark of apoptosis.[9]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Staining
Potential Cause Recommended Solution
Concentration Too High Decrease the working concentration of LysoTracker Yellow HCK-123. Titrate the concentration downwards from the recommended starting point to find the lowest effective concentration for your cell type.
Prolonged Incubation Time Reduce the incubation time. Start with a short incubation (e.g., 15 minutes) and only extend it if the signal is too weak.
Phototoxicity Minimize the exposure of stained cells to excitation light. Use the lowest possible laser power or illumination intensity required for image acquisition. Reduce the duration and frequency of imaging.
Cell Line Sensitivity Some cell lines are inherently more sensitive to chemical probes. If optimization of concentration and incubation time does not resolve the issue, consider using an alternative lysosomal stain with a different chemical structure.
Issue 2: Weak or No Fluorescent Signal
Potential Cause Recommended Solution
Concentration Too Low Gradually increase the working concentration of LysoTracker Yellow HCK-123, while monitoring for any signs of cytotoxicity.
Short Incubation Time Increase the incubation time in small increments (e.g., 5-10 minutes), ensuring you do not exceed the time that induces cytotoxicity in your cells.
Loss of Lysosomal Acidity If the lysosomes in your experimental model are not acidic, LysoTracker probes will not accumulate. This could be due to the specific cell type or an effect of another treatment. Confirm lysosomal acidity with a pH-sensitive ratiometric probe if this is suspected.
Incorrect Filter Set Ensure you are using the correct excitation and emission filters for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[2][10]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations and Incubation Times for LysoTracker Yellow HCK-123

Parameter General Recommendation Notes
Working Concentration 50 - 100 nMStart at the lower end of this range and optimize for your specific cell type.[7] Some protocols suggest up to 50 µM, but this increases the risk of cytotoxicity.[6]
Incubation Time 15 - 30 minutesProlonged incubation can lead to lysosomal alkalization and cell death.[4][7]

Note: This data is intended as a guideline. Optimal conditions should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of LysoTracker Yellow HCK-123.

Materials:

  • Cells of interest

  • LysoTracker Yellow HCK-123

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of LysoTracker Yellow HCK-123 in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of LysoTracker Yellow HCK-123. Include untreated control wells.

  • Incubate the plate for your desired experimental time (e.g., 30 minutes, 1 hour, 2 hours).

  • After incubation, remove the medium containing LysoTracker and wash the cells gently with PBS.

  • Add fresh complete culture medium to each well.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessing Lysosomal Membrane Permeabilization (LMP)

This protocol uses the redistribution of a lysosomotropic dye like Acridine Orange (which can be substituted conceptually with LysoTracker) to assess LMP.

Materials:

  • Cells of interest

  • LysoTracker Yellow HCK-123

  • Complete cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on a suitable imaging dish or in suspension.

  • Treat cells with the desired concentration of LysoTracker Yellow HCK-123 for the intended incubation time. Include a known inducer of LMP as a positive control (e.g., L-leucyl-L-leucine methyl ester).

  • Observe the cells under a fluorescence microscope.

  • Qualitative Assessment (Microscopy): In healthy cells, LysoTracker will show a distinct, bright punctate staining pattern corresponding to intact lysosomes. In cells undergoing LMP, the dye will leak into the cytosol, resulting in a diffuse, weaker fluorescence signal throughout the cell.[8]

  • Quantitative Assessment (Flow Cytometry): a. After treatment, harvest the cells. b. Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for LysoTracker Yellow HCK-123. c. A decrease in the mean fluorescence intensity of the cell population indicates a loss of dye from the lysosomes due to LMP.[12]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells overnight_incubation Incubate Overnight cell_seeding->overnight_incubation prepare_lysotracker Prepare LysoTracker Dilutions add_lysotracker Add LysoTracker to Cells prepare_lysotracker->add_lysotracker incubate Incubate add_lysotracker->incubate wash_cells Wash Cells incubate->wash_cells add_reagents Add Assay Reagents (e.g., MTT) wash_cells->add_reagents readout Measure Signal add_reagents->readout data_analysis Data Analysis readout->data_analysis

Caption: General experimental workflow for assessing LysoTracker cytotoxicity.

Troubleshooting_Workflow start High Cell Death Observed concentration Is Concentration > 100 nM? start->concentration incubation Is Incubation > 30 min? concentration->incubation No reduce_conc Reduce Concentration concentration->reduce_conc Yes phototoxicity Is there prolonged imaging? incubation->phototoxicity No reduce_time Reduce Incubation Time incubation->reduce_time Yes reduce_exposure Reduce Light Exposure phototoxicity->reduce_exposure Yes consider_alt Consider Alternative Probe phototoxicity->consider_alt No

Caption: Troubleshooting decision tree for high cell death.

Signaling_Pathway lysotracker LysoTracker Accumulation lysosomal_stress Lysosomal Stress (pH Alkalization) lysotracker->lysosomal_stress lmp Lysosomal Membrane Permeabilization (LMP) lysosomal_stress->lmp cathepsin_release Cathepsin Release into Cytosol lmp->cathepsin_release bid_activation Bid Activation cathepsin_release->bid_activation bax_bak_activation Bax/Bak Activation bid_activation->bax_bak_activation momp Mitochondrial Outer Membrane Permeabilization bax_bak_activation->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for LysoTracker-induced apoptosis.

References

Technical Support Center: LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LysoTracker Yellow HCK-123. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with fluorescence quenching and optimize your experiments.

Troubleshooting Guide

My LysoTracker Yellow HCK-123 signal is weak or completely quenched. What are the possible causes and solutions?

Fluorescence quenching of LysoTracker Yellow HCK-123 can be attributed to several factors, ranging from suboptimal experimental conditions to the health of the cells. The following table summarizes the most common causes and provides recommended solutions.

Potential Cause Description Recommended Solution(s)
Incorrect Probe Concentration Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to self-quenching and cellular toxicity.The optimal working concentration can vary by cell type but typically ranges from 50 to 100 nM.[1][2] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions.
Suboptimal Incubation Time Incubation times that are too short may not allow for sufficient accumulation of the probe in the lysosomes. Conversely, prolonged incubation can disrupt lysosomal pH and lead to signal degradation.[1]Aim for an incubation period of 15-30 minutes at 37°C.[1] For some cell lines, this may be extended up to 2 hours.[3]
Disruption of Lysosomal pH LysoTracker probes are weakly basic amines that accumulate in acidic organelles.[4][5] If the lysosomal pH is neutralized or becomes less acidic, the probe will not be retained, leading to a loss of signal. This can be caused by the experimental treatment or poor cell health.Ensure cells are healthy and not under stress. If your experimental treatment is expected to alter lysosomal pH, consider using a pH-insensitive lysosomal marker for colocalization. It's important to note that prolonged incubation with LysoTracker probes can itself have an alkalizing effect on lysosomes.[6][7]
Photobleaching Exposure to high-intensity excitation light for extended periods can cause the fluorophore to permanently lose its ability to fluoresce.Minimize light exposure by using the lowest possible laser power and reducing the exposure time. Use of an anti-fade mounting medium can also be beneficial if imaging fixed cells, though LysoTracker Yellow HCK-123 is primarily intended for live-cell imaging.
Cell Fixation Issues Fixation can disrupt the lysosomal pH, leading to a decrease in fluorescence intensity.[1]For live-cell imaging, observe the cells immediately after staining. If fixation is necessary, a short fixation of about 15 minutes at room temperature is recommended, with imaging performed as soon as possible.[1]
Incorrect Filter Sets/Imaging Parameters Using incorrect excitation and emission filters will result in poor signal detection.Use the appropriate filter set for LysoTracker Yellow HCK-123, which has excitation/emission maxima of approximately 465/535 nm.[2][3][5][8][9][10]
Presence of Phenol Red Phenol red in the imaging medium can contribute to background fluorescence and may quench the signal of some fluorophores.[11]For live-cell imaging, it is advisable to use phenol red-free medium to reduce background and potential quenching.[11]

Frequently Asked Questions (FAQs)

What is the optimal concentration for LysoTracker Yellow HCK-123?

The ideal concentration of LysoTracker Yellow HCK-123 can vary depending on the cell type and experimental setup. A starting concentration of 50-75 nM is recommended.[2] However, it may be necessary to perform a titration to find the optimal concentration for your specific experiment.

What are the excitation and emission wavelengths for LysoTracker Yellow HCK-123?

The spectral properties of LysoTracker Yellow HCK-123 are as follows:

Parameter Wavelength (nm)
Excitation Maximum ~465[2][3][8][9]
Emission Maximum ~535[2][3][8][9]
Is LysoTracker Yellow HCK-123 sensitive to pH?

LysoTracker probes accumulate in acidic organelles due to the protonation of their weakly basic moiety at low pH.[1][5] While their fluorescence is largely independent of pH within the acidic range of lysosomes, their accumulation is dependent on the low pH environment.[2][6] Disruption of the acidic environment of the lysosome will lead to a loss of the probe and a decrease in signal.

How can I minimize photobleaching of LysoTracker Yellow HCK-123?

To minimize photobleaching, follow these best practices during imaging:

  • Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Limit Continuous Exposure: Avoid continuous illumination of the sample. Use intermittent imaging if possible.

  • Use Phenol Red-Free Medium: This can reduce background fluorescence and the need for higher excitation power.[11]

Can I use LysoTracker Yellow HCK-123 in fixed cells?

LysoTracker probes are primarily designed for use in live cells.[1] Fixation can disrupt the lysosomal pH gradient, leading to a loss of signal.[1] If fixation is required, a brief fixation with paraformaldehyde may be possible, but signal loss should be expected.[7]

Experimental Protocols

Protocol for Troubleshooting LysoTracker Yellow HCK-123 Quenching

This protocol outlines a systematic approach to identify the cause of weak or quenched LysoTracker Yellow HCK-123 signal.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells at an appropriate density on imaging-quality glass-bottom dishes or coverslips.

    • Allow cells to adhere and grow to the desired confluency. Ensure the cells are healthy and not overly confluent.

  • Probe Concentration Titration:

    • Prepare a series of dilutions of LysoTracker Yellow HCK-123 in pre-warmed, phenol red-free culture medium. Recommended concentrations to test are 25 nM, 50 nM, 75 nM, 100 nM, and 200 nM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the different concentrations of the LysoTracker working solution to the cells.

    • Incubate at 37°C for 30 minutes.

  • Incubation Time Optimization:

    • Using the optimal concentration determined in the previous step, prepare a fresh working solution.

    • Stain separate sets of cells for different durations: 15 min, 30 min, 60 min, and 120 min at 37°C.

  • Imaging:

    • After incubation, remove the staining solution and replace it with pre-warmed, phenol red-free medium.

    • Image the cells immediately using a fluorescence or confocal microscope.

    • Use the appropriate filter settings for LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).

    • Start with low laser power and short exposure times to minimize photobleaching.

    • Acquire images from each condition (different concentrations and incubation times) using identical imaging settings for accurate comparison.

  • Data Analysis:

    • Visually inspect the images for punctate lysosomal staining.

    • Quantify the fluorescence intensity of the stained lysosomes to determine the optimal staining conditions.

    • Evaluate cell morphology to check for any signs of toxicity at higher concentrations or longer incubation times.

Visualizations

TroubleshootingWorkflow start Start: Weak or Quenched Signal check_concentration Is the probe concentration optimal? (50-100 nM) start->check_concentration titrate_concentration Perform concentration titration (e.g., 25-200 nM) check_concentration->titrate_concentration No check_incubation Is the incubation time correct? (15-30 min) check_concentration->check_incubation Yes titrate_concentration->check_incubation optimize_incubation Test different incubation times (e.g., 15, 30, 60 min) check_incubation->optimize_incubation No check_ph Is lysosomal pH maintained? check_incubation->check_ph Yes optimize_incubation->check_ph verify_cell_health Check cell health and morphology check_ph->verify_cell_health No check_imaging Are imaging settings correct? check_ph->check_imaging Yes end_fail Consult Further Resources verify_cell_health->end_fail adjust_imaging Use correct filters (Ex/Em: 465/535 nm) Minimize laser power check_imaging->adjust_imaging No check_medium Using phenol red-free medium? check_imaging->check_medium Yes adjust_imaging->check_medium switch_medium Switch to phenol red-free medium check_medium->switch_medium No end_success Problem Solved check_medium->end_success Yes switch_medium->end_success QuenchingMechanisms cluster_causes Potential Causes of Quenching probe LysoTracker Yellow HCK-123 lysosome Acidic Lysosome (pH 4.5-5.0) probe->lysosome Accumulation (Protonation) lysosome->probe Leakage quenching Fluorescence Quenching lysosome->quenching cytosol Cytosol (pH ~7.2) cytosol->probe Passive Diffusion photobleaching Photobleaching (High laser power) photobleaching->quenching ph_disruption Lysosomal pH Neutralization (e.g., drug treatment, cell death) ph_disruption->quenching concentration_effects Concentration Effects (Too high or too low) concentration_effects->quenching fixation Cell Fixation fixation->quenching

References

Validation & Comparative

A Comparative Guide to LysoTracker Yellow HCK-123 and LysoTracker Red for Lysosome Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used fluorescent probes for labeling and tracking acidic organelles, primarily lysosomes, in live cells: LysoTracker Yellow HCK-123 and LysoTracker Red DND-99. The information presented here is compiled from publicly available data sheets and research articles to aid in the selection of the most suitable probe for your specific experimental needs.

Introduction to LysoTracker Probes

LysoTracker probes are fluorescent dyes that are freely permeable to cell membranes and selectively accumulate in acidic organelles.[1][2] Their mechanism relies on a weak base moiety that becomes protonated in the low pH environment of lysosomes, leading to the trapping of the probe within these organelles.[1][2] This accumulation allows for the visualization and tracking of lysosomes in live-cell imaging studies.

Core Properties and Specifications

A summary of the key spectral and chemical properties of LysoTracker Yellow HCK-123 and LysoTracker Red DND-99 is presented below.

PropertyLysoTracker Yellow HCK-123LysoTracker Red DND-99
Excitation Maximum ~465 nm[3]~577 nm[2][4]
Emission Maximum ~535 nm[3]~590 nm[2][4]
Color Yellow[3]Red[4]
Recommended Working Conc. 50-75 nM[1]50-75 nM[1][]
Fixability Not fixable[3]Transient retention with methanol-free formaldehyde[2]
Storage ≤–20°C, desiccated, protect from light[6]≤–20°C, desiccated, protect from light[2]

Performance Characteristics: A Comparative Overview

While direct, side-by-side quantitative comparisons in peer-reviewed literature are limited, the following sections summarize the available data on the performance of each dye.

Photostability

Photostability is a critical factor for time-lapse imaging. Anecdotal evidence and some studies suggest that LysoTracker Red DND-99 may be susceptible to photobleaching under continuous illumination. One study reported a 40% decrease in the fluorescence intensity of LysoTracker Red after 30 seconds of continuous irradiation.[7] For long-term imaging experiments, it is crucial to minimize light exposure and use the lowest possible laser power.

Cytotoxicity

As with most fluorescent probes, prolonged incubation with LysoTracker dyes can potentially lead to cytotoxicity.[8] Some studies have noted a decrease in cell vitality with extended exposure to LysoTracker probes.[8] It is recommended to use the lowest effective concentration and the shortest possible incubation time to minimize any potential adverse effects on cellular health.

pH Sensitivity

The fluorescence of LysoTracker probes is generally considered to be largely independent of pH within the acidic range of lysosomes.[1] However, it is important to note that long-term incubation with these probes can have an "alkalizing effect" on lysosomes, potentially leading to an increase in lysosomal pH.[1][] This could, in turn, affect the retention and fluorescence of the probe. For quantitative measurements of lysosomal pH, ratiometric probes such as LysoSensor™ Yellow/Blue are recommended.[1]

Experimental Protocols

Below are generalized protocols for staining live cells with LysoTracker Yellow HCK-123 and LysoTracker Red DND-99. Optimal conditions may vary depending on the cell type and experimental setup.

Staining Adherent Cells
  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker stock solution to a final working concentration of 50-75 nM in a suitable buffer or growth medium. Pre-warm the staining solution to 37°C.

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[9]

  • Imaging: For LysoTracker Yellow HCK-123, replace the staining solution with fresh, pre-warmed medium before imaging. For LysoTracker Red DND-99, imaging can be performed in the presence of the dye or after replacing it with fresh medium.

  • Microscopy: Observe the stained cells using a fluorescence microscope with the appropriate filter sets (e.g., FITC for Yellow, TRITC for Red).

Staining Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspend in Staining Solution: Gently resuspend the cells in the pre-warmed LysoTracker staining solution (50-75 nM).

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.

  • Washing: Centrifuge the cells to pellet them and remove the staining solution.

  • Resuspension for Imaging: Resuspend the cell pellet in fresh, pre-warmed medium.

  • Analysis: Observe the cells under a fluorescence microscope or analyze by flow cytometry.

Visualizing Experimental Logic and Workflow

The following diagrams illustrate the general workflow for lysosome tracking experiments and a logical framework for comparing the two LysoTracker probes.

G cluster_workflow Experimental Workflow for Lysosome Tracking A Prepare Live Cells B Prepare LysoTracker Working Solution (50-75 nM) A->B C Incubate Cells with LysoTracker (30 min - 2 hours, 37°C) B->C D Wash Cells (Optional for Red, Recommended for Yellow) C->D E Image with Fluorescence Microscope D->E F Analyze Data (e.g., colocalization, tracking) E->F

Caption: A generalized workflow for staining and imaging lysosomes in live cells using LysoTracker probes.

G cluster_comparison Comparative Framework: LysoTracker Yellow vs. Red cluster_yellow_props Properties cluster_red_props Properties cluster_considerations Performance Considerations Start Select Lysosome Tracking Probe Yellow LysoTracker Yellow HCK-123 Start->Yellow Red LysoTracker Red DND-99 Start->Red Y_Ex Ex: ~465 nm Yellow->Y_Ex Cyto Cytotoxicity Yellow->Cyto pH pH Sensitivity Yellow->pH R_Ex Ex: ~577 nm Red->R_Ex Red->Cyto Red->pH Y_Em Em: ~535 nm Y_Ex->Y_Em Y_Fix Non-fixable Y_Em->Y_Fix Photo Photostability Y_Fix->Photo R_Em Em: ~590 nm R_Ex->R_Em R_Fix Transiently Fixable R_Em->R_Fix R_Fix->Photo

Caption: A logical diagram illustrating the key properties and performance considerations for choosing between LysoTracker Yellow and Red.

Conclusion

Both LysoTracker Yellow HCK-123 and LysoTracker Red DND-99 are effective probes for labeling and tracking lysosomes in live cells. The choice between them will largely depend on the specific requirements of the experiment, such as the available filter sets on the microscope and the need for multiplexing with other fluorescent markers. For experiments requiring fixation, LysoTracker Red DND-99 may offer a slight advantage due to its transient retention after fixation with methanol-free formaldehyde.[2] Conversely, if photobleaching is a significant concern in long-term imaging, careful optimization of imaging conditions is crucial, particularly when using LysoTracker Red. Researchers should always perform preliminary experiments to determine the optimal staining concentration and incubation time for their specific cell type and experimental conditions to ensure reliable and reproducible results.

References

A Comparative Guide: LysoTracker Yellow HCK-123 vs. Neutral Red Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and tracking of lysosomes are critical in various fields of biological research, from understanding basic cellular processes to assessing drug-induced cytotoxicity. Both LysoTracker Yellow HCK-123 and Neutral Red are widely used reagents for labeling these acidic organelles. However, their underlying mechanisms, performance characteristics, and optimal applications differ significantly. This guide provides an objective comparison to aid researchers in selecting the most appropriate tool for their experimental needs.

At a Glance: Key Differences

FeatureLysoTracker Yellow HCK-123Neutral Red Staining
Staining Principle A fluorescent acidotropic probe that accumulates in acidic organelles.[1][2][3]A weakly cationic supravital dye that accumulates in lysosomes.[4][5][6]
Detection Method Fluorescence MicroscopyColorimetry (Spectrophotometry) or Brightfield Microscopy
Primary Application Live-cell imaging and tracking of acidic organelles.[1][2][3]Cell viability and cytotoxicity assays.[4][7][8]
Excitation/Emission ~465 nm / ~535 nm[1][9][10][11]Absorbance maximum at ~540 nm.[7][12]
Specificity for Lysosomes High selectivity for acidic organelles.[1][2]Stains lysosomes but can also be used as a general histological stain.[13] Lacks the specificity of probes like LysoTracker.[2][14]
Fixability Not fixable.[1]Can be used on fixed cells.[15]
Quantitative Analysis Fluorescence intensity measurement.Absorbance measurement after dye extraction.[4][7][12]

Mechanism of Action

Both reagents exploit the acidic environment of lysosomes for their accumulation. However, the specifics of their mechanisms differ, impacting their utility.

LysoTracker Yellow HCK-123: This probe consists of a fluorophore linked to a weak base.[1] In its neutral state at physiological pH, it can freely cross cell membranes.[1] Upon entering the acidic environment of a lysosome (pH ~4.5-5.0), the weakly basic moiety becomes protonated.[1] This charged form is less membrane-permeant and is effectively trapped within the organelle, leading to a localized accumulation and bright fluorescence.[1]

Neutral Red: As a weakly cationic dye, Neutral Red also penetrates the cell membrane, likely through non-ionic passive diffusion, and concentrates in lysosomes.[4] Inside the acidic lysosomes, the dye becomes charged and is retained by binding to the anionic and phosphate groups within the lysosomal matrix.[4] The uptake of Neutral Red is dependent on the cell's ability to maintain a pH gradient, which requires ATP production.[4] Consequently, only viable cells with intact lysosomal function can effectively accumulate the dye.[4][7][12]

Staining Mechanism of LysoTracker Yellow HCK-123

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LT_ext LysoTracker (Neutral) LT_cyt LysoTracker (Neutral) LT_ext->LT_cyt Passive Diffusion LT_lys LysoTracker (Protonated & Trapped) LT_cyt->LT_lys Diffusion & Protonation

Caption: LysoTracker freely enters the cell and becomes trapped in acidic lysosomes.

Staining Mechanism of Neutral Red

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) NR_ext Neutral Red NR_cyt Neutral Red NR_ext->NR_cyt Passive Diffusion NR_lys Neutral Red (Protonated & Bound) NR_cyt->NR_lys Accumulation & Binding

Caption: Neutral Red diffuses into the cell and binds within the acidic lysosome.

Experimental Protocols

LysoTracker Yellow HCK-123 Staining for Live-Cell Imaging

  • Cell Preparation: Culture cells on a suitable imaging dish or slide to the desired confluency.

  • Reagent Preparation: Prepare a working solution of LysoTracker Yellow HCK-123 in pre-warmed cell culture medium. The recommended final concentration is typically between 50-100 nM.[9][16][17]

  • Staining: Remove the existing culture medium and add the LysoTracker-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours.[3][16][18]

  • Washing (Optional): The medium can be replaced with fresh, pre-warmed medium before imaging to reduce background fluorescence.

  • Imaging: Analyze the samples using a fluorescence microscope with the appropriate filter set for yellow fluorescence (Excitation/Emission: ~465/535 nm).[1][9][10][11]

Neutral Red Uptake Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-50,000 cells per well and incubate overnight.[7]

  • Compound Treatment: Treat cells with the test compound for the desired period.

  • Staining Solution Preparation: Prepare a 1X Neutral Red staining solution by diluting a stock solution in cell culture medium.[7]

  • Staining: Remove the treatment medium and add the Neutral Red staining solution to each well.

  • Incubation: Incubate the plate for approximately 2 hours to allow for dye uptake by viable cells.[4][12]

  • Washing: Carefully remove the staining solution and wash the cells with a wash buffer (e.g., PBS or a provided wash solution) to remove unincorporated dye.[12]

  • Dye Solubilization: Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes of viable cells.[4][12]

  • Measurement: Measure the absorbance of the solubilized dye using a spectrophotometer at a wavelength of approximately 540 nm.[7][12] The amount of absorbed dye is proportional to the number of viable cells.[4]

General Experimental Workflow Comparison

cluster_lyso LysoTracker Yellow HCK-123 cluster_nr Neutral Red Staining L_Start Seed Cells L_Stain Add LysoTracker L_Start->L_Stain L_Incubate Incubate 30min-2hr L_Stain->L_Incubate L_Image Fluorescence Imaging L_Incubate->L_Image NR_Start Seed Cells & Treat NR_Stain Add Neutral Red NR_Start->NR_Stain NR_Incubate Incubate ~2hr NR_Stain->NR_Incubate NR_Wash Wash NR_Incubate->NR_Wash NR_Solubilize Solubilize Dye NR_Wash->NR_Solubilize NR_Read Measure Absorbance NR_Solubilize->NR_Read

Caption: Workflow comparison of LysoTracker and Neutral Red staining protocols.

Performance and Application Considerations

LysoTracker Yellow HCK-123:

  • Advantages:

    • High Specificity: Highly selective for acidic organelles, providing clear visualization of lysosomes in live cells.[1][2]

    • Live-Cell Imaging: Ideal for dynamic studies, allowing for the tracking of lysosomal movement and changes in real-time.

    • Multiplexing: The availability of LysoTracker probes in various colors (e.g., red, green, blue) facilitates multicolor imaging experiments.[2][9]

  • Limitations:

    • Not Fixable: The probe is not retained after cell fixation, limiting its use in protocols that require fixation and permeabilization.[1]

    • Potential for pH Alteration: Prolonged incubation with LysoTracker probes can potentially alter the lysosomal pH.[2][14]

Neutral Red Staining:

  • Advantages:

    • Established Viability Assay: A well-validated and cost-effective method for assessing cell viability and cytotoxicity.[8][19]

    • High-Throughput Screening: The colorimetric readout is easily quantifiable and adaptable for high-throughput screening formats.[7]

    • Fixable: Can be used on fixed cells for histological analysis.[15]

  • Limitations:

    • Lower Specificity: While it accumulates in lysosomes, it is not as specific as LysoTracker and can stain other cellular components.[2][13]

    • Indirect Measurement: For viability assays, the endpoint is a measurement of the total dye uptake by a cell population, not the direct visualization of individual lysosomes.

    • Interference: The assay's reliance on active transport and pH gradients means that compounds affecting these processes could interfere with the results.

Conclusion

The choice between LysoTracker Yellow HCK-123 and Neutral Red staining hinges on the specific research question. For detailed, high-resolution live-cell imaging and tracking of lysosomes, LysoTracker Yellow HCK-123 is the superior choice due to its high specificity and fluorescent properties. Conversely, for quantitative, high-throughput assessment of cell viability and cytotoxicity, the Neutral Red uptake assay provides a robust, reliable, and cost-effective solution. Understanding the distinct advantages and limitations of each method will enable researchers to generate accurate and meaningful data in their studies of lysosomal biology and cellular health.

References

Validating LysoTracker Yellow HCK-123 with LAMP1 Immunofluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately identifying and characterizing lysosomes is crucial for understanding cellular processes and disease mechanisms. This guide provides a comprehensive comparison of two common methods for lysosomal visualization: the fluorescent probe LysoTracker Yellow HCK-123 and immunofluorescence targeting of the lysosomal-associated membrane protein 1 (LAMP1). We will delve into their mechanisms, provide detailed experimental protocols, present comparative data, and offer insights into the validation of LysoTracker results using LAMP1 as a benchmark.

Mechanism of Action: A Tale of Two Markers

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore. In its neutral state, it can freely cross cell membranes. Upon entering an acidic compartment, such as the lysosome (with a pH of approximately 4.5-5.0), the amine group becomes protonated. This protonation traps the probe within the organelle, leading to a bright, punctate fluorescent signal. Therefore, LysoTracker staining is indicative of a functional aspect of the organelle: its acidity.

LAMP1 , on the other hand, is a structural marker. It is a protein that is synthesized in the endoplasmic reticulum, processed in the Golgi apparatus, and then transported to lysosomes and late endosomes. While it is a reliable marker for the membranes of these organelles, its presence does not necessarily reflect the degradative capacity or the internal pH of the compartment. It is important to note that LAMP1 can also be found, to a lesser extent, in other parts of the endolysosomal pathway, including the trans-Golgi network.[1]

Performance Comparison: LysoTracker Yellow HCK-123 vs. LAMP1 IF

FeatureLysoTracker Yellow HCK-123LAMP1 Immunofluorescence
Principle Accumulation in acidic organellesAntibody-based detection of a lysosomal membrane protein
Cell State Live cellsFixed and permeabilized cells
Specificity Acidic organelles (primarily lysosomes and late endosomes)Lysosomal and late endosomal membranes; may show some Golgi staining
Information Functional (organelle acidity)Structural (presence of a specific protein)
Protocol Time Short (30-60 minutes staining)Longer (involves fixation, permeabilization, antibody incubations)
Fixability Signal is generally lost upon fixation and permeabilizationDesigned for fixed samples

Experimental Protocols

LysoTracker Yellow HCK-123 Staining of Live Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a working solution of LysoTracker Yellow HCK-123 in your normal cell culture medium. A final concentration of 50-100 nM is a good starting point.

  • Staining: Remove the culture medium from the cells and replace it with the pre-warmed LysoTracker-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Imaging: Replace the staining solution with fresh, pre-warmed medium. Image the cells immediately on a fluorescence microscope with appropriate filters for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).

LAMP1 Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for LAMP1 immunofluorescence.

  • Cell Preparation: Grow cells on glass coverslips in a petri dish.

  • Fixation: Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Methanol fixation can also be used but may affect some epitopes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding by incubating in PBS containing 0.1-0.25% Triton X-100 and 1% BSA for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-LAMP1 antibody in the blocking buffer to its recommended concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 594 anti-rabbit) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Image the cells on a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Co-staining Protocol: Sequential LysoTracker and LAMP1 Staining

To directly compare the localization of LysoTracker Yellow HCK-123 and LAMP1, a sequential staining protocol is required.

  • LysoTracker Staining: Stain live cells with LysoTracker Yellow HCK-123 as described above.

  • Image Live Cells (Optional but Recommended): Acquire images of the live, LysoTracker-stained cells. This will serve as a baseline before fixation.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature. Note: Fixation may diminish the LysoTracker signal.

  • LAMP1 Immunofluorescence: Proceed with the LAMP1 immunofluorescence protocol from the permeabilization and blocking step onwards, using a secondary antibody with a spectrally distinct fluorophore from LysoTracker Yellow (e.g., a red or far-red fluorophore).

  • Imaging: Image the co-stained cells, ensuring to use the correct excitation and emission settings for both LysoTracker Yellow and the secondary antibody fluorophore.

Data Presentation and Validation

Validation of LysoTracker staining with LAMP1 immunofluorescence is typically performed by assessing the degree of colocalization between the two signals. This can be done qualitatively by merging the images from the two fluorescence channels and observing the overlap. For a more rigorous analysis, quantitative colocalization analysis should be performed.

Quantitative Colocalization Analysis

Commonly used metrics for colocalization include the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).

  • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of the two signals on a pixel-by-pixel basis. It ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.

  • Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one signal that overlaps with the signal of the other. It is split into two coefficients (M1 and M2), where M1 is the fraction of LysoTracker signal overlapping with LAMP1, and M2 is the fraction of LAMP1 signal overlapping with LysoTracker.

Colocalization MetricTypical Expected Outcome (High Colocalization)Interpretation
Pearson's Correlation Coefficient (PCC) > 0.7A strong positive correlation between the intensity of LysoTracker and LAMP1 signals.
Manders' Overlap Coefficient (M1) High (>0.8)A large fraction of the LysoTracker-positive compartments are also positive for LAMP1.
Manders' Overlap Coefficient (M2) Moderately High (>0.6)A significant portion, but not all, of the LAMP1-positive compartments are acidic and thus stained with LysoTracker.

It is important to note that a PCC value less than 1 and MOC values less than 1 are expected, as LAMP1 can be present in non-acidic compartments of the endolysosomal pathway.[1]

Visualizing the Workflow

Experimental Workflow for Co-staining

G cluster_0 Live Cell Staining cluster_1 Fixation and Immunofluorescence cluster_2 Data Acquisition and Analysis A Seed cells on imaging dish B Stain with LysoTracker Yellow HCK-123 (50-100 nM, 30-60 min) A->B C Image live cells (optional) B->C D Fix with 4% PFA C->D Proceed to fixation E Permeabilize and Block D->E F Incubate with anti-LAMP1 primary antibody E->F G Incubate with fluorescent secondary antibody F->G H Image co-stained cells G->H I Perform colocalization analysis (PCC, MOC) H->I

Caption: Sequential workflow for LysoTracker staining and LAMP1 immunofluorescence.

Signaling Pathway vs. Staining Logic

G cluster_0 LysoTracker Yellow HCK-123 cluster_1 LAMP1 Immunofluorescence cluster_2 Validation A Cell Permeable Dye B Enters Acidic Organelle (Lysosome) A->B C Protonation and Trapping B->C D Fluorescence Signal C->D J Colocalization Analysis D->J E LAMP1 Protein on Lysosomal Membrane F Cell Fixation & Permeabilization E->F G Primary Antibody Binding to LAMP1 F->G H Fluorescent Secondary Antibody Binding G->H I Fluorescence Signal H->I I->J

Caption: Logical flow of LysoTracker staining and LAMP1 immunofluorescence for validation.

Conclusion

Validating LysoTracker Yellow HCK-123 results with LAMP1 immunofluorescence is a robust approach to confidently identify lysosomes. LysoTracker provides functional information about the acidity of organelles in live cells, while LAMP1 IF offers structural confirmation of the lysosomal identity in fixed cells. Due to the dynamic nature of the endolysosomal system and the different principles of these two methods, perfect colocalization is not always expected. However, a high degree of overlap, as quantified by colocalization analysis, provides strong evidence that the LysoTracker-positive compartments are indeed lysosomes. By understanding the strengths and limitations of each technique and employing a combined approach, researchers can achieve a more complete and accurate understanding of lysosomal biology.

References

Illuminating the Lysosome: A Comparative Guide to LysoTracker Yellow HCK-123 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the precise identification and tracking of lysosomes are critical for understanding cellular homeostasis and disease pathogenesis. LysoTracker Yellow HCK-123 is a widely utilized fluorescent probe for labeling these acidic organelles in live cells. This guide provides an objective comparison of LysoTracker Yellow HCK-123's performance against other common lysosomal markers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.

LysoTracker Yellow HCK-123 is a cell-permeable dye that accumulates in acidic compartments, primarily lysosomes, due to its weakly basic nature.[1][2] At neutral pH, the probe is uncharged and can freely cross cellular membranes. Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), the probe becomes protonated and is trapped, leading to a localized fluorescent signal.[2] This mechanism, however, is not exclusive to lysosomes, as other acidic organelles like late endosomes can also be labeled.[3] Therefore, a thorough evaluation of its specificity is essential.

Comparative Analysis of Lysosomal Probes

To ascertain the specificity of LysoTracker Yellow HCK-123, it is benchmarked against a panel of alternative lysosomal probes, each with a distinct labeling mechanism. These include other spectral variants of LysoTracker, pH-sensitive LysoSensor probes, the highly specific lysosome-associated membrane protein 1 (LAMP1) antibody, and a functional probe, DQ-BSA, which measures lysosomal enzymatic activity.

ProbeTarget/MechanismSpecificity PrincipleAdvantagesLimitations
LysoTracker Yellow HCK-123 Acidic OrganellesAccumulation in low pH environments.Live-cell compatible, simple one-step staining.[2]Not strictly lysosome-specific; can label other acidic organelles.[3]
LysoTracker Red/Green/Deep Red Acidic OrganellesAccumulation in low pH environments.[4]Multiple color options for multiplexing.[4][5]Same specificity limitations as the yellow variant.
LysoSensor Probes Acidic Organelles (pH-sensitive)Fluorescence intensity or spectral shift is dependent on pH.[5][6]Can provide information about the pH of the organelle.[5]Signal can be influenced by factors other than lysosomal identity.
Anti-LAMP1 Antibody Lysosomal Membrane Protein 1Highly specific binding to a protein resident on the lysosomal membrane.[7][8][9]Considered a "gold standard" for lysosome identification due to high specificity.[3]Primarily for fixed and permeabilized cells.[7]
DQ-BSA Lysosomal Proteolytic ActivityA self-quenched substrate that fluoresces upon degradation by lysosomal proteases.[10][11]Provides functional information about lysosomal activity.[10][11]Labels only functionally active lysosomes.

Experimental Validation of Specificity

The most common method to validate the specificity of a lysosomal probe is through colocalization analysis with a known and highly specific lysosomal marker, such as an anti-LAMP1 antibody. In this experiment, cells are co-labeled with LysoTracker Yellow HCK-123 and an anti-LAMP1 antibody, and the degree of overlap between the two fluorescent signals is quantified.

A high degree of colocalization, often measured by the Pearson's Correlation Coefficient (PCC), indicates that LysoTracker Yellow HCK-123 is predominantly labeling LAMP1-positive compartments, thus confirming its specificity for lysosomes.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on coverslips lyso_stain Incubate with LysoTracker Yellow HCK-123 (Live Cells) cell_culture->lyso_stain fix_perm Fix and permeabilize cells lyso_stain->fix_perm lamp1_stain Incubate with anti-LAMP1 primary antibody fix_perm->lamp1_stain secondary_stain Incubate with fluorescently-labeled secondary antibody lamp1_stain->secondary_stain microscopy Acquire images using confocal microscopy secondary_stain->microscopy colocalization Quantify colocalization (e.g., Pearson's Correlation) microscopy->colocalization

Fig. 1: Experimental workflow for colocalization analysis.

Experimental Protocols

Protocol 1: Colocalization of LysoTracker Yellow HCK-123 with LAMP1 Immunofluorescence

Materials:

  • Cells cultured on glass coverslips

  • LysoTracker Yellow HCK-123 (e.g., from Thermo Fisher Scientific)[12]

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Anti-LAMP1 primary antibody (e.g., from Abcam or Bio-Rad)[7][13]

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-mouse IgG)

  • Mounting medium with DAPI

Procedure:

  • LysoTracker Staining (Live Cells):

    • Prepare a working solution of LysoTracker Yellow HCK-123 in pre-warmed cell culture medium (typically 50-75 nM).

    • Remove the culture medium from the cells and replace it with the LysoTracker-containing medium.

    • Incubate for 30-60 minutes at 37°C.[1]

    • Wash the cells three times with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunofluorescence Staining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate the cells with the anti-LAMP1 primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, LysoTracker Yellow HCK-123, and the secondary antibody fluorophore.

Protocol 2: Functional Lysosomal Assay with DQ-BSA

Materials:

  • Cells cultured in a suitable imaging dish

  • DQ™ Red BSA (e.g., from Thermo Fisher Scientific)[14]

  • Live-cell imaging medium

Procedure:

  • DQ-BSA Labeling:

    • Prepare a working solution of DQ Red BSA in live-cell imaging medium (typically 10 µg/mL).[14]

    • Remove the culture medium from the cells and replace it with the DQ-BSA-containing medium.

    • Incubate the cells for at least 1 hour at 37°C.[14]

  • Imaging:

    • Wash the cells with fresh imaging medium.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the DQ-BSA fluorophore. Increased fluorescence intensity indicates active lysosomal degradation.

Conclusion

LysoTracker Yellow HCK-123 is a convenient and effective tool for labeling acidic organelles in live cells. While it demonstrates strong colocalization with the specific lysosomal marker LAMP1, researchers should be aware that its accumulation is pH-dependent and not strictly confined to lysosomes. For studies requiring unequivocal identification of lysosomes, co-labeling with a highly specific marker like an anti-LAMP1 antibody is recommended. For investigations into the functional status of lysosomes, probes such as DQ-BSA offer a valuable complementary approach. The choice of probe should ultimately be guided by the specific experimental question and the need to balance live-cell compatibility, specificity, and functional readout.

References

A Head-to-Head Battle of Lysosomal Probes: LysoTracker Yellow HCK-123 Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology, the lysosome stands as a critical hub for degradation, recycling, and signaling. To unlock its secrets, researchers rely on a powerful arsenal of fluorescent probes. Among these, the LysoTracker series from Thermo Fisher Scientific has become a mainstay for labeling and tracking these acidic organelles in live cells. This guide provides a comprehensive comparison of LysoTracker Yellow HCK-123 with other popular fluorescent lysosomal probes, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.

The Mechanism: A Tale of Acidity and Trapping

LysoTracker probes are cell-permeable weak bases linked to a fluorophore. Their mechanism of action is elegantly simple: they freely diffuse across the cell membrane and accumulate in acidic organelles. Inside the lysosome, with its low pH environment (typically pH 4.5-5.0), the probe's basic moiety becomes protonated. This protonation effectively traps the probe within the lysosome, leading to a bright, punctate fluorescent signal. This fundamental mechanism is shared across the LysoTracker family, with variations in the attached fluorophore dictating their spectral properties.

cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Cell Membrane Cell Membrane Cytosol (Neutral pH) Cytosol (Neutral pH) Cell Membrane->Cytosol (Neutral pH) Lysosomal Lumen Lysosomal Lumen Cytosol (Neutral pH)->Lysosomal Lumen Enters LysoTracker (Protonated) LH+ Lysosomal Lumen->LysoTracker (Protonated) Trapped Proton Pump V-ATPase Proton Pump->Lysosomal Lumen Pumps H+ LysoTracker (Unprotonated) L LysoTracker (Unprotonated)->Cell Membrane Diffuses H+ H+ H+->LysoTracker (Unprotonated) Protonation

Caption: Mechanism of LysoTracker accumulation in lysosomes.

Performance Metrics: A Comparative Analysis

The choice of a fluorescent probe hinges on several key performance indicators. Here, we compare LysoTracker Yellow HCK-123 with its counterparts across critical parameters.

Spectral Properties

The diverse color palette of the LysoTracker series allows for flexibility in multicolor imaging experiments, enabling researchers to visualize lysosomes alongside other cellular components labeled with different fluorophores.

ProbeExcitation Max (nm)Emission Max (nm)Color
LysoTracker Yellow HCK-123 465535Yellow
LysoTracker Green DND-26504511Green
LysoTracker Red DND-99577590Red
LysoTracker Blue DND-22373422Blue
LysoTracker Deep Red647668Deep Red
LysoSensor Yellow/Blue DND-160329/384440/540Blue/Yellow (pH-dependent)

Data sourced from Thermo Fisher Scientific and other publications.[1]

LysoTracker Yellow HCK-123 is particularly useful for dual-color imaging with green fluorescent proteins (GFPs) or other green-emitting dyes.[2]

Photostability

Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is crucial for long-term imaging studies. While quantitative data for direct comparison is limited, qualitative reports suggest that LysoTracker Deep Red offers enhanced photostability compared to other probes in the series, making it suitable for extended imaging sessions.[2] Newer generations of lysosomal probes are also being developed with a focus on improving photostability.

Cytotoxicity

The introduction of any foreign molecule into a living cell carries the potential for toxicity. LysoTracker probes are generally used at nanomolar concentrations to minimize these effects. However, prolonged incubation can impact cell health. Some studies suggest that LysoSensor probes may be less toxic than LysoTracker probes, although they may also be less bright and require higher concentrations.[3]

Signal-to-Noise Ratio

A high signal-to-noise ratio (SNR) is essential for clear and quantifiable imaging. This is influenced by the probe's brightness and its specificity for the target organelle. While specific SNR values are highly dependent on the experimental setup, LysoTracker probes are known for their high selectivity for acidic organelles, which contributes to a good SNR.

Beyond LysoTracker: The LysoSensor Alternative

For researchers specifically interested in the pH of the lysosomal lumen, the LysoSensor series of probes offers a valuable alternative. Unlike LysoTracker dyes, whose fluorescence is largely pH-independent, LysoSensor probes exhibit a pH-dependent fluorescence intensity or spectral shift.[4] For instance, LysoSensor Yellow/Blue DND-160 emits blue fluorescence in less acidic environments and yellow fluorescence in more acidic compartments, allowing for ratiometric pH measurements.[2][5][6][7]

Start Start Select Probe Select Probe Start->Select Probe LysoTracker LysoTracker Select Probe->LysoTracker For Localization LysoSensor LysoSensor Select Probe->LysoSensor For pH Measurement Track Lysosomes Track Lysosomes LysoTracker->Track Lysosomes Measure Lysosomal pH Measure Lysosomal pH LysoSensor->Measure Lysosomal pH End End Track Lysosomes->End Measure Lysosomal pH->End

Caption: Probe selection workflow for lysosomal studies.

Experimental Protocols

To ensure reproducible and reliable results, adherence to well-defined experimental protocols is paramount. Below are detailed methodologies for key experiments related to the use and comparison of lysosomal probes.

General Staining Protocol for LysoTracker Probes

This protocol provides a general guideline for staining live cells with LysoTracker probes. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Start Start Cell Culture 1. Culture cells to desired confluency Start->Cell Culture Prepare Probe 2. Dilute LysoTracker stock to working concentration (e.g., 50-75 nM) Cell Culture->Prepare Probe Incubate 3. Incubate cells with probe for 30-60 min at 37°C Prepare Probe->Incubate Wash 4. (Optional) Wash cells with fresh medium Incubate->Wash Image 5. Image cells using fluorescence microscopy Wash->Image End End Image->End

Caption: General workflow for staining live cells with LysoTracker.

Materials:

  • Live cells cultured in a suitable vessel (e.g., glass-bottom dish)

  • Complete cell culture medium

  • LysoTracker probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish.

  • Prepare the LysoTracker working solution by diluting the stock solution in pre-warmed complete culture medium to the final desired concentration (typically 50-75 nM for most LysoTracker probes).

  • Remove the existing medium from the cells and add the LysoTracker working solution.

  • Incubate the cells at 37°C for 30-60 minutes.

  • (Optional) For some applications, it may be beneficial to remove the probe-containing medium and replace it with fresh, pre-warmed medium before imaging to reduce background fluorescence.

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific LysoTracker probe.

Protocol for Assessing Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Fluorescent probe of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the fluorescent probe for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the probe that reduces cell viability by 50%).[8][9][10]

Protocol for Measuring Signal-to-Noise Ratio (SNR)

The SNR can be determined from fluorescence microscopy images using image analysis software such as FIJI (ImageJ).[11]

Procedure:

  • Acquire fluorescence images of cells stained with the lysosomal probe. Ensure that the images are not saturated.

  • Open the image in FIJI.

  • Define a region of interest (ROI) that encompasses a brightly stained lysosome (the signal).

  • Measure the mean gray value within this signal ROI.

  • Define another ROI in a background area of the cell that does not contain any fluorescent signal.

  • Measure the standard deviation of the gray values within this background ROI (the noise).

  • Calculate the SNR using the formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background).[11]

Conclusion: Selecting the Right Tool for the Job

LysoTracker Yellow HCK-123 is a robust and versatile probe for visualizing lysosomes in live cells, particularly in the context of multicolor imaging experiments. However, the optimal choice of a lysosomal probe is ultimately dictated by the specific experimental question. For long-term imaging, photostability is paramount, and a probe like LysoTracker Deep Red may be preferable. When investigating lysosomal pH dynamics, the ratiometric capabilities of LysoSensor probes are indispensable. By carefully considering the performance characteristics and employing rigorous experimental protocols, researchers can confidently select the best fluorescent tool to illuminate the intricate biology of the lysosome.

References

Validating Lysosomal Probes: A Comparative Guide to Cross-Validation of LysoTracker Yellow HCK-123 with Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of cellular organelles is paramount. While fluorescent probes like LysoTracker Yellow HCK-123 offer a convenient method for identifying lysosomes in live cells, their correlation with the gold-standard ultrastructural detail provided by electron microscopy (EM) presents significant challenges. This guide provides a comprehensive comparison of methodologies for identifying lysosomes, focusing on the cross-validation of LysoTracker probes with EM and presenting robust alternatives.

Direct cross-validation of LysoTracker Yellow HCK-123 with electron microscopy is not a routinely established procedure due to inherent limitations in preserving the probe's fluorescence through the harsh chemical fixation and processing required for conventional EM. The acidic environment necessary for LysoTracker accumulation is often neutralized during these steps, leading to a loss of the fluorescent signal.[1][2]

This guide explores potential, albeit technically demanding, workflows for correlating LysoTracker staining with EM and contrasts them with the more established and reliable method of immunoelectron microscopy targeting lysosomal membrane proteins.

Comparative Analysis of Lysosomal Identification Methods

To aid in the selection of the most appropriate technique for lysosomal identification, the following table compares LysoTracker staining with immunoelectron microscopy against the lysosomal-associated membrane protein 1 (LAMP1) and the advanced technique of photo-oxidation.

FeatureLysoTracker StainingImmunoelectron Microscopy (anti-LAMP1)Photo-oxidation of Fluorescent Probes
Principle Accumulation of a fluorescent weak base in acidic organelles.Specific antibody binding to the lysosomal transmembrane protein LAMP1.[3]A fluorophore, upon illumination, catalyzes the polymerization of diaminobenzidine (DAB) into an electron-dense precipitate.[4][5][6]
Sample Preparation Primarily for live-cell imaging.Requires fixation, permeabilization, and antibody incubation.Requires fixation and incubation with DAB.
Fixation Compatibility Generally poor; fluorescence is often lost upon fixation.[1][2] Some retention is reported for LysoTracker Red DND-99 with formaldehyde.Compatible with standard aldehyde fixatives.Compatible with aldehyde fixatives.
Resolution Diffraction-limited in fluorescence microscopy.High (nanometer scale) in electron microscopy.High (nanometer scale) in electron microscopy.
Specificity Stains all acidic compartments, not exclusively lysosomes.[7]Highly specific to lysosomes and late endosomes.[8]Dependent on the specificity of the initial fluorescent probe.
Throughput High for live-cell imaging.Lower due to multi-step immunolabeling protocols.Lower due to the photo-oxidation step and subsequent EM processing.
Potential Artifacts Can alter lysosomal pH and function with prolonged incubation.[1] Phototoxicity in live imaging.[9]Antibody accessibility issues can lead to uneven labeling.Incomplete or non-specific DAB precipitation.
Quantitative Analysis Fluorescence intensity can be quantified but may not directly correlate with lysosome number or function.Gold particle density can be quantified for protein localization.Density of the DAB precipitate can be qualitatively assessed.

Quantitative Comparison: LysoTracker vs. Immunofluorescence

The compatibility of LysoTracker with fixation is a critical consideration. A study comparing the colocalization of nanoparticles with lysosomes using either LysoTracker in live cells or anti-LAMP1 antibodies in fixed cells demonstrated a significant decrease in colocalization after fixation when using LysoTracker. This suggests that fixation can alter the cellular environment, leading to a redistribution of the probe.[2]

Staining MethodConditionNanoparticle Colocalization with Lysosomes (M1 Coefficient)
LysoTrackerLive Cells~70%
LysoTrackerFixed Cells~40%
LysoTracker (Rhodamine B labeled nanoparticles)Live Cells86%
LysoTracker (Rhodamine B labeled nanoparticles)Fixed Cells24%

Experimental Protocols

Detailed methodologies for lysosomal identification using LysoTracker and the recommended alternative, anti-LAMP1 immunoelectron microscopy, are provided below.

Protocol 1: LysoTracker Yellow HCK-123 Staining for Live-Cell Fluorescence Microscopy

This protocol is for the standard use of LysoTracker Yellow HCK-123 in live-cell imaging.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Preparation: Prepare a 50-100 nM working solution of LysoTracker Yellow HCK-123 in the appropriate cell culture medium.

  • Staining: Replace the culture medium with the LysoTracker-containing medium and incubate for 30-60 minutes at 37°C.

  • Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of LysoTracker Yellow HCK-123 (approximately 465/535 nm). Image the cells live.

Protocol 2: Correlative Light and Electron Microscopy (CLEM) of Lysosomes using Anti-LAMP1 Immunofluorescence

This protocol provides a reliable method for identifying lysosomes at the ultrastructural level.

  • Fixation: Fix cells with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) for 1 hour at room temperature.

  • Quenching: Quench the aldehyde fluorescence with 0.1 M glycine in PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against LAMP1 (e.g., rabbit anti-LAMP1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a gold-conjugated secondary antibody (e.g., 10 nm gold-conjugated goat anti-rabbit) for 1-2 hours at room temperature.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope to identify the location of lysosomes.

  • EM Processing: Post-fix the cells with 1% osmium tetroxide, dehydrate in a graded ethanol series, and embed in an epoxy resin.

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the resin-embedded cells.

  • Electron Microscopy: Image the sections using a transmission electron microscope. The gold particles will indicate the location of LAMP1-positive lysosomes.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in a hypothetical CLEM workflow for LysoTracker using photo-oxidation and the established workflow for LAMP1-based CLEM.

LysoTracker_CLEM_Workflow cluster_LM Light Microscopy cluster_EM_prep EM Preparation cluster_EM Electron Microscopy live_cell Live Cell staining LysoTracker Staining live_cell->staining lm_imaging Fluorescence Imaging staining->lm_imaging fixation Fixation lm_imaging->fixation Correlate Position dab_incubation DAB Incubation fixation->dab_incubation photo_oxidation Photo-oxidation dab_incubation->photo_oxidation osmication Osmium Tetroxide Post-fixation photo_oxidation->osmication dehydration Dehydration osmication->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging sectioning->em_imaging

Hypothetical workflow for LysoTracker CLEM using photo-oxidation.

LAMP1_CLEM_Workflow cluster_IF Immunofluorescence cluster_EM_prep EM Preparation cluster_EM Electron Microscopy cell_fixation Cell Fixation permeabilization Permeabilization cell_fixation->permeabilization primary_ab Primary Ab (anti-LAMP1) permeabilization->primary_ab secondary_ab Secondary Ab (Fluorophore + Gold) primary_ab->secondary_ab if_imaging Fluorescence Imaging secondary_ab->if_imaging osmication Osmium Tetroxide Post-fixation if_imaging->osmication Correlate Position dehydration Dehydration osmication->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging sectioning->em_imaging

Established workflow for LAMP1-based CLEM of lysosomes.

Conclusion and Recommendations

While LysoTracker Yellow HCK-123 is a valuable tool for visualizing acidic organelles in living cells, its direct and reliable cross-validation with electron microscopy is fraught with technical difficulties, primarily due to the lability of the fluorescent signal during standard EM preparation. The data strongly suggests that fixation significantly compromises the localization of LysoTracker probes.

For researchers requiring definitive ultrastructural identification of lysosomes, the recommended approach is immunoelectron microscopy targeting stable lysosomal membrane proteins such as LAMP1 . This method provides high-resolution and specific localization that can be confidently correlated with fluorescence imaging in a CLEM workflow.

For projects where the use of LysoTracker is essential, a potential but challenging alternative is the use of photo-oxidation to convert the fluorescent signal into an electron-dense precipitate. However, this technique requires significant optimization and may introduce its own set of artifacts.

References

LysoTracker Yellow HCK-123: A Superior Alternative to Antibody-Based Methods for Live-Cell Lysosomal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular analysis, the dynamic tracking of lysosomes is crucial for understanding a myriad of biological processes, from autophagy to drug efficacy. While antibody-based methods, such as immunofluorescence against lysosome-associated membrane protein 1 (LAMP1), have been a staple in cellular biology, the advent of fluorescent probes like LysoTracker Yellow HCK-123 presents significant advantages, particularly for the study of live cells.

This guide provides an objective comparison of LysoTracker Yellow HCK-123 and antibody-based methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their lysosomal analysis.

Quantitative Comparison of Lysosomal Staining Methods

FeatureLysoTracker Yellow HCK-123Antibody-Based Methods (e.g., anti-LAMP1)
Cell Viability Live cellsFixed and permeabilized cells
Temporal Resolution Real-time dynamic trackingEndpoint analysis
Protocol Duration 30 minutes to 2 hours[1]4 hours to overnight
Specificity Accumulates in acidic organelles (lysosomes, late endosomes)[2]Specific to the target protein (e.g., LAMP1) on the lysosomal membrane[2]
Ease of Use Simple incubation stepMulti-step protocol involving fixation, permeabilization, blocking, and antibody incubations
Photostability Good photostability suitable for time-lapse imagingVaries depending on the fluorophore conjugated to the antibody
Potential for Artifacts Can have an alkalinizing effect on lysosomes with prolonged incubation[3]Fixation and permeabilization can alter cellular morphology and antigen accessibility
Multiplexing Available in various colors for multicolor imaging[1]Dependent on the availability of primary antibodies from different species and spectrally distinct secondary antibodies

Key Advantages of LysoTracker Yellow HCK-123

LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes, due to its weakly basic amine group becoming protonated in the low pH environment.[4][5] This mechanism offers several distinct advantages over traditional antibody-based methods.

The most significant advantage of LysoTracker Yellow HCK-123 is its compatibility with live-cell imaging .[6] This allows for the real-time visualization of lysosomal dynamics, including trafficking, fusion, and fission events, which is impossible with the endpoint analysis provided by antibody staining of fixed cells.[7] The simple protocol, involving a short incubation period, minimizes cellular stress and provides rapid results.

Furthermore, LysoTracker probes are available in a range of fluorescent colors, facilitating multicolor experiments to colocalize lysosomes with other organelles or proteins of interest.[1] While antibody-based methods can also be used for multiplexing, they are often limited by the availability of primary antibodies from different host species.

However, it is important to note that LysoTracker dyes label all acidic compartments, which can include late endosomes and autolysosomes, and therefore may lack the absolute specificity of an antibody targeting a lysosome-specific protein like LAMP1.[2] For applications where precise identification of lysosomes is paramount, co-localization with a lysosome-specific marker may be necessary.[2]

Experimental Protocols

LysoTracker Yellow HCK-123 Staining for Live-Cell Imaging

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • LysoTracker Yellow HCK-123 (e.g., from MedchemExpress)[4]

  • Live cells in culture

  • Phosphate-buffered saline (PBS)

  • Appropriate cell culture medium

  • Confocal microscope

Procedure:

  • Culture cells on a suitable imaging dish or slide.

  • Wash the cells with PBS.

  • Prepare the LysoTracker Yellow HCK-123 working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 50-75 nM.[1]

  • Remove the PBS and add the LysoTracker-containing medium to the cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes.[4]

  • Replace the staining solution with fresh, pre-warmed medium.

  • Image the cells immediately on a confocal microscope with appropriate filter sets for yellow fluorescence (Excitation/Emission: ~465/535 nm).[5][8]

Antibody-Based Staining using anti-LAMP1 for Fixed Cells

This is a general immunofluorescence protocol and may require optimization.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-LAMP1 rabbit monoclonal antibody)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Wash cells on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with the primary anti-LAMP1 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Image the cells on a fluorescence microscope.

Visualizing the Workflows

To further clarify the distinct processes of each method, the following diagrams illustrate the experimental workflows.

LysoTracker_Workflow start Start with Live Cells in Culture wash1 Wash with PBS start->wash1 add_lysotracker Add LysoTracker Yellow HCK-123 (50-75 nM in medium) wash1->add_lysotracker incubate Incubate (37°C, 30 min) add_lysotracker->incubate wash2 Replace with Fresh Medium incubate->wash2 image Live-Cell Imaging (Confocal Microscopy) wash2->image

Caption: Workflow for staining live cells with LysoTracker Yellow HCK-123.

Antibody_Workflow start Start with Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody (anti-LAMP1) block->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Imaging (Fluorescence Microscopy) mount->image

Caption: Workflow for immunofluorescence staining of LAMP1 in fixed cells.

References

Spectral Compatibility of LysoTracker Yellow HCK-123: A Guide for Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of compatible fluorophores is paramount for generating accurate and quantifiable data. This guide provides a comprehensive comparison of LysoTracker Yellow HCK-123 with other common fluorophores, offering insights into its spectral characteristics and practical guidance for its use in multicolor imaging experiments.

LysoTracker Yellow HCK-123 is a fluorescent dye used to label acidic organelles, primarily lysosomes, in live cells. Its spectral properties dictate its suitability for use alongside other fluorescent probes. Understanding its excitation and emission profile is the first step in designing a successful multicolor experiment. The excitation and emission maxima for LysoTracker Yellow HCK-123 are approximately 465 nm and 535 nm, respectively[1][2][3][4].

Spectral Properties of Common Fluorophores

To facilitate the selection of compatible fluorophores for co-localization studies with LysoTracker Yellow HCK-123, the following table summarizes the excitation and emission maxima of several widely used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Range
LysoTracker Yellow HCK-123 465 [1][2][3][4]535 [1][2][3][4]Yellow-Green
DAPI359[5]457[5]Blue
Hoechst 33342352[6]454[6]Blue
EGFP488[7][8][9]507[7][8][9]Green
Alexa Fluor 488499520Green
TagRFP555583Red
Alexa Fluor 555553568Orange-Red
Cy3555569Orange-Red
Alexa Fluor 647650665Far-Red
Cy5651670Far-Red

Assessing Spectral Compatibility: A Practical Workflow

To ensure minimal spectral bleed-through, where the emission of one fluorophore is detected in the channel of another, a systematic experimental approach is necessary. The following workflow outlines the key steps for assessing the spectral compatibility of LysoTracker Yellow HCK-123 with other fluorophores.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis Prepare Single-Stain Controls Prepare Single-Stain Controls Image Single-Stain Controls Image Single-Stain Controls Prepare Single-Stain Controls->Image Single-Stain Controls Prepare Unstained Control Prepare Unstained Control Image Unstained Control Image Unstained Control Prepare Unstained Control->Image Unstained Control Prepare Multi-Stain Sample Prepare Multi-Stain Sample Image Multi-Stain Sample Image Multi-Stain Sample Prepare Multi-Stain Sample->Image Multi-Stain Sample Measure Bleed-through Measure Bleed-through Image Single-Stain Controls->Measure Bleed-through Image Unstained Control->Measure Bleed-through Apply Compensation Apply Compensation Image Multi-Stain Sample->Apply Compensation Create Compensation Matrix Create Compensation Matrix Measure Bleed-through->Create Compensation Matrix Create Compensation Matrix->Apply Compensation Analyze Results Analyze Results Apply Compensation->Analyze Results

Caption: Workflow for assessing spectral compatibility.

Experimental Protocols

Preparation of Single-Stain and Unstained Controls

Objective: To create samples containing only one fluorophore each and a sample with no fluorophores to measure background fluorescence and spectral bleed-through.

Materials:

  • Cells of interest

  • LysoTracker Yellow HCK-123

  • Secondary fluorophore(s) of interest

  • Appropriate cell culture medium and vessels

  • Microscope slides or imaging plates

Protocol:

  • Seed cells in appropriate vessels for imaging.

  • For the LysoTracker Yellow HCK-123 single-stain control, incubate cells with the recommended concentration of LysoTracker Yellow HCK-123 according to the manufacturer's protocol.

  • For each additional fluorophore, prepare a separate single-stain control by labeling the cells with that specific fluorophore according to its established protocol.

  • For the unstained control, prepare a sample of cells that has not been treated with any fluorescent dye. This sample will be used to determine the level of autofluorescence.

  • Prepare a multi-stain sample by labeling cells with LysoTracker Yellow HCK-123 and the other fluorophore(s) of interest.

Image Acquisition for Spectral Overlap Assessment

Objective: To acquire images of the control samples to measure the extent of spectral bleed-through.

Protocol:

  • Turn on the fluorescence microscope and allow the light source to warm up.

  • Using the unstained control sample, set the baseline fluorescence and detector settings (e.g., exposure time, gain) for each channel to minimize the detection of autofluorescence.

  • For each single-stain control, acquire an image in its primary channel (the channel intended for its detection) and in all other channels being used in the experiment. For example, for the LysoTracker Yellow HCK-123 single-stain control, acquire an image in the yellow-green channel and also in the blue, green, and red channels if those are being used.

  • It is crucial to use the exact same acquisition settings (laser power, exposure time, gain) for all samples, including the multi-stain sample.

Data Analysis: Creating a Compensation Matrix

Objective: To mathematically correct for the measured spectral bleed-through.

Protocol:

  • Analyze the images of the single-stain controls.

  • For each fluorophore, quantify the amount of signal that "bleeds through" or is detected in the other channels. For instance, measure the intensity of the LysoTracker Yellow HCK-123 signal in the green channel when imaging the LysoTracker Yellow single-stain control.

  • This bleed-through information is used to create a compensation matrix. Many imaging software packages (e.g., ImageJ/Fiji with appropriate plugins, Imaris, and proprietary microscope software) have built-in tools to automatically calculate a compensation matrix from single-stain control images.[1][2]

  • The compensation matrix contains correction factors that will be applied to the multi-stain image to subtract the unwanted signal from each channel.

Visualizing Spectral Compatibility

The following diagram illustrates the concept of spectral compatibility. Ideally, the emission spectrum of one fluorophore should have minimal overlap with the excitation and emission spectra of the other fluorophores in the panel.

G cluster_0 Fluorophore A cluster_1 Fluorophore B cluster_2 Fluorophore C A_Ex Excitation A_Em Emission B_Ex Excitation A_Em->B_Ex Potential Overlap B_Em Emission C_Ex Excitation B_Em->C_Ex Potential Overlap C_Em Emission

Caption: Ideal spectral separation of fluorophores.

By following these guidelines and performing the necessary controls, researchers can confidently use LysoTracker Yellow HCK-123 in multicolor imaging experiments, ensuring the generation of high-quality, reliable data for their scientific investigations.

References

A Comparative Guide to Assessing Lysosomal Integrity: LysoTracker Yellow HCK-123 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of lysosomal integrity is crucial for understanding cellular health, disease progression, and the effects of therapeutic agents. This guide provides an objective comparison of LysoTracker Yellow HCK-123 with two other commonly used fluorescent probes, Acridine Orange and LysoTracker Red DND-99, supported by experimental data and detailed protocols.

Lysosomes, as the primary degradative organelles within a cell, play a vital role in cellular homeostasis. Compromised lysosomal membrane integrity can lead to the release of hydrolytic enzymes into the cytoplasm, triggering cellular damage and cell death. Therefore, the ability to monitor lysosomal health is of paramount importance in numerous fields of biological research. This guide focuses on three key fluorescent probes used for this purpose, offering a comparative analysis to aid in the selection of the most appropriate tool for specific experimental needs.

Mechanism of Action at a Glance

Fluorescent probes for lysosomal integrity largely rely on the acidic environment of the lysosome for their accumulation. LysoTracker probes and Acridine Orange are weak bases that can permeate cell membranes in their neutral state. Once inside the acidic lysosomes (pH 4.5-5.0), they become protonated and are trapped within the organelle, leading to a significant increase in fluorescence intensity. A loss of lysosomal membrane integrity results in the leakage of these probes into the cytosol, which has a neutral pH, causing a change in their fluorescence properties.

cluster_cell Cell cluster_disruption Lysosomal Membrane Disruption Probe_ext Fluorescent Probe (Neutral) Probe_int Fluorescent Probe (Neutral) Probe_ext->Probe_int Membrane Permeation Lysosome Lysosome (Acidic pH) Probe_int->Lysosome Accumulation Probe_lyso Probe (Protonated & Trapped) Bright Fluorescence Lysosome->Probe_lyso Protonation Lysosome_disrupted Disrupted Lysosome Lysosome->Lysosome_disrupted Probe_leakage Probe Leakage into Cytosol (Signal Change) Probe_lyso->Probe_leakage Release Cytosol Cytosol (Neutral pH) cluster_workflow Experimental Workflow cluster_interpretation Data Interpretation Start Start: Healthy Cells Staining Stain with Fluorescent Probe Start->Staining Treatment Apply Experimental Treatment Staining->Treatment Imaging Live-Cell Imaging Treatment->Imaging Analysis Image Analysis Imaging->Analysis Conclusion Conclusion on Lysosomal Integrity Analysis->Conclusion Intact Intact Lysosomes: Punctate Staining Analysis->Intact No Change Compromised Compromised Lysosomes: Diffuse Cytosolic Staining or Fluorescence Shift (AO) Analysis->Compromised Change Detected

A Comparative Guide to LysoTracker Yellow HCK-123 and pH-Sensitive Probes for Elucidating Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamic nature of the lysosome is paramount. This guide provides a comprehensive comparison of LysoTracker Yellow HCK-123 with a selection of pH-sensitive probes, offering insights into their combined use for a more complete picture of lysosomal function.

LysoTracker Yellow HCK-123 is a well-established fluorescent probe for labeling acidic organelles. As a weak base, it freely permeates cell membranes in its neutral state and accumulates in acidic compartments like lysosomes, where it becomes protonated and is retained.[1][2] While excellent for visualizing lysosomal morphology, trafficking, and mass, the fluorescence intensity of LysoTracker probes is largely independent of the luminal pH once they have accumulated.[3] To quantitatively measure lysosomal pH, the use of pH-sensitive probes is essential. This guide will compare LysoTracker Yellow HCK-123 with pH-sensitive alternatives, namely LysoSensor Yellow/Blue DND-160 and ratiometric probes, and detail their synergistic application.

Data Presentation: A Comparative Analysis of Lysosomal Probes

The selection of an appropriate fluorescent probe is critical for accurate experimental outcomes. The following tables summarize the key characteristics of LysoTracker Yellow HCK-123 and representative pH-sensitive probes.

Table 1: Spectral and Physicochemical Properties of Lysosomal Probes

ProbeExcitation Max (nm)Emission Max (nm)pKaQuantum YieldPhotostability
LysoTracker Yellow HCK-123 465[4][5]535[4][5]ND*NDModerate
LysoSensor Yellow/Blue DND-160 329/384[6]440/540[6]~4.2[7]NDModerate
pHrodo™ Red ~560~585~6.5NDHigh
CQ-Lyso (Ratiometric) 488560/613NDNDHigh

*ND: Not Disclosed in readily available literature. The pKa of the weakly basic amine group of LysoTracker probes is in a range that facilitates accumulation in acidic organelles (pH 4.5-5.0).[2]

Table 2: Functional Comparison of Lysosomal Probes

ProbePrimary ApplicationMechanism of ActionAdvantagesLimitations
LysoTracker Yellow HCK-123 Labeling and tracking acidic organellesAccumulates in acidic compartments due to protonation of a weak base.[1][2]Bright and specific staining of lysosomes.[4]Fluorescence is largely pH-insensitive, not suitable for quantitative pH measurement.[3] Can potentially cause lysosomal alkalinization with prolonged incubation.[8]
LysoSensor Yellow/Blue DND-160 Ratiometric measurement of lysosomal pHDual-emission spectra are pH-dependent; yellow fluorescence in acidic and blue in more neutral environments.[6]Allows for ratiometric pH measurement, which is independent of probe concentration.Can have an alkalinizing effect on lysosomes with longer incubation times.[8]
pHrodo™ Red Measuring pH of endocytic pathwayFluorescence intensity dramatically increases in acidic environments.High signal-to-noise ratio; minimal fluorescence at neutral pH.pKa is higher than the typical lysosomal pH range, making it more suitable for endosomal pH.
CQ-Lyso (Ratiometric) Ratiometric measurement of lysosomal pHProtonation in acidic media induces a ratiometric shift in emission spectra.[9]High Pearson's colocalization coefficients with LysoTracker probes.[9] Ratiometric measurement with single wavelength excitation.[9]As a newer probe, it is less extensively characterized in a wide range of biological systems.

Experimental Protocols

Protocol 1: General Staining with LysoTracker Yellow HCK-123

This protocol provides a general guideline for staining lysosomes in live cells.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging dish or slide

Procedure:

  • Prepare a fresh working solution of LysoTracker Yellow HCK-123 by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 50-75 nM.[3]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the LysoTracker Yellow HCK-123 working solution to the cells.

  • Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[3]

  • Remove the staining solution and replace it with fresh, pre-warmed imaging medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence (Excitation/Emission: ~465/535 nm).[4][5]

Protocol 2: Co-staining with LysoTracker Yellow HCK-123 and a pH-Sensitive Probe (e.g., LysoSensor Green DND-189)

This protocol allows for the simultaneous visualization of lysosomal location and measurement of lysosomal pH.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • LysoSensor Green DND-189 (1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • PBS

  • Cells cultured on a suitable imaging dish or slide

Procedure:

  • Prepare a fresh co-staining working solution by diluting the stock solutions of LysoTracker Yellow HCK-123 (to 50-75 nM) and LysoSensor Green DND-189 (to 1 µM) in pre-warmed live-cell imaging medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the co-staining working solution to the cells.

  • Incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and replace it with fresh, pre-warmed imaging medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for both yellow (LysoTracker) and green (LysoSensor) fluorescence.

  • Analyze the images to correlate the localization of lysosomes (yellow) with their corresponding pH (green intensity).

Protocol 3: Ratiometric pH Measurement using LysoSensor Yellow/Blue DND-160

This protocol describes how to perform a ratiometric measurement of lysosomal pH.

Materials:

  • LysoSensor Yellow/Blue DND-160 (1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • PBS

  • Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0) containing a K⁺/H⁺ ionophore like nigericin (10 µM).

  • Cells cultured on a suitable imaging dish or slide.

Procedure:

  • Prepare a working solution of LysoSensor Yellow/Blue DND-160 by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

  • Incubate cells with the working solution for 1-5 minutes at 37°C.[8]

  • Wash the cells with PBS.

  • Acquire images at two emission wavelengths (e.g., 440 nm for blue and 540 nm for yellow) using an appropriate excitation wavelength (e.g., 365 nm).

  • To generate a calibration curve, treat stained cells with the calibration buffers containing nigericin for 5-10 minutes to equilibrate the lysosomal pH with the buffer pH.

  • Acquire images of the cells in each calibration buffer at both emission wavelengths.

  • Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm) for each calibration buffer and for the experimental cells.

  • Plot the fluorescence ratio against the pH of the calibration buffers to generate a standard curve.

  • Determine the lysosomal pH of the experimental cells by interpolating their fluorescence ratio on the standard curve.[10]

Mandatory Visualizations

Signaling Pathway: Regulation of Lysosomal pH

The maintenance of an acidic lysosomal lumen is crucial for its function and is primarily regulated by the V-ATPase proton pump. This process is influenced by various ion channels and cellular signaling pathways.

Lysosomal_pH_Regulation cluster_lysosome ATP ATP VATpase V-ATPase ATP->VATpase hydrolysis ADP ADP + Pi VATpase->ADP H_in H+ (Lysosome Lumen) VATpase->H_in pumping H_out H+ (Cytosol) H_out->VATpase Lysosome Lysosome (pH 4.5-5.0) Cl_channel ClC-7 (Cl-/H+ antiporter) Cl_channel->H_in counter-ion balance Ca_channel TRPML1 (Ca2+ channel) Ca_channel->H_out Ca2+ efflux mTORC1 mTORC1 Signaling mTORC1->VATpase regulates Nutrient_sensing Nutrient Sensing Nutrient_sensing->mTORC1 activates

Caption: Regulation of lysosomal pH by V-ATPase and ion channels.

Experimental Workflow: Combined Lysosomal Staining and pH Measurement

A typical workflow for assessing both lysosomal integrity and pH involves sequential or simultaneous staining followed by imaging and analysis.

Experimental_Workflow start Start: Culture cells on imaging dish prepare Prepare co-staining solution: LysoTracker Yellow HCK-123 + pH-sensitive probe start->prepare stain Incubate cells with co-staining solution (30 min, 37°C) prepare->stain wash Wash cells and replace with fresh imaging medium stain->wash image Acquire fluorescence images: - Channel 1 (LysoTracker) - Channel 2 (pH-probe) wash->image analyze Image Analysis: - Co-localization analysis - Quantify pH-probe signal image->analyze end End: Correlate lysosomal location and pH analyze->end Probe_Selection question Research Question morphology Lysosomal Morphology/ Trafficking/Mass question->morphology ph_measurement Quantitative Lysosomal pH question->ph_measurement combined Correlate Location and pH question->combined lyso_yellow Use LysoTracker Yellow HCK-123 morphology->lyso_yellow ph_probe Use a pH-sensitive probe (e.g., LysoSensor, ratiometric probe) ph_measurement->ph_probe co_stain Co-stain with LysoTracker and a pH-sensitive probe combined->co_stain

References

Safety Operating Guide

Proper Disposal of LysoTracker Yellow HCK-123: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals utilizing LysoTracker Yellow HCK-123, a yellow fluorescent dye for staining acidic compartments in live cells, adherence to proper disposal protocols is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance.

Essential Safety and Handling Information

According to the Safety Data Sheet (SDS) provided by MedChemExpress, LysoTracker Yellow HCK-123 is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE): When handling LysoTracker Yellow HCK-123, it is crucial to use full personal protective equipment to avoid exposure.[1] This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

In Case of Exposure: Immediate first aid measures should be taken in the event of accidental exposure[1]:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Procedure

While LysoTracker Yellow HCK-123 is not classified as hazardous, its disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[1]

  • Waste Collection:

    • Collect all waste materials containing LysoTracker Yellow HCK-123, including unused solutions, contaminated consumables (e.g., pipette tips, microplates), and spill cleanup materials, in a designated and clearly labeled waste container.

  • Spill Management:

    • In the event of a spill, prevent further leakage and keep the substance away from drains or water courses.[1]

    • Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with LysoTracker Yellow HCK-123 by scrubbing with alcohol.[1]

  • Final Disposal:

    • Dispose of the collected waste and decontaminated materials through a licensed professional waste disposal service or your institution's chemical waste program.

    • Ensure that the disposal method complies with all relevant environmental regulations to prevent contamination of waterways.

Below is a diagram illustrating the decision-making process for the proper disposal of LysoTracker Yellow HCK-123.

A Start: LysoTracker Yellow HCK-123 Waste Generated B Is the waste in liquid or solid form? A->B C Liquid Waste: - Unused solutions - Contaminated media B->C Liquid D Solid Waste: - Contaminated consumables - Spill cleanup materials B->D Solid E Collect in a designated, labeled, leak-proof waste container. C->E D->E F Decontaminate surfaces and equipment with alcohol. E->F G Consult and comply with local, state, and federal regulations for chemical waste disposal. F->G H Transfer waste to a licensed professional waste disposal service or institutional chemical waste program. G->H I End: Proper Disposal Complete H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.